molecular formula C7H16O B7770303 5-Methyl-1-hexanol CAS No. 70914-20-4

5-Methyl-1-hexanol

Cat. No.: B7770303
CAS No.: 70914-20-4
M. Wt: 116.20 g/mol
InChI Key: ZVHAANQOQZVVFD-UHFFFAOYSA-N
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Description

Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations.
isoheptanol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexan-1-ol
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InChI

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3
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InChI Key

ZVHAANQOQZVVFD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCO
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Molecular Formula

C7H16O
Record name ISO HEPTYL ALCOHOL
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DSSTOX Substance ID

DTXSID501031584
Record name 5-Methyl-1-hexanol
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Molecular Weight

116.20 g/mol
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Physical Description

Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations.
Record name ISO HEPTYL ALCOHOL
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CAS No.

51774-11-9, 627-98-5, 70914-20-4
Record name ISO HEPTYL ALCOHOL
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Record name 5-Methyl-1-hexanol
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Record name 5-Methyl-1-hexanol
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Record name Isoheptanol (mixed isomers)
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Record name 5-Methyl-1-hexanol
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Record name 5-methylhexan-1-ol
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Record name ISOHEPTANOL (MIXED ISOMERS)
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Record name 5-METHYL-1-HEXANOL
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Methyl-1-hexanol (CAS No: 627-98-5), a branched-chain primary alcohol. The information compiled herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound, with the linear formula (CH₃)₂CH(CH₂)₄OH, is a colorless liquid at room temperature.[1] Its branched structure influences its physical characteristics, such as its boiling and melting points, when compared to its straight-chain isomer, 1-heptanol.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been aggregated from various sources, and ranges are provided where discrepancies exist in the literature.

Physical PropertyValueUnitsReferences
Molecular Weight 116.20 g/mol [3][4][5]
Boiling Point 161.3 - 172°C[6][7][8][9][10][11]
440.65 - 445.15K[12]
Melting Point -30.45 (estimate)°C[6]
Density 0.812 - 0.823g/mL at 25 °C[6][7][8][9]
Refractive Index 1.4175 - 1.422n20/D[6][7][8][9][10]
Solubility in Water 4089 (estimate)mg/L at 25 °C[13]
Vapor Pressure 0.792 - 0.8mmHg at 25 °C[6][13]
Flash Point 30 - 61.8°C[6][13][14]
143 - 165°F[9][11][13]
LogP (o/w) 1.805 - 2.290 (estimate)[6][13]

Experimental Protocols

1. Determination of Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method involves distillation.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

2. Determination of Density: Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (a specific gravity bottle), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

    • The pycnometer is dried and filled with this compound at the same temperature and weighed.

    • The density is calculated by dividing the mass of the this compound by its volume.

3. Determination of Refractive Index: The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Apparatus: Refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • The refractive index is read from the scale, typically at a specified temperature (e.g., 20°C) and wavelength (e.g., the D-line of sodium, 589 nm).

4. Determination of Solubility: The solubility of an alcohol in a solvent like water is determined by the balance between its polar hydroxyl group and its nonpolar hydrocarbon chain.[15][16]

  • Apparatus: Test tubes, graduated cylinders or pipettes, vortex mixer.

  • Procedure (Qualitative):

    • A known volume of this compound is added to a test tube containing a known volume of water.

    • The mixture is agitated vigorously.

    • The mixture is allowed to stand and observed for the formation of a single phase (soluble/miscible) or two distinct layers (insoluble/immiscible).[17] The moderate solubility of this compound might result in partial miscibility.[15]

Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a liquid sample like this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Primary Physical Measurements cluster_2 Solubility & Safety-Related Properties A Obtain pure sample of This compound B Determine Boiling Point (Distillation) A->B C Measure Density (Pycnometry) A->C D Measure Refractive Index (Refractometry) A->D E Assess Solubility (e.g., in Water) A->E F Determine Flash Point (e.g., Closed-cup method) A->F G Final Data Compilation and Analysis B->G Vapor Pressure Data C->G Purity Check D->G Purity Check E->G Application Data F->G Safety Data (MSDS)

References

An In-depth Technical Guide to 5-Methyl-1-hexanol (CAS: 627-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1-hexanol (CAS No. 627-98-5), a versatile branched-chain primary alcohol. It is intended to be a core resource for professionals in research, development, and drug discovery, offering detailed information on its chemical and physical properties, synthesis, applications, safety, and spectroscopic characterization.

Chemical Identity and Physical Properties

This compound is an organic compound classified as a primary alcohol.[1] Its branched structure influences its physical characteristics, such as its boiling point and density, when compared to its straight-chain analog, 1-heptanol.[2] It typically appears as a colorless liquid with a characteristic alcohol odor.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 627-98-5[2]
Molecular Formula C₇H₁₆O[2]
Molecular Weight 116.20 g/mol [3]
IUPAC Name 5-methylhexan-1-ol[2]
Synonyms Isoheptyl alcohol, 5-Methylhexanol[4]
InChI InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3[2]
InChIKey ZVHAANQOQZVVFD-UHFFFAOYSA-N[2]
SMILES CC(C)CCCCO[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Boiling Point 167-168 °C (lit.)[3]
Melting Point approx. -31 °C[5]
Density 0.823 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.422 (lit.)[3]
Flash Point 30 °C (86 °F)[3]
Solubility Moderately soluble in water; soluble in organic solvents.[1][4]
Vapor Pressure 0.792 mmHg at 25 °C[6]
logP (Octanol/Water) 1.805[6]

Synthesis and Reactivity

This compound is a primary alcohol and undergoes reactions typical for this functional group, including oxidation, esterification, and ether formation.[2]

Synthesis

A primary route for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 5-methylhexanoic acid.[4] This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend LiAlH₄ in anhydrous THF B Cool mixture to 0-10 °C (Ice Bath) A->B C Slowly add 5-Methylhexanoic Acid in THF B->C D Warm to RT, then reflux C->D E Cool and Quench (e.g., Fieser workup) D->E F Filter solid salts E->F G Extract with ether F->G H Dry organic layer (e.g., Na₂SO₄) G->H I Concentrate (Rotary Evaporation) H->I J Purify by Vacuum Distillation I->J K K J->K Final Product: This compound

General workflow for the synthesis of this compound via reduction.
Representative Reaction: Fischer Esterification

As a primary alcohol, this compound readily undergoes Fischer esterification with carboxylic acids in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester and water. This reaction is a cornerstone of its utility as a chemical intermediate.

Fischer_Esterification Hexanol This compound ((CH₃)₂CH(CH₂)₄OH) Catalyst Acid Catalyst (e.g., H₂SO₄) + Heat CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Catalyst->Protonation Initiates Reaction Attack Nucleophilic Attack by Alcohol Protonation->Attack Mechanism Steps Transfer Proton Transfer Attack->Transfer Mechanism Steps Elimination Elimination of Water Transfer->Elimination Mechanism Steps Deprotonation Deprotonation Elimination->Deprotonation Mechanism Steps Ester Ester ((CH₃)₂CH(CH₂)₄OC(O)R) Deprotonation->Ester Yields Products Water Water (H₂O) Deprotonation->Water Yields Products

Logical pathway of the Fischer Esterification of this compound.

Experimental Protocols

Synthesis via Reduction of 5-Methylhexanoic Acid (Representative Protocol)

This protocol is adapted from standard procedures for the reduction of carboxylic acids using lithium aluminum hydride.[3]

Objective: To synthesize this compound by the reduction of 5-methylhexanoic acid.

Materials:

  • 5-methylhexanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (deionized)

  • Three-necked round-bottom flask, condenser, mechanical stirrer, dropping funnel, heating mantle, ice bath.

Methodology:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Reactant: The slurry is cooled in an ice bath to 0-10 °C. A solution of 5-methylhexanoic acid (1.0 eq.) in anhydrous THF is added dropwise via a dropping funnel at a rate that maintains the internal temperature below 20 °C and controls the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction mixture is then heated to reflux and maintained for 12-18 hours to ensure complete reduction.

  • Quenching (Work-up): The flask is cooled again in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser work-up.

  • Isolation: The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude alcohol is then purified by vacuum distillation to yield pure this compound.

Fischer Esterification of this compound (Representative Protocol)

This protocol describes a typical acid-catalyzed esterification.[7]

Objective: To synthesize an ester (e.g., 5-methylhexyl acetate) from this compound.

Materials:

  • This compound

  • Acetic acid (or other carboxylic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, separatory funnel.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and acetic acid (1.2 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and dilute with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The product can be further purified by distillation if required.

Applications in Research and Development

This compound serves as a key building block and intermediate in various fields:

  • Organic Synthesis: It is used as a precursor for the synthesis of other organic molecules such as aldehydes, acids, and esters.[8]

  • Drug Development: It is cited as an intermediate in the synthesis of flavolipids, which have been investigated for their potential antitumor properties.[4]

  • Surfactant Production: The alcohol is used in the formulation of surfactants, which are critical components in detergents and cleaners.[1][4]

  • Flavors and Fragrances: It is reported to have a fruity odor and is used as an ingredient in the flavor and fragrance industry.[4][9]

  • Solvent: Its chemical properties make it a useful solvent in certain chemical reactions.[1][4]

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Key Spectroscopic Features for this compound

TechniqueKey Features and Expected Observations
¹H NMR - -CH₂OH (C1): Triplet, ~3.6 ppm.- -CH(CH₃)₂ (C5): Multiplet, ~1.5 ppm.- -CH(CH₃)₂ (C6, C7): Doublet, ~0.9 ppm.- Other -CH₂- groups (C2, C3, C4): Complex multiplets between ~1.2-1.7 ppm.- -OH : Broad singlet, chemical shift is variable.
¹³C NMR - -CH₂OH (C1): ~63 ppm.- -CH₂- (C2, C3, C4): Peaks in the range of ~23-40 ppm.- -CH(CH₃)₂ (C5): ~28 ppm.- -CH(CH₃)₂ (C6, C7): ~22.5 ppm.
Infrared (IR) - O-H Stretch: Strong, broad peak around 3200-3500 cm⁻¹ (H-bonded).- C-H Stretch: Strong peaks just below 3000 cm⁻¹ (sp³ C-H).- C-O Stretch: Strong peak in the 1000-1300 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): Peak at m/z = 116, may be weak or absent.- Loss of Water (M-18): Peak at m/z = 98.- Loss of Propyl Radical (M-43): Peak at m/z = 73 from cleavage at C3-C4.- Base Peak: Often at m/z = 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. Other significant fragments at m/z = 55, 70.[2]

Safety and Handling

This compound is a flammable liquid and requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use.

Table 4: GHS Hazard Information for this compound

Hazard ClassGHS Classification
Pictograms Flame (GHS02), Exclamation Mark (GHS07)
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.[3]
Precautionary Statements P210: Keep away from heat, sparks, open flames.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Handling and Storage:

  • Handling: Handle in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from ignition sources.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from oxidizing agents and sources of heat.

References

An In-depth Technical Guide to 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Methyl-1-hexanol, a branched-chain aliphatic primary alcohol. It covers its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate in chemical synthesis, including in the pharmaceutical sector.

Chemical Identity and Structure

This compound is a primary alcohol with a seven-carbon backbone.[1] Its structure consists of a six-carbon chain with a hydroxyl (-OH) group at the first carbon (C1) and a methyl group at the fifth carbon (C5).[1] This branched structure influences its physical properties and reactivity compared to its straight-chain analog, 1-heptanol.[2]

The chemical structure can be represented as: Formula : C₇H₁₆O[3] Linear Formula : (CH₃)₂CH(CH₂)₄OH

IUPAC Name : 5-methylhexan-1-ol[4]

Various identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 627-98-5[3]
EC Number 211-023-2
Molecular Weight 116.20 g/mol [3]
SMILES String CC(C)CCCCO[4][5]
InChI 1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3[4]
InChIKey ZVHAANQOQZVVFD-UHFFFAOYSA-N[3][4]

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid or oil with a characteristic alcohol odor.[6][7] It is less dense than water and is moderately soluble in water while being more soluble in organic solvents.[1][6][8]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized for easy reference.

PropertyValue
Boiling Point 167-168 °C (at 760 mm Hg)[9]
Density 0.823 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.422[9]
Flash Point 165 °F (74 °C)[9]
Vapor Pressure 0.792 mmHg at 25°C[10]
logP (Octanol/Water) 2.1 (XLogP3)[10] / 2.290 (est)[11]
Storage Temperature Room Temperature, sealed in dry conditions[9][10]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) : 13C NMR spectral data is available and can be used for structural elucidation. The solvent typically used for analysis is Chloroform-d.[12]

  • Infrared (IR) Spectroscopy : IR spectra, including FTIR and vapor-phase IR, are available from sources like the NIST Mass Spectrometry Data Center.[3][4]

  • Mass Spectrometry (MS) : GC-MS data shows a top peak at m/z 43, with other significant peaks at m/z 55 and 70.[4] This data is available in the NIST/EPA/NIH Mass Spectral Library.[13] Predicted Collision Cross Section (CCS) values for various adducts have also been calculated.[14]

Synthesis and Production

This compound can be prepared through several synthetic routes. The choice of method often depends on the desired scale and available starting materials.

Reduction of 5-Methylhexanoic Acid

A common laboratory and industrial preparation method involves the reduction of the corresponding carboxylic acid, 5-methylhexanoic acid.[9][15] This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.

Synthesis from Acetylene and an Alkyl Halide

Another synthetic approach involves building the carbon skeleton from smaller precursors. One such method is the synthesis from acetylene and an appropriate alkyl halide.[16] This multi-step process typically involves the alkylation of an acetylide ion followed by reduction and hydroboration-oxidation to yield the primary alcohol.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility in a research setting. Below is a generalized protocol for the synthesis of a primary alcohol via carboxylic acid reduction, which is a key method for producing this compound.

General Protocol: Reduction of a Carboxylic Acid

This protocol describes the reduction of a carboxylic acid (e.g., 5-methylhexanoic acid) to its corresponding primary alcohol (this compound) using lithium aluminum hydride (LiAlH₄).

Materials:

  • 5-methylhexanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (e.g., 10% solution) or Rochelle's salt solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of LiAlH₄ in anhydrous ether is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Carboxylic Acid: A solution of 5-methylhexanoic acid in anhydrous ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the reaction goes to completion.

  • Quenching: The flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. Alternatively, a dilute acid solution can be added carefully.

  • Workup: The resulting mixture is filtered to remove the aluminum salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted one or more times with ether.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.

  • Final Product: The crude this compound is then purified by distillation to yield the final product.

G cluster_products Synthetic Derivatives main This compound esters Esters main->esters Esterification ethers Ethers main->ethers Williamson Synthesis aldehydes 5-Methylhexanal (Aldehyde) main->aldehydes Oxidation (PCC) halides 1-Halo-5-methylhexane (Alkyl Halide) main->halides Substitution (HX/SOCl2) acids 5-Methylhexanoic Acid (Carboxylic Acid) aldehydes->acids Oxidation (KMnO4)

References

5-Methyl-1-hexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methyl-1-hexanol, a branched-chain primary alcohol with applications as a versatile chemical intermediate in various industrial and research settings.[1][2] This document outlines its fundamental physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its role in the synthesis of bioactive compounds.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature.[3][4] Its branched structure influences its physical properties, such as its boiling point and solubility.[4] It is moderately soluble in water and more soluble in organic solvents.[4] The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [5]
CAS Number 627-98-5[6]
Appearance Colorless liquid[3]
Boiling Point 167-168 °C[7]
Density 0.823 g/mL at 25 °C
Refractive Index n20/D 1.422
Flash Point 61.8 °C[3]
Vapor Pressure 0.792 mmHg at 25°C[3]

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is the reduction of 5-methylhexanoic acid.[7] This reaction is typically carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol: Reduction of 5-Methylhexanoic Acid

Materials:

  • 5-methylhexanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carboxylic Acid: A solution of 5-methylhexanoic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to ensure the completion of the reduction. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Workup: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a 10% sulfuric acid solution, followed by brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by fractional distillation to yield the pure product.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow reagents 5-Methylhexanoic Acid + LiAlH₄ in Anhydrous Ether reaction Reduction Reaction (Stirring/Reflux) reagents->reaction 1. Add dropwise quench Quenching (H₂O, NaOH) reaction->quench 2. Complete reaction workup Aqueous Workup (Filtration, Extraction, Washing) quench->workup 3. Isolate crude product purification Drying and Solvent Removal (MgSO₄, Rotary Evaporation) workup->purification 4. Remove impurities product Pure this compound purification->product 5. Final product

Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. Strong absorptions in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key signals include a triplet corresponding to the protons on the carbon bearing the hydroxyl group (CH₂OH), a multiplet for the methine proton (CH), and doublets for the terminal methyl protons (CH₃)₂.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. It is utilized as an intermediate in the synthesis of more complex molecules, including flavolipids which have been investigated for their potential antitumor properties.[3][4] Its functional group allows for a variety of chemical transformations, making it a versatile precursor in the development of new chemical entities.[1] Additionally, it has been identified as a volatile organic compound in various natural sources, such as Alstonia boonei leaves and certain fruits.[8]

References

5-Methyl-1-hexanol: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of 5-Methyl-1-hexanol, a significant organic compound. This document details the experimental methodologies for determining these key physical properties, offering valuable insights for laboratory practice and drug development applications where this compound may serve as a reagent or intermediate.

Physicochemical Data Summary

The accurate determination of boiling and melting points is fundamental to the characterization and quality control of chemical substances. The following table summarizes the available data for this compound.

Physical PropertyValue
Boiling Point167-172 °C[1][2][3][4][5][6]
Melting PointData not readily available

Note: The slight variation in the reported boiling point may be attributed to differences in experimental conditions, such as atmospheric pressure, and the purity of the sample.

Experimental Protocols for Determination of Physical Properties

The determination of boiling and melting points relies on established laboratory techniques that provide insight into the purity and identity of a compound.[7][8][9]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a pure compound, the boiling point is a distinct physical constant.[7] Two common methods for its determination are distillation and the capillary method.

1. Distillation Method:

This method is suitable for determining the boiling point of a larger volume of liquid and also serves as a purification technique.[10]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is heated, and as the liquid boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

    • The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid.[10]

2. Capillary Method (Micro Method):

This technique is ideal for small sample volumes.[7][11][12]

  • Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, a heating bath (e.g., Thiele tube with oil or a modern melting point apparatus with a heating block), and a means to attach the test tube to the thermometer.[8][11][13]

  • Procedure:

    • A small amount of the liquid is placed in the test tube.

    • The capillary tube is inverted and placed inside the test tube with its open end submerged in the liquid.

    • The test tube is attached to a thermometer, and the assembly is immersed in the heating bath.

    • The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Upon further heating, the vapor of the liquid will enter the capillary tube, resulting in a rapid and continuous stream of bubbles.

    • The heating is then discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[12]

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow range of temperatures.[8][9] The presence of impurities typically lowers and broadens the melting point range.[8][9][14]

1. Capillary Method:

This is the most common method for determining the melting point of a solid organic compound.[8][9][15]

  • Apparatus: A capillary tube sealed at one end, a melting point apparatus (e.g., Mel-Temp or similar device with a heated block and a thermometer or digital temperature sensor), and the solid sample.[8][14]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into the open end of the capillary tube to a height of 2-3 mm.[16]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[16]

    • For an accurate measurement, a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[14][16]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical substance like this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Boiling Point Determination cluster_2 Melting Point Determination Sample Obtain Pure Sample of This compound Decision Is the sample a liquid or solid at room temperature? Sample->Decision BP_Method Select Method: Distillation or Capillary Decision->BP_Method Liquid MP_Method Select Method: Capillary Decision->MP_Method Solid BP_Exp Perform Experiment: Heat sample and record temperature BP_Method->BP_Exp BP_Result Record Boiling Point (°C) BP_Exp->BP_Result MP_Exp Perform Experiment: Heat sample and record temperature range MP_Method->MP_Exp MP_Result Record Melting Point Range (°C) MP_Exp->MP_Result

Caption: Experimental workflow for determining the boiling and melting points.

References

A Technical Guide to the Solubility of 5-Methyl-1-hexanol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1-hexanol, a branched-chain aliphatic alcohol. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a reagent, solvent, and potential intermediate in pharmaceutical synthesis. This document presents available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and provides visual representations of a plausible biosynthetic pathway and an experimental workflow.

Core Concepts in Solubility

The solubility of an alcohol like this compound is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents like water, promoting solubility. Conversely, the C7 alkyl chain is hydrophobic and interacts favorably with nonpolar organic solvents. As the length of the carbon chain increases in alcohols, the hydrophobic character becomes more dominant, generally leading to decreased solubility in water and increased solubility in nonpolar solvents.[1][2][3]

Solubility Data for this compound

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents. It is important to note that some of the available data is estimated or qualitative in nature.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)SolubilityData Type
Water254089 mg/LEstimated[4]

Table 2: Solubility of this compound in Organic Solvents

SolventQualitative SolubilityData Type
Diethyl EtherVery SolubleQualitative[5]
EthanolVery SolubleQualitative[5]
ChloroformMiscible*Inferred[6]

*Based on data for a related C7H16O isomer, 3-ethyl-3-pentanol, which shows complete miscibility with ethanol, diethyl ether, and chloroform.[6] It is reasonable to expect similar behavior for this compound with these common organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is a synthesis of standard laboratory practices for determining liquid-liquid miscibility and solubility.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., water, ethanol, hexane)

  • Calibrated volumetric flasks

  • Calibrated pipettes

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Vortex mixer

  • Centrifuge (optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and vials for sample analysis

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation:

    • In a series of volumetric flasks, add an excess amount of this compound to a known volume of the solvent.

    • Securely cap the flasks to prevent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Use a vortex mixer at regular intervals.

  • Phase Separation:

    • After equilibration, allow the mixtures to stand undisturbed in the temperature-controlled environment for a sufficient time to allow for the separation of any undissolved this compound.

    • If a stable emulsion forms, centrifugation can be used to facilitate phase separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the solvent phase, ensuring that no undissolved this compound is collected.

    • Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the saturated solvent phase.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Safety Precautions:

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • This compound is a flammable liquid. Keep away from heat, sparks, and open flames.[8]

  • Handle all chemicals with care and dispose of waste according to institutional and local regulations.

Visualizations

Plausible Biosynthetic Pathway of this compound

While the specific biosynthetic pathway for this compound is not extensively documented, a plausible route can be proposed based on the known pathway for its isomer, 4-methyl-1-hexanol. The following diagram illustrates a potential pathway starting from the amino acid isoleucine.

plausible_biosynthesis Isoleucine Isoleucine Keto_acid 2-Oxo-3-methylvaleric acid Isoleucine->Keto_acid Transamination/ Deamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative decarboxylation Elongation Fatty Acid Synthase (Acetate addition) Methylbutyryl_CoA->Elongation Reduction Reductase Elongation->Reduction Hexanol This compound Reduction->Hexanol solubility_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Standards Prepare Standard Solutions Analysis Analyze Sample Concentration (e.g., GC-FID) Prep_Standards->Analysis Calibration Curve Prep_Samples Prepare Supersaturated Samples (Excess this compound in Solvent) Equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep_Samples->Equilibration Phase_Separation Allow Phase Separation (Optional: Centrifugation) Equilibration->Phase_Separation Sampling Sample the Saturated Solvent Phase Phase_Separation->Sampling Sampling->Analysis Calculation Calculate Solubility Analysis->Calculation

References

The Enigmatic Presence of 5-Methyl-1-hexanol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol, a branched-chain primary alcohol, is a volatile organic compound (VOC) that contributes to the complex aromatic profiles of various plants. While not as extensively studied as other floral and fruit volatiles, its presence suggests a role in plant signaling, defense mechanisms, or as a byproduct of metabolic processes. This technical guide provides an in-depth overview of the known natural occurrences of this compound in plants, detailed experimental protocols for its detection and quantification, and a proposed biosynthetic pathway. The information is tailored for researchers in phytochemistry, chemical ecology, and drug development seeking to understand the significance of this and similar branched-chain volatiles.

Natural Occurrence of this compound in Plants

The identification of this compound in the plant kingdom has been sporadic, with its presence noted in a few distinct species. Quantitative data remains limited in the scientific literature, highlighting an area ripe for further investigation. The following table summarizes the reported occurrences of this compound in plant tissues.

Plant SpeciesPlant PartAnalytical Method Used for IdentificationReference
Alstonia booneiLeavesGas Chromatography-Mass Spectrometry (GC-MS)[1]
Actinidia deliciosa 'Hayward' (Kiwifruit)FruitGas Chromatography-Mass Spectrometry (GC-MS)[1]
Actinidia chinensis 'Hort16A' (Gold Kiwifruit)FruitGas Chromatography-Mass Spectrometry (GC-MS)[1]

It is important to note that while several studies have analyzed the volatile profiles of Alstonia boonei leaves and various kiwifruit cultivars, this compound is not consistently reported as a detected compound, suggesting that its concentration may be low or variable depending on factors such as plant age, environmental conditions, and analytical methodology.

Experimental Protocols for the Analysis of this compound in Plants

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds. Headspace sampling techniques are commonly employed to extract volatiles from the plant material without the need for solvent extraction.

Key Experiment: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of plant volatiles due to its simplicity, sensitivity, and solvent-free nature.

Methodology:

  • Sample Preparation:

    • Fresh plant material (e.g., leaves, fruit pulp) is weighed (typically 1-5 g) and placed into a headspace vial (e.g., 20 mL).

    • For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The vial is sealed with a PTFE/silicone septum.

    • The sample is often incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is then desorbed in the hot injection port of the GC.

    • Gas Chromatograph (GC) Conditions (Example):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.

      • Injector Temperature: 250°C (in splitless or split mode).

    • Mass Spectrometer (MS) Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or reference libraries (e.g., NIST, Wiley).

    • Quantification is performed by creating a calibration curve using a series of standard solutions of this compound and the internal standard.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound in plants is likely derived from the catabolism of the branched-chain amino acid, L-leucine. This pathway, often referred to as the Ehrlich pathway in yeast, involves the conversion of amino acids into their corresponding α-keto acids, which are then decarboxylated to aldehydes and subsequently reduced to alcohols, often termed "fusel alcohols".[2][3][4]

Proposed Biosynthetic Pathway of this compound from L-Leucine

The following diagram illustrates the proposed biosynthetic route from L-leucine to this compound in plants.

Biosynthetic_Pathway Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain amino acid transaminase (BCAT) Isovaleraldehyde 3-Methylbutanal (Isovaleraldehyde) alpha_KIC->Isovaleraldehyde α-Keto acid decarboxylase (KDC) Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) Methylhexanol This compound Chain_Elongation Chain Elongation (+ Acetyl-CoA) Isovaleryl_CoA->Chain_Elongation Fatty Acid Synthase (FAS) -like enzymes Keto_Acid α-Keto-5-methylhexanoate Chain_Elongation->Keto_Acid Methylhexanal 5-Methylhexanal Keto_Acid->Methylhexanal α-Keto acid decarboxylase (KDC) Methylhexanal->Methylhexanol Alcohol dehydrogenase (ADH)

Proposed biosynthetic pathway of this compound.

Pathway Description:

  • Transamination: The pathway initiates with the transamination of L-leucine to α-ketoisocaproate, catalyzed by a branched-chain amino acid transaminase (BCAT).

  • Decarboxylation (Shorter Chain - Hypothetical): In some microorganisms, α-ketoisocaproate can be directly decarboxylated to 3-methylbutanal (isovaleraldehyde). However, to form a C7 alcohol, a chain elongation step is necessary.

  • Oxidative Decarboxylation and Chain Elongation (More Likely Pathway): A more probable route involves the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Chain Elongation: Isovaleryl-CoA can then enter a fatty acid synthase (FAS)-like pathway where it is elongated by the addition of an acetyl-CoA unit, forming an α-keto-5-methylhexanoate intermediate.

  • Decarboxylation: This keto acid is then decarboxylated by an α-keto acid decarboxylase (KDC) to yield 5-methylhexanal.

  • Reduction: Finally, 5-methylhexanal is reduced to this compound by an alcohol dehydrogenase (ADH).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of this compound from plant samples.

Experimental_Workflow Sample_Collection Plant Sample Collection (e.g., Leaves, Fruit) Sample_Prep Sample Preparation (Weighing, Homogenization) Sample_Collection->Sample_Prep HS_SPME Headspace SPME (Incubation and Extraction) Sample_Prep->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Acquisition Data Acquisition (Chromatograms and Mass Spectra) GC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Deconvolution) Data_Acquisition->Data_Processing Identification Compound Identification (Library Matching, Retention Index) Data_Processing->Identification Quantification Quantification (Calibration Curve, Internal Standard) Data_Processing->Quantification Reporting Results and Reporting Identification->Reporting Quantification->Reporting

General workflow for plant volatile analysis.

Conclusion and Future Directions

The natural occurrence of this compound in plants, while confirmed in a few species, remains an under-investigated area of phytochemistry. The lack of comprehensive quantitative data across different plant species and tissues presents a significant knowledge gap. Future research should focus on:

  • Broadening the Scope of Analysis: Screening a wider variety of plant species, particularly those known to produce other branched-chain volatiles, for the presence and concentration of this compound.

  • Quantitative Studies: Conducting rigorous quantitative analyses to determine the concentration of this compound in different plant organs (leaves, flowers, fruits, roots) and at various developmental stages.

  • Biosynthetic Pathway Elucidation: Utilizing isotopic labeling studies and enzymatic assays to definitively confirm the proposed biosynthetic pathway from L-leucine in plants.

  • Ecological Significance: Investigating the potential role of this compound in plant-insect interactions, such as attracting pollinators or repelling herbivores.

A deeper understanding of the biosynthesis and ecological function of this compound and other branched-chain alcohols could open new avenues for the development of natural flavor and fragrance compounds, as well as novel strategies for crop protection and improvement. For drug development professionals, understanding the metabolic pathways that produce such compounds in plants could provide insights into novel enzymatic targets and biosynthetic machinery for the production of valuable molecules.

References

An In-depth Technical Guide to 5-Methyl-1-hexanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1-hexanol, also known under synonyms such as isoheptyl alcohol. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and derivatization, and explores its applications, with a particular focus on its role as a precursor in the synthesis of potentially therapeutic compounds.

Chemical Identity and Synonyms

This compound is a branched-chain primary alcohol. Its systematic IUPAC name is 5-methylhexan-1-ol.[1] It is also commonly referred to by a variety of other names, which are listed in the table below for clarity and cross-referencing.

Name Type Name
IUPAC Name 5-methylhexan-1-ol[1]
Common Synonyms Isoheptyl alcohol, Isoheptanol, 5-Methylhexanol[1]
CAS Registry Number 627-98-5[1]
EC Number 211-023-2[1]
Linear Formula (CH₃)₂CH(CH₂)₄OH
Molecular Formula C₇H₁₆O[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for its handling, application in synthesis, and for analytical purposes.

Property Value Source
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid[2]
Odor Aromatic, alcoholic[2]
Boiling Point 167-168 °C (at 760 mmHg)[2][3]
Melting Point Approximately -31 °C[2]
Density 0.823 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.422[2][3]
Solubility Soluble in organic solvents like ethanol and ether.[2]
Flash Point 165 °F (73.9 °C)[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of ester derivatives, such as flavolipids, which have garnered interest for their potential therapeutic properties.

Synthesis of this compound via Grignard Reaction

This protocol describes a representative synthesis of this compound from isobutyl bromide and ethylene oxide using a Grignard reaction.

Materials:

  • Isobutyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

  • Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in anhydrous ether. Maintain the reaction temperature below 10 °C. After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with water and then brine.

  • Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis of an Isoheptyl Ester via Fischer Esterification

This protocol outlines the synthesis of an ester derivative, for instance, a flavolipid analog, by reacting this compound with a carboxylic acid (e.g., a flavonoid carboxylic acid) in the presence of an acid catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., a flavonoid with a carboxylic acid moiety)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in toluene. Add a molar excess of this compound to the solution.

  • Catalysis and Reflux: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid and catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Applications and Biological Relevance

This compound serves as a versatile chemical intermediate in various industrial sectors. Its applications include:

  • Solvent: Due to its properties, it is used as a solvent in paints, printing inks, and cosmetic formulations.

  • Chemical Intermediate: It is a precursor in the synthesis of a variety of other chemicals, including plasticizers and surfactants.

  • Flavor and Fragrance: Although not for direct flavor use, its esters can have pleasant odors and find applications in the fragrance industry.[4]

  • Drug Development: A significant area of interest is its use as an intermediate in the synthesis of flavolipids, which are being investigated for their potential antitumor properties.[4]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for flavolipids derived from this compound are not yet fully elucidated, the broader class of flavonoids is known to exert antitumor effects through various mechanisms. A key target is the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells.

FAS_Inhibition_Pathway Flavonoid Flavonoid (e.g., Flavolipid) FAS Fatty Acid Synthase (FAS) Flavonoid->FAS Inhibits Palmitate Palmitate FAS->Palmitate Synthesizes CellGrowth Inhibition of Cell Growth Palmitate->CellGrowth Suppresses Apoptosis Induction of Apoptosis Palmitate->Apoptosis Suppresses

Caption: Inhibition of Fatty Acid Synthase by Flavonoids.

The diagram above illustrates a proposed mechanism where flavonoids, including flavolipid derivatives of this compound, inhibit the enzyme Fatty Acid Synthase (FAS). This inhibition leads to a decrease in the production of palmitate, a key fatty acid. The reduction in palmitate levels is associated with the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a this compound derivative.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Carboxylic Acid Reaction Fischer Esterification Reactants->Reaction CrudeProduct Crude Ester Reaction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure Ester Purification->PureProduct NMR NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS FTIR FTIR Spectroscopy PureProduct->FTIR

Caption: Workflow for Ester Synthesis and Analysis.

This workflow demonstrates the key stages involved in producing and verifying the identity of an ester synthesized from this compound. The process begins with the synthesis via Fischer esterification, followed by purification of the crude product, and concludes with structural characterization using various spectroscopic techniques.

References

Spectral Analysis of 5-Methyl-1-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Methyl-1-hexanol, a significant chemical intermediate. The document presents detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data in a structured format for easy reference and comparison. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accurate analysis in a laboratory setting.

Structural and Spectral Data Correlation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for the unambiguous identification and structural elucidation of this compound. Each technique offers complementary information about the molecule's atomic composition, functional groups, and connectivity.

cluster_0 This compound Structure cluster_1 Spectroscopic Techniques cluster_2 Derived Structural Information C7H16O Molecular Formula C₇H₁₆O NMR NMR (¹H, ¹³C) C7H16O:f0->NMR IR IR Spectroscopy C7H16O:f0->IR MS Mass Spectrometry C7H16O:f0->MS info_nmr Carbon-Hydrogen Framework Proton Environments Carbon Skeleton NMR:f0->info_nmr Provides data on info_ir Functional Groups (O-H, C-H, C-O) IR:f0->info_ir Identifies info_ms Molecular Weight Fragmentation Pattern MS:f0->info_ms Determines

Caption: Interrelationship of spectroscopic methods for the structural elucidation of this compound.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.64t2H-CH₂-OH
1.57 - 1.49m3H-CH(CH₃)₂ & -CH₂-CH₂OH
1.35 - 1.15m4H-CH₂-CH₂-CH(CH₃)₂
0.86d6H-CH(CH₃)₂

Solvent: Chloroform-d Reference: Tetramethylsilane (TMS)

¹³C NMR Spectral Data
Chemical Shift (ppm)Carbon Type
63.2CH₂
38.8CH₂
32.8CH₂
27.9CH
22.6CH₃
22.5CH₂

Solvent: Chloroform-d Reference: Tetramethylsilane (TMS)[1]

IR Spectral Data
Wavenumber (cm⁻¹)Description of Vibration
3330 (broad)O-H stretch (alcohol)
2955, 2870C-H stretch (alkane)
1465C-H bend (alkane)
1058C-O stretch (primary alcohol)

Sample Preparation: Neat, capillary cell[2]

Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
116Low[M]⁺ (Molecular Ion)
98Moderate[M-H₂O]⁺
70High[M-C₂H₄O]⁺ or [M-C₃H₆]⁺
55High[C₄H₇]⁺
43Base Peak[C₃H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[3] The solution is then transferred to a 5 mm NMR tube.[3]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A single-pulse experiment is typically performed to acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is run to obtain a ¹³C NMR spectrum where each unique carbon atom appears as a single line.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the "neat" technique is employed.[4] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the IR spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids like this compound.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Representation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The fragmentation pattern is characteristic of the molecule's structure. Alcohols often undergo α-cleavage and dehydration.[6]

General Workflow for Spectral Analysis

The logical flow from sample preparation to structural confirmation is a systematic process. It involves careful execution of each spectroscopic experiment and thoughtful interpretation of the combined data.

cluster_workflow Spectroscopic Analysis Workflow prep Sample Preparation (Neat or in Solution) acq Data Acquisition (NMR, IR, MS) prep->acq proc Data Processing (FT, Baseline Correction, etc.) acq->proc interp Spectral Interpretation (Peak Assignment, Fragmentation Analysis) proc->interp confirm Structure Confirmation (Cross-validation of Data) interp->confirm

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Unveiling the Volatility of 5-Methyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the volatility and vapor pressure of 5-Methyl-1-hexanol, a branched-chain primary alcohol. Understanding these fundamental physical properties is critical for applications ranging from chemical synthesis and purification to formulation development and safety assessments in the pharmaceutical and chemical industries. This document summarizes available quantitative data, details relevant experimental protocols for vapor pressure determination, and presents a logical workflow for these experimental procedures.

Core Physical and Chemical Properties

This compound, with a molecular formula of C7H16O, is a colorless liquid.[1][2][3][4] Its branched structure influences its physical characteristics, distinguishing it from its straight-chain isomer, 1-heptanol. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitSource(s)
Molecular Weight116.20 g/mol [4]
Boiling Point167-168°C[5]
Vapor Pressure (estimated)0.800mmHg at 25°C[N/A]
Density0.823g/mL at 25°C[5]
Refractive Index1.422n20/D[5]

Vapor Pressure and Volatility

Vapor pressure is a critical measure of a liquid's tendency to evaporate and is directly related to its volatility. The higher the vapor pressure at a given temperature, the more volatile the substance. The estimated vapor pressure of this compound is 0.800 mmHg at 25°C. However, for a comprehensive understanding of its behavior under varying process conditions, experimental data across a range of temperatures is essential.

A fundamental relationship describing the temperature dependence of vapor pressure is the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are the Antoine constants specific to the substance.

Experimental Determination of Vapor Pressure

Accurate determination of vapor pressure is paramount for process design, safety calculations, and regulatory compliance. Several established experimental methods are suitable for measuring the vapor pressure of liquids like this compound. The choice of method often depends on the expected vapor pressure range and the desired accuracy. Two widely accepted methods are the Static Method and the Gas Saturation Method.

Experimental Protocol: Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a specific temperature. This method is suitable for substances with vapor pressures typically above 10 Pa.

Apparatus:

  • A thermostatically controlled sample cell (isoteniscope)

  • A pressure measurement device (e.g., a capacitance diaphragm gauge)

  • A vacuum pump

  • A temperature-controlled bath

Procedure:

  • Sample Preparation: A pure sample of this compound is introduced into the sample cell. It is crucial to ensure the sample is thoroughly degassed to remove any dissolved air or other volatile impurities, which could contribute to the total pressure and lead to erroneous results. Degassing is typically achieved by repeated freeze-pump-thaw cycles.

  • System Evacuation: The entire apparatus is evacuated to a high vacuum to remove any residual air.

  • Temperature Equilibration: The sample cell is brought to the desired temperature using the temperature-controlled bath. It is essential to allow sufficient time for the sample to reach thermal equilibrium with its surroundings.

  • Pressure Measurement: Once thermal equilibrium is established, the pressure of the vapor in the headspace above the liquid is measured using the pressure transducer. This measured pressure is the vapor pressure of the substance at that temperature.

  • Data Collection: The procedure is repeated at several different temperatures to obtain a set of vapor pressure data as a function of temperature.

Logical Workflow for the Static Method:

StaticMethodWorkflow A Sample Preparation (Degassing) B System Evacuation A->B C Temperature Equilibration B->C D Pressure Measurement C->D E Data Recording D->E F Repeat for Different Temperatures E->F F->C Adjust Temperature

Caption: Workflow for vapor pressure determination using the static method.

Experimental Protocol: Gas Saturation Method (ASTM E1194)

The gas saturation method is particularly suitable for substances with low vapor pressures. It involves saturating a stream of an inert carrier gas with the vapor of the substance under investigation at a constant temperature and pressure.

Apparatus:

  • A thermostatically controlled saturation column or cell containing the sample

  • A source of high-purity inert carrier gas (e.g., nitrogen or argon) with a precise flow control system

  • A trapping system to collect the vaporized sample (e.g., cold traps or sorbent tubes)

  • An analytical balance for gravimetric analysis or a gas chromatograph (GC) for quantitative analysis

  • A temperature-controlled bath

Procedure:

  • Sample Loading: The saturation cell is filled with a known amount of pure this compound, often coated onto an inert support to maximize the surface area for evaporation.

  • System Equilibration: The saturation cell is placed in a temperature-controlled bath and allowed to reach the desired temperature.

  • Gas Saturation: A controlled and measured flow of the inert carrier gas is passed through the saturation cell. The flow rate is kept low enough to ensure that the gas stream becomes fully saturated with the vapor of this compound.

  • Vapor Collection: The gas stream exiting the saturation cell, now containing the vapor of the analyte, is passed through a pre-weighed trapping system where the vapor is condensed or adsorbed.

  • Quantification: The amount of vaporized substance collected in the trap is determined gravimetrically or by a suitable analytical technique like gas chromatography.

  • Calculation: The vapor pressure is calculated from the mass of the collected substance, the total volume of the carrier gas passed through the cell, and the temperature, using the ideal gas law and Dalton's law of partial pressures.

  • Data Collection: The experiment is repeated at different temperatures to establish the vapor pressure curve.

Logical Workflow for the Gas Saturation Method:

GasSaturationMethodWorkflow A Sample Loading and Weighing B System Equilibration (Temperature Control) A->B C Controlled Gas Flow (Saturation) B->C D Vapor Trapping C->D E Quantification of Trapped Vapor D->E F Vapor Pressure Calculation E->F G Repeat for Different Temperatures F->G G->B Adjust Temperature

Caption: Workflow for vapor pressure determination using the gas saturation method.

Conclusion

This technical guide provides a foundational understanding of the volatility and vapor pressure of this compound. While estimated data is available, for critical applications in research, drug development, and chemical processing, it is imperative to obtain precise experimental vapor pressure data as a function of temperature. The detailed experimental protocols for the static and gas saturation methods outlined herein provide a robust framework for acquiring this essential data. The subsequent determination of the Antoine equation constants will enable accurate prediction of vapor pressure under a wide range of process conditions, thereby facilitating safer and more efficient handling and application of this important branched alcohol.

References

Methodological & Application

Application Note: Synthesis of 5-Methyl-1-hexanol from 5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-1-hexanol is an aliphatic alcohol that serves as a valuable intermediate in the synthesis of various organic molecules, including flavolipids with potential antitumor activity.[1][2] It is also identified as a volatile organic compound in several natural sources and is noted for its predicted fruity odor.[1][3] This application note provides detailed protocols for the synthesis of this compound via the reduction of 5-methylhexanoic acid, a common and efficient synthetic route.[1] Two primary methods utilizing powerful reducing agents, Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), are presented.

Reaction Scheme

The overall chemical transformation is the reduction of a carboxylic acid to a primary alcohol:

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Property5-methylhexanoic acidThis compound
CAS Number 628-46-6[4]627-98-5[2]
Molecular Formula C₇H₁₄O₂[4]C₇H₁₆O[5]
Molecular Weight 130.18 g/mol [4]116.20 g/mol [5]
Appearance Liquid[4]Colorless Liquid[2]
Boiling Point -167-168 °C[1]
Density 0.912 g/mL (at 24 °C)[4]0.823 g/mL (at 25 °C)[1]
Refractive Index 1.422[4]1.422[1]

Table 2: Summary of Reaction Conditions and Yields

MethodReducing AgentSolventTemperatureTypical YieldReference
1Lithium Aluminum Hydride (LiAlH₄)Dry Diethyl Ether or THFRoom Temperature~92-99%[2][6]
2Borane-Tetrahydrofuran (BH₃·THF)Dry Tetrahydrofuran (THF)0 °C to Room Temp.High[7]

Experimental Workflow

The general workflow for the reduction of 5-methylhexanoic acid is outlined below. This process involves the careful addition of a reducing agent, followed by quenching, extraction, and purification to isolate the final product.

G start Start: 5-methylhexanoic acid dissolve Dissolve in Dry Solvent (e.g., THF or Et₂O) start->dissolve cool Cool Reaction Mixture (0 °C) dissolve->cool add_reagent Slowly Add Reducing Agent (LiAlH₄ or BH₃·THF) cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench Reaction (e.g., Add H₂O, Acid, or MeOH) react->quench extract Aqueous Workup & Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Distillation concentrate->purify end_product Final Product: This compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent that readily converts carboxylic acids to primary alcohols.[8][9] This reaction is typically performed in a dry ether solvent and requires a subsequent acidic workup to neutralize the reaction and protonate the resulting alkoxide.[8]

Materials and Reagents:

  • 5-methylhexanoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 10% Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, ice bath

Safety Precautions:

  • LiAlH₄ reacts violently with water; all glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether (or THF).

  • Addition of Acid: Dissolve 5-methylhexanoic acid (1 equivalent) in a separate portion of anhydrous diethyl ether and add it to the addition funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the 5-methylhexanoic acid solution dropwise from the addition funnel to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Quenching: Cool the flask back to 0 °C. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. Follow this with the dropwise addition of 10% sulfuric acid until a clear solution is formed.[6]

  • Workup: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.[6]

Method 2: Reduction with Borane (BH₃)

Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective reagent for reducing carboxylic acids.[9] It offers the advantage of being more chemoselective than LiAlH₄ in the presence of other functional groups like esters.[9]

Materials and Reagents:

  • 5-methylhexanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Safety Precautions:

  • BH₃·THF is moisture-sensitive and flammable. Handle under an inert atmosphere.

  • Quenching the reaction with methanol will produce hydrogen gas; ensure adequate ventilation.

  • Wear appropriate PPE.

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Reactant Preparation: Dissolve 5-methylhexanoic acid (1 equivalent) in anhydrous THF and add it to the flask.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add the BH₃·THF solution (1.1 equivalents) dropwise from the addition funnel.[7]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 8 hours or until completion as monitored by TLC.[7]

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane.[7] Observe and control the effervescence.

  • Workup: After stirring for 2 hours at room temperature, pour the mixture into water and extract with diethyl ether or ethyl acetate.[7]

  • Purification: Wash the combined organic layers successively with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7] Further purification can be achieved via column chromatography or distillation.

References

Application Notes and Protocols: 5-Methyl-1-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1-hexanol (CAS No: 627-98-5), also known as isoheptyl alcohol, is a branched-chain primary alcohol that serves as a versatile and valuable building block in organic synthesis.[1][2] Its structure, featuring a hydroxyl group on the primary carbon and a methyl branch on the fifth carbon, provides unique reactivity and physical properties.[3][4] This colorless oil is utilized as a chemical intermediate in the production of a diverse range of downstream products, including aldehydes, carboxylic acids, esters, and ethers.[1][2] Its applications span various industries, from pharmaceuticals and materials science to the fragrance and flavor sector.[1][2] These notes provide detailed protocols for key synthetic transformations involving this compound.

Application Note 1: Oxidation of this compound

The primary alcohol group of this compound can be selectively oxidized to yield either the corresponding aldehyde (5-methylhexanal) or carboxylic acid (5-methylhexanoic acid).[5][6] The choice of product depends on the oxidizing agent and the reaction conditions employed.[7][8] Mild oxidizing agents in anhydrous conditions favor the formation of the aldehyde, while strong oxidizing agents in aqueous conditions lead to the carboxylic acid.[6][7]

Data Presentation: Comparison of Oxidation Conditions

ProductReagent(s)Typical ConditionsKey Characteristics
5-Methylhexanal Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, Room Temp.Mild oxidation, stops at the aldehyde stage.[9]
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, Room Temp.Mild, high-yielding, avoids toxic chromium reagents.[7]
5-Methylhexanoic Acid Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to Room Temp.Strong oxidation, proceeds through the aldehyde intermediate.[6][7]
Potassium Permanganate (KMnO₄)Basic, then acidic workup; HeatPowerful, cost-effective strong oxidizing agent.[9]
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Aqueous H₂SO₄, Heat under refluxClassic strong oxidation method for primary alcohols.[5][8]

Experimental Protocol: Synthesis of 5-Methylhexanoic Acid via Jones Oxidation

This protocol describes the full oxidation of this compound to 5-Methylhexanoic acid using Jones reagent.

Materials:

  • This compound (97%+)

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (anhydrous)

  • Diethyl ether

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 25 g of chromium trioxide to 25 mL of concentrated sulfuric acid. Stir until a homogenous paste is formed. Cautiously dilute the mixture with deionized water to a final volume of 100 mL.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g of this compound in 50 mL of acetone. Cool the flask in an ice bath to 0°C.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution of the alcohol. Maintain the temperature below 20°C throughout the addition. The solution will turn from orange to a green-blue color, indicating the reduction of Cr(VI) to Cr(III).[5]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by the careful, dropwise addition of sodium bisulfite solution until the orange color disappears completely.

  • Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and wash with saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude 5-methylhexanoic acid can be further purified by distillation under reduced pressure.

Visualization of Oxidation Workflow

G Oxidation Pathways for this compound A This compound B Mild Oxidizing Agent (e.g., PCC, DMP) Anhydrous Conditions A->B Partial Oxidation C Strong Oxidizing Agent (e.g., Jones Reagent, KMnO4) Aqueous Conditions A->C Full Oxidation D 5-Methylhexanal (Aldehyde) B->D E 5-Methylhexanoic Acid (Carboxylic Acid) C->E G Fischer-Speier Esterification Workflow cluster_reactants Reactants & Catalyst A This compound D Combine and Heat (Reflux with Dean-Stark) A->D B Carboxylic Acid (e.g., Acetic Acid) B->D C Acid Catalyst (H₂SO₄) C->D E Reaction Quench & Work-up (Neutralization, Extraction) D->E F Drying & Solvent Removal E->F G Purification (Distillation) F->G H Final Ester Product G->H G Logic of Williamson Ether Synthesis A This compound (R-OH) B Step 1: Deprotonation (Use of a strong base, e.g., NaH) A->B C Formation of Alkoxide Nucleophile (R-O⁻Na⁺) B->C D Step 2: SN2 Attack (Reaction with Alkyl Halide, R'-X) C->D F Ether Product (R-O-R') D->F E Alkyl Halide (e.g., CH₃I) E->D

References

5-Methyl-1-hexanol: A Versatile Building Block for Ester and Ether Synthesis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol, a branched-chain primary alcohol, serves as a versatile and valuable building block in organic synthesis. Its unique structure, featuring a six-carbon chain with a methyl group at the 5-position, imparts specific physical and chemical properties to its derivatives, making them of significant interest in the fields of fragrance, flavor, cosmetics, and pharmaceutical development. This document provides detailed application notes and experimental protocols for the synthesis of a variety of esters and ethers from this compound, complete with quantitative data and visual workflows to guide researchers in their synthetic endeavors.

The hydroxyl group of this compound readily participates in classic alcohol reactions, including esterification and etherification, allowing for the introduction of diverse functional groups and the tailoring of molecular properties such as volatility, polarity, and biological activity. The resulting esters often possess pleasant fruity or floral aromas, making them valuable as fragrance and flavoring agents.[1][2] Ethers derived from this alcohol can serve as solvents or key intermediates in the synthesis of more complex molecules.

Application Note 1: Synthesis of 5-Methylhexyl Esters via Fischer Esterification

Fischer-Speier esterification is a robust and widely used method for the synthesis of esters from an alcohol and a carboxylic acid, catalyzed by a strong acid. This equilibrium-driven reaction can be optimized for high yields by using an excess of one reactant or by removing water as it is formed.

A variety of esters can be synthesized from this compound using this method, each with unique properties and potential applications. For instance, 5-methylhexyl acetate is known for its sweet, mint-like odor and is used as a flavoring agent.[3] Other short-chain esters, such as the formate, propionate, and butyrate, are also expected to have characteristic fruity aromas.[2] The synthesis of 5-methylhexyl benzoate introduces an aromatic moiety, which can significantly alter the physical and potential biological properties of the molecule.

Experimental Protocol: General Procedure for Fischer Esterification

This protocol provides a general guideline for the synthesis of 5-methylhexyl esters. Specific quantities and reaction times may need to be optimized for different carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid, butyric acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the desired carboxylic acid (1.2-2.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or p-toluenesulfonic acid (0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data for 5-Methylhexyl Esters
EsterCarboxylic AcidCatalystReaction Time (h)Typical Yield (%)Spectroscopic Data (Predicted/Reference)
5-Methylhexyl Acetate Acetic AcidH₂SO₄2-470-85¹H NMR (CDCl₃): δ 4.06 (t, 2H), 2.04 (s, 3H), 1.60-1.50 (m, 3H), 1.35-1.15 (m, 4H), 0.87 (d, 6H). ¹³C NMR (CDCl₃): δ 171.2, 64.5, 38.3, 28.5, 27.9, 23.6, 22.5, 21.0. IR (neat, cm⁻¹): 2955, 1740 (C=O), 1240 (C-O). MS (m/z): 158 (M⁺).
5-Methylhexyl Propionate Propionic Acidp-TsOH3-565-80¹H NMR (CDCl₃): δ 4.05 (t, 2H), 2.32 (q, 2H), 1.60-1.50 (m, 3H), 1.35-1.15 (m, 4H), 1.14 (t, 3H), 0.87 (d, 6H). ¹³C NMR (CDCl₃): δ 174.5, 64.2, 38.3, 28.5, 27.9, 27.6, 23.6, 22.5, 9.2. IR (neat, cm⁻¹): 2956, 1738 (C=O), 1180 (C-O). MS (m/z): 172 (M⁺).
5-Methylhexyl Butyrate Butyric AcidH₂SO₄4-660-75¹H NMR (CDCl₃): δ 4.05 (t, 2H), 2.28 (t, 2H), 1.68-1.50 (m, 5H), 1.35-1.15 (m, 4H), 0.94 (t, 3H), 0.87 (d, 6H). ¹³C NMR (CDCl₃): δ 173.8, 64.1, 38.3, 36.3, 28.5, 27.9, 23.6, 22.5, 18.5, 13.7. IR (neat, cm⁻¹): 2957, 1736 (C=O), 1175 (C-O). MS (m/z): 186 (M⁺).
5-Methylhexyl Benzoate Benzoic AcidH₂SO₄4-675-90¹H NMR (CDCl₃): δ 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 4.32 (t, 2H), 1.80-1.70 (m, 1H), 1.65-1.55 (m, 2H), 1.45-1.35 (m, 2H), 0.90 (d, 6H). ¹³C NMR (CDCl₃): δ 166.7, 132.8, 130.5, 129.5, 128.3, 65.2, 38.4, 28.7, 27.9, 23.7, 22.5. IR (neat, cm⁻¹): 3065, 2955, 1720 (C=O), 1602, 1585, 1275 (C-O), 710. MS (m/z): 220 (M⁺).

Note: Spectroscopic data are predicted based on standard chemical shift values and fragmentation patterns. Actual experimental data may vary slightly.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions 5_Methyl_1_hexanol This compound Reaction_Mixture Reaction Mixture 5_Methyl_1_hexanol->Reaction_Mixture Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction_Mixture Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Workup Work-up (Extraction & Washing) Reaction_Mixture->Workup Water Water (byproduct) Reaction_Mixture->Water Purification Purification (Distillation or Chromatography) Workup->Purification Ester_Product 5-Methylhexyl Ester Purification->Ester_Product

Caption: Fischer Esterification Workflow.

Application Note 2: Synthesis of 5-Methylhexyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely applicable method for preparing both symmetrical and unsymmetrical ethers.[4] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[4] For the synthesis of 5-methylhexyl ethers, this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with a primary alkyl halide to yield the desired ether.

This method is particularly useful for synthesizing ethers with different alkyl groups on either side of the oxygen atom. For example, reacting the 5-methylhexoxide with methyl iodide would yield 1-methoxy-5-methylhexane, while using benzyl bromide would result in the formation of 1-(benzyloxy)-5-methylhexane.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol outlines the general steps for the synthesis of 5-methylhexyl ethers. Caution should be exercised when handling sodium hydride, which is a highly reactive and flammable reagent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Ether Formation: Cool the alkoxide solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via a syringe or dropping funnel. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by distillation or column chromatography on silica gel.

Quantitative Data for 5-Methylhexyl Ethers
EtherAlkyl HalideBaseReaction Time (h)Typical Yield (%)Spectroscopic Data (Predicted/Reference)
1-Methoxy-5-methylhexane Methyl IodideNaH12-1670-85¹H NMR (CDCl₃): δ 3.38 (t, 2H), 3.33 (s, 3H), 1.60-1.50 (m, 3H), 1.35-1.15 (m, 4H), 0.87 (d, 6H). ¹³C NMR (CDCl₃): δ 72.9, 58.8, 38.5, 29.1, 27.9, 23.8, 22.6. IR (neat, cm⁻¹): 2953, 2870, 1118 (C-O). MS (m/z): 130 (M⁺).
1-Ethoxy-5-methylhexane Ethyl BromideNaH12-1665-80¹H NMR (CDCl₃): δ 3.48 (q, 2H), 3.41 (t, 2H), 1.60-1.50 (m, 3H), 1.35-1.15 (m, 4H), 1.21 (t, 3H), 0.87 (d, 6H). ¹³C NMR (CDCl₃): δ 70.8, 66.2, 38.6, 29.3, 27.9, 23.9, 22.6, 15.3. IR (neat, cm⁻¹): 2954, 2870, 1115 (C-O). MS (m/z): 144 (M⁺).
1-(Benzyloxy)-5-methylhexane Benzyl BromideNaH12-1675-90¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H), 4.50 (s, 2H), 3.46 (t, 2H), 1.65-1.55 (m, 3H), 1.40-1.20 (m, 4H), 0.88 (d, 6H). ¹³C NMR (CDCl₃): δ 138.8, 128.4, 127.6, 127.5, 72.9, 70.4, 38.6, 29.4, 27.9, 23.9, 22.6. IR (neat, cm⁻¹): 3064, 3030, 2953, 2868, 1100 (C-O), 735, 697. MS (m/z): 206 (M⁺).

Note: Spectroscopic data are predicted based on standard chemical shift values and fragmentation patterns. Actual experimental data may vary slightly.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Ether Formation (SN2) cluster_workup Purification 5_Methyl_1_hexanol This compound Alkoxide 5-Methylhexoxide 5_Methyl_1_hexanol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Ether_Product 5-Methylhexyl Ether Alkoxide->Ether_Product Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether_Product Workup Work-up & Purification Ether_Product->Workup

Caption: Williamson Ether Synthesis Workflow.

Application Note 3: Lipase-Catalyzed Synthesis of 5-Methylhexyl Esters

Enzymatic synthesis of esters using lipases offers a green and highly selective alternative to traditional chemical methods. Lipases operate under mild reaction conditions, minimizing side reactions and the degradation of sensitive functional groups. Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435), are particularly advantageous as they can be easily recovered and reused.

The lipase-catalyzed synthesis of 5-methylhexyl esters can be performed via esterification of this compound with a carboxylic acid or through transesterification with another ester (e.g., a vinyl or ethyl ester). The removal of the byproduct (water or a low-boiling alcohol) is crucial for driving the reaction towards high conversion.

Experimental Protocol: General Procedure for Lipase-Catalyzed Esterification

Materials:

  • This compound

  • Carboxylic acid or simple ester (e.g., vinyl acetate, ethyl butyrate)

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane, toluene) (optional)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup: In a flask, combine this compound (1.0 eq) and the acyl donor (carboxylic acid or ester, 1.0-1.5 eq). A solvent can be used but solvent-free conditions are often preferred.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates). If using a carboxylic acid as the acyl donor, add activated molecular sieves to adsorb the water produced.

  • Reaction: Stir the mixture at a controlled temperature (typically 40-60 °C) for 24-72 hours. The reaction progress can be monitored by GC.

  • Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration. The enzyme can be washed with a solvent and dried for reuse.

  • Purification: The product can be purified by distillation under reduced pressure.

Quantitative Data for Lipase-Catalyzed Synthesis
EsterAcyl DonorLipaseTemperature (°C)Reaction Time (h)Conversion (%)
5-Methylhexyl Acetate Vinyl AcetateNovozym® 4354024>95
5-Methylhexyl Butyrate Ethyl ButyrateNovozym® 4355048>90

Note: Conversion rates are highly dependent on the specific reaction conditions, including the efficiency of byproduct removal.

Lipase_Catalysis cluster_reactants Reactants 5_Methyl_1_hexanol This compound Reaction Reaction (Mild Temperature) 5_Methyl_1_hexanol->Reaction Acyl_Donor Acyl Donor (Carboxylic Acid or Ester) Acyl_Donor->Reaction Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction Filtration Filtration Reaction->Filtration Ester_Product 5-Methylhexyl Ester Filtration->Ester_Product Recycled_Lipase Recycled Lipase Filtration->Recycled_Lipase

Caption: Lipase-Catalyzed Esterification Workflow.

Signaling Pathways and Biological Activity

While simple aliphatic esters and ethers are primarily utilized for their physical and organoleptic properties, some classes of these molecules have been shown to possess biological activity and interact with cellular signaling pathways.

Short-Chain Fatty Acid Esters: Esters derived from short-chain fatty acids (SCFAs) like butyric acid are of interest because SCFAs themselves are known to be biologically active. SCFAs are produced by gut microbiota and can influence host metabolism and immune responses through various signaling pathways, including the activation of G-protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[5][6][7] While the direct biological effects of 5-methylhexyl esters of SCFAs are not extensively studied, their potential to act as prodrugs that release SCFAs upon hydrolysis warrants further investigation in drug development.

Ether Lipids: Ether lipids, which contain an ether linkage at the sn-1 position of the glycerol backbone, are known to be involved in cellular signaling.[8][9] They can modulate membrane fluidity and are precursors to signaling molecules. Although the simple ethers of this compound are not classified as ether lipids, their structural similarity to the alkyl chains found in these signaling molecules suggests that they could potentially interact with lipid metabolic pathways. Further research is needed to explore these possibilities.

Neurotrophic Effects of Esters: Some studies have shown that certain alkyl esters of more complex molecules, such as caffeic acid, can exert neurotrophic effects by modulating signaling pathways like the ERK1/2 and Akt pathways.[10] This suggests that the alkyl chain length and structure can influence the biological activity of a parent molecule, a concept that could be explored with derivatives of this compound in the context of medicinal chemistry.

Signaling_Pathways cluster_scfa Short-Chain Fatty Acid (SCFA) Signaling cluster_ether Potential Ether Interactions SCFA_Ester 5-Methylhexyl Butyrate (Potential Prodrug) Hydrolysis Hydrolysis (in vivo) SCFA_Ester->Hydrolysis SCFA Butyric Acid (SCFA) Hydrolysis->SCFA GPCRs GPCR Activation SCFA->GPCRs HDAC_Inhibition HDAC Inhibition SCFA->HDAC_Inhibition Metabolic_Regulation Metabolic Regulation GPCRs->Metabolic_Regulation Immune_Response Immune Response Modulation HDAC_Inhibition->Immune_Response Simple_Ether 5-Methylhexyl Ether Membrane_Interaction Membrane Interaction Simple_Ether->Membrane_Interaction Potential Lipid_Metabolism Modulation of Lipid Metabolism Membrane_Interaction->Lipid_Metabolism

Caption: Potential Signaling Pathway Interactions.

This compound is a readily available and versatile starting material for the synthesis of a wide array of esters and ethers. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis and applications of these derivatives. The quantitative data and spectroscopic information will aid in the characterization and quality control of the synthesized compounds. While the primary applications of simple 5-methylhexyl esters and ethers currently lie in the flavor and fragrance industries, the potential for biological activity, particularly for the short-chain fatty acid esters, presents an exciting avenue for future research in drug discovery and development. The provided workflows and diagrams offer a clear visual guide for the experimental and conceptual aspects of working with this valuable building block.

References

Application Notes and Protocols: Characterization of Flavolipids from Flavobacterium sp.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Methyl-1-hexanol in Flavolipid Synthesis

Current scientific literature, as reviewed, does not provide specific details or established protocols for the direct chemical synthesis of flavolipids using this compound as a precursor for the acyl chains. The information available primarily focuses on the biosynthesis of a complex mixture of flavolipids by the soil bacterium Flavobacterium sp. strain MTN11. These naturally produced flavolipids contain a variety of branched-chain acyl groups. While this compound possesses a branched structure that is conceptually similar to the nonpolar moieties of some flavolipids, its direct role as a synthetic precursor is not documented.

The following sections provide detailed information on the structure, properties, and the established biological production and purification protocols for the flavolipid mixture produced by Flavobacterium sp. strain MTN11, which may serve as a basis for future synthetic strategies.

General Structure of Flavolipids

Flavolipids are a class of biosurfactants characterized by a unique polar head group and two nonpolar fatty acid tails.[1][2] The polar moiety consists of a citric acid molecule linked to two cadaverine molecules.[1][2] The nonpolar part is composed of two branched-chain acyl groups (R and R') that vary in length, typically from 6 to 10 carbons.[1] These acyl groups feature a methyl branch at the ω-position. The general structure is depicted below.

flavolipid_structure cluster_polar_head Polar Head Group cluster_nonpolar_tails Nonpolar Acyl Chains citric_acid Citric Acid cadaverine1 Cadaverine citric_acid->cadaverine1 amide bond cadaverine2 Cadaverine citric_acid->cadaverine2 amide bond acyl_R R-Acyl Group (Branched, 6-10 C) cadaverine1->acyl_R amide bond acyl_R_prime R'-Acyl Group (Branched, 6-10 C) cadaverine2->acyl_R_prime amide bond

General chemical structure of a flavolipid.

Quantitative Data Summary

The flavolipid mixture produced by Flavobacterium sp. strain MTN11 exhibits potent surfactant properties. A summary of the key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight Range584 - 686 Da[1][2]
Major Component MW668 Da (23% of mixture)[1][2]
Critical Micelle Concentration (CMC)300 mg/L[1][2]
Surface Tension Reductionto 26.0 mN/m[1][2]
Emulsification Activity (minimum concentration)19 mg/L[1][2]
Flavolipid-Cadmium Stability Constant3.61[1][2]
Production Yield0.05 - 0.1 g/L[1]

Experimental Protocols

The following protocols are based on the methods described for the production, isolation, and characterization of flavolipids from Flavobacterium sp. strain MTN11.

This protocol details the cultivation of Flavobacterium sp. strain MTN11 for the production of the flavolipid mixture.

Materials:

  • Flavobacterium sp. strain MTN11

  • Mineral Salts Medium (MSM) with 2% glucose

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare a preculture of Flavobacterium sp. strain MTN11 in MSM with 2% glucose.

  • Incubate the preculture at 23°C for 24 hours with gyratory shaking at 200 rpm.

  • Inoculate a larger volume of MSM with 2% glucose with the preculture.

  • Incubate the production culture at 23°C for 6 days with gyratory shaking at 200 rpm.

  • Harvest the culture supernatant containing the secreted flavolipids by centrifugation at 15,300 x g for 10 minutes to remove bacterial cells.

  • The supernatant is now ready for the purification of flavolipids.

This protocol describes the partial purification of the flavolipid mixture from the culture supernatant using solid-phase extraction (SPE).

Materials:

  • Culture supernatant containing flavolipids

  • Methanol

  • C8 Isolute sorbent

  • 60 ml plastic syringes

  • Polyethylene frits

  • Nanopure water

Procedure:

  • Add methanol to the culture supernatant to a final concentration of 1.0%.

  • Prepare SPE columns by packing 5 g of C8 Isolute sorbent into a 60 ml syringe between two polyethylene frits.

  • Condition the C8 columns by washing with 100% methanol.

  • Equilibrate the columns with nanopure water containing 1% methanol.

  • Load approximately 60 ml of the methanol-amended supernatant onto each column.

  • After the supernatant has passed through, wash the columns with 60 ml of water containing 1% methanol to remove polar impurities.

  • Elute the flavolipids from the columns with a suitable organic solvent (the specific elution solvent is not detailed in the provided information, but a gradient of methanol or acetonitrile in water is a common practice for C8 columns).

  • Collect the eluate containing the partially purified flavolipid mixture.

Experimental Workflow

The overall workflow for the production, isolation, and characterization of flavolipids from Flavobacterium sp. strain MTN11 is illustrated in the following diagram.

flavolipid_workflow cluster_production Production cluster_purification Purification cluster_characterization Characterization culture Cultivation of Flavobacterium sp. MTN11 harvest Centrifugation to remove cells culture->harvest spe Solid-Phase Extraction (C8 column) harvest->spe elution Elution of Flavolipids spe->elution analysis Structural Analysis (NMR, MS) elution->analysis properties Property Testing (CMC, Surface Tension) elution->properties

Workflow for flavolipid production and analysis.

References

5-Methyl-1-hexanol: Applications in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol, a branched-chain primary alcohol, is a versatile reagent with emerging applications in biochemical research. While traditionally utilized as a chemical intermediate and solvent, its role in specific biochemical investigations is becoming more apparent. This document provides an overview of its documented and potential applications, focusing on its use in the synthesis of bioactive compounds and its role as a volatile organic compound (VOC) in chemical ecology studies. Due to the limited availability of detailed public protocols, this document outlines general methodologies and highlights areas for further investigation.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its application in research.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
CAS Number 627-98-5[2][3][4]
Appearance Colorless liquid[5]
Boiling Point 167-168 °C[5]
Density 0.823 g/mL at 25 °C[5]

Applications in Biochemical Synthesis

Intermediate in the Synthesis of Flavolipids with Antitumor Potential

General Experimental Workflow for Flavolipid Synthesis:

G cluster_synthesis Flavolipid Synthesis 5_Methyl_1_hexanol This compound Esterification Esterification Reaction 5_Methyl_1_hexanol->Esterification Fatty_Acid Fatty Acid Derivative Fatty_Acid->Esterification Acyl_Intermediate Acylated Intermediate Esterification->Acyl_Intermediate Conjugation Conjugation Reaction Acyl_Intermediate->Conjugation Flavonoid Flavonoid Moiety Flavonoid->Conjugation Flavolipid Flavolipid Product Conjugation->Flavolipid Purification Purification (e.g., Chromatography) Flavolipid->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of flavolipids using this compound as a precursor.

Protocol Outline: Esterification of this compound (General Procedure)

  • Materials: this compound, a suitable fatty acid chloride or carboxylic acid, an acyl transfer catalyst (e.g., DMAP), a non-nucleophilic base (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture in an ice bath.

    • Slowly add the fatty acid chloride or a pre-activated carboxylic acid to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting ester by column chromatography.

Note: The subsequent conjugation to a flavonoid would require specific activation of the flavonoid and the acylated intermediate, a step that is highly dependent on the specific structures of the molecules involved.

Applications in Proteomics Research

While some suppliers list this compound as a biochemical for proteomics research, specific applications and protocols are not well-documented in scientific literature. It is plausible that its properties as a moderately non-polar alcohol could be leveraged in sample preparation.

Potential Application: Protein Precipitation and Solubilization

Alcohols are commonly used for the precipitation of proteins from aqueous solutions. The branched structure of this compound might offer different precipitation characteristics compared to linear alcohols. It could also potentially be used in conjunction with other solvents to solubilize certain hydrophobic proteins or protein complexes.

Hypothetical Experimental Workflow for Protein Precipitation:

G cluster_proteomics Protein Precipitation Workflow Protein_Sample Aqueous Protein Sample Add_Reagent Add cold this compound Protein_Sample->Add_Reagent Incubation Incubate at low temperature Add_Reagent->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant (soluble fraction) Centrifugation->Supernatant Pellet Protein Pellet Centrifugation->Pellet Wash Wash pellet with solvent Pellet->Wash Resuspend Resuspend in appropriate buffer Wash->Resuspend

Caption: A hypothetical workflow for the precipitation of proteins using this compound.

Protocol Outline: Protein Precipitation (Hypothetical)

  • Materials: Protein extract, this compound (pre-chilled to -20°C), and appropriate buffers.

  • Procedure:

    • To a known volume of protein extract, add a defined volume of cold this compound (the ratio would need to be optimized).

    • Vortex briefly and incubate at -20°C for a specified time (e.g., 1 hour) to allow for protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

    • Carefully decant the supernatant.

    • Wash the protein pellet with a cold solvent wash (e.g., acetone or ethanol) to remove residual this compound and other contaminants.

    • Air-dry the pellet and resuspend in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer, or a buffer for tryptic digestion).

Note: This protocol is hypothetical and would require significant optimization for any specific protein sample. Researchers would need to determine the optimal ratio of this compound to sample, incubation time, and temperature.

Application as a Volatile Organic Compound (VOC) in Chemical Ecology

This compound has been identified as a volatile organic compound in some plants.[7] The study of plant volatiles is crucial for understanding plant-insect interactions, plant-plant communication, and defense mechanisms.

Potential Application: Insect Behavioral Assays

The structural similarity of this compound to other known insect semiochemicals (e.g., other branched-chain alcohols) suggests its potential as an attractant, repellent, or modulator of insect behavior.

Experimental Workflow for Insect Olfactometer Assay:

G cluster_olfactometer Insect Olfactometer Assay Workflow Insect_Acclimation Insect Acclimation Insect_Release Release Insect at Base Insect_Acclimation->Insect_Release Olfactometer_Setup Y-tube or 4-arm Olfactometer Setup Test_Arm Test Arm: Airflow with this compound Olfactometer_Setup->Test_Arm Control_Arm Control Arm: Airflow with Solvent Olfactometer_Setup->Control_Arm Observe_Choice Observe and Record First Choice Test_Arm->Observe_Choice Control_Arm->Observe_Choice Insect_Release->Observe_Choice Data_Analysis Statistical Analysis (e.g., Chi-squared test) Observe_Choice->Data_Analysis

Caption: A standard workflow for assessing insect behavioral response to this compound using an olfactometer.

Protocol Outline: Y-tube Olfactometer Assay

  • Materials: Y-tube olfactometer, charcoal-filtered and humidified air source, flow meters, this compound, appropriate solvent (e.g., paraffin oil or hexane), and the insect species of interest.

  • Procedure:

    • Set up the Y-tube olfactometer with a constant airflow through both arms.

    • Apply a solution of this compound in the chosen solvent to a filter paper and place it in the odor source chamber of one arm (the "test arm").

    • Apply the pure solvent to a filter paper in the other arm (the "control arm").

    • Introduce a single insect at the base of the Y-tube.

    • Observe the insect's movement and record which arm it enters and remains in for a predetermined amount of time (e.g., 60 seconds).

    • After each trial, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

    • Repeat the experiment with a statistically relevant number of insects.

    • Analyze the data to determine if there is a significant preference for the test arm over the control arm.

Conclusion

This compound is a reagent with potential in specialized areas of biochemical research, particularly in the synthesis of bioactive molecules and the study of chemical ecology. The lack of detailed, publicly available protocols necessitates a creative and methodical approach from researchers wishing to explore its applications. The general workflows and protocol outlines provided here serve as a starting point for the development of more specific and optimized experimental procedures. Further research is warranted to fully elucidate the biochemical roles and potential applications of this versatile compound.

References

Application Notes and Protocols for 5-Methyl-1-hexanol as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol is a primary alcohol with a branched hydrocarbon chain, offering a unique set of properties that make it a viable and advantageous solvent for a variety of chemical reactions. Its moderate boiling point, miscibility with many organic solvents, and its protic nature due to the hydroxyl group present it as a compelling alternative to more conventional alcohol solvents. These application notes provide an overview of the physicochemical properties of this compound, its potential applications in organic synthesis, and detailed protocols for its use in key chemical transformations.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 627-98-5[1]
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 167-168 °C[1][2]
Density 0.823 g/mL at 25 °C[1][2]
Solubility Moderately soluble in water, soluble in organic solvents.[1]
Flash Point 61.8 °C (143.2 °F)[3]
Refractive Index 1.422 (at 20 °C)[2]

Potential Applications in Organic Synthesis

The properties of this compound make it a suitable solvent for a range of applications in organic synthesis:

  • High-Temperature Reactions: With a boiling point significantly higher than that of ethanol or isopropanol, this compound is an excellent choice for reactions that require elevated temperatures to proceed at a reasonable rate.

  • Reactions Requiring a Protic Medium: As a primary alcohol, it can act as a proton source and participate in hydrogen bonding. This is particularly beneficial for reactions such as certain nucleophilic substitutions and reductions.

  • Esterification Reactions: this compound can serve as both a reactant and a solvent in Fischer esterification reactions, driving the equilibrium towards the product, especially when the other reactant is a solid.

  • Grignard Reactions: While ethers are the typical solvents for Grignard reactions, alcohols with sufficient steric hindrance around the hydroxyl group can sometimes be used, or used in the work-up procedure. The branched structure of this compound may offer some utility in specific Grignard applications, although anhydrous conditions are critical.

  • As a "Green" Solvent: Derived from renewable sources, this compound can be considered a greener alternative to petroleum-based solvents.[4] Its lower volatility compared to shorter-chain alcohols also reduces emissions of volatile organic compounds (VOCs).

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized as a solvent.

Protocol 1: Fischer Esterification of Benzoic Acid

This protocol details the synthesis of 5-methylhexyl benzoate, an ester with potential applications in the fragrance and flavor industry.

Reaction Scheme:

C₆H₅COOH + (CH₃)₂CH(CH₂)₄OH → C₆H₅COO(CH₂)₄CH(CH₃)₂ + H₂O

Materials:

  • Benzoic acid

  • This compound

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (12.2 g, 0.1 mol) and this compound (23.2 g, 0.2 mol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 5% aqueous sodium bicarbonate solution (caution: CO₂ evolution) and then with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess this compound and any other volatile impurities by vacuum distillation. The product, 5-methylhexyl benzoate, can be further purified by fractional distillation under reduced pressure.

Quantitative Data (Expected):

ReactantMolar RatioTime (h)Temperature (°C)Yield (%)
Benzoic Acid1:2 (acid:alcohol)316085-95
Protocol 2: A General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura type)

This generalized protocol explores the potential of this compound as a higher-boiling point, polar protic solvent for palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical and materials science.[5]

Reaction Scheme (General):

R¹-X + R²-B(OH)₂ --(Pd catalyst, Base)--> R¹-R²

Materials:

  • Aryl halide (R¹-X)

  • Arylboronic acid (R²-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • This compound (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mol%), and base (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of inert gas, add anhydrous this compound (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

SubstrateCatalystBaseTime (h)Temperature (°C)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃611075-85
Phenylboronic acid

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants & Catalyst prep_solvent Add this compound prep_reactants->prep_solvent run_reaction Heat to Desired Temperature (e.g., 100-160°C) prep_solvent->run_reaction Reaction Conditions monitor Monitor Progress (TLC/GC) run_reaction->monitor workup Aqueous Work-up (Wash & Extract) monitor->workup Upon Completion purify Purify Product (Distillation/Chromatography) workup->purify final_product final_product purify->final_product Isolated Product

General experimental workflow using this compound as a solvent.

logical_relationships cluster_properties Physicochemical Properties cluster_applications Potential Applications solvent This compound boiling_point High Boiling Point (167-168°C) solvent->boiling_point protic Protic Nature (-OH group) solvent->protic green Renewable Source (Potential Green Solvent) solvent->green high_temp_rxn High-Temperature Reactions boiling_point->high_temp_rxn protic_rxn Protic Medium Reactions protic->protic_rxn esterification Esterifications protic->esterification green_chem Green Chemistry Applications green->green_chem

References

Application Notes and Protocols for Esterification Reactions Involving 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of esters from 5-methyl-1-hexanol, a versatile branched-chain primary alcohol. The protocols cover both classical acid-catalyzed (Fischer-Speier) esterification and enzyme-catalyzed methods, offering flexibility for various research and development applications, including the synthesis of novel chemical entities, fragrance compounds, and specialized solvents.

Overview of Esterification Reactions

Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester and water.[1] For a primary alcohol like this compound, the reaction is typically efficient. The general reaction is depicted below:

R-COOH + HO-(CH₂)₄-CH(CH₃)₂ → R-COO-(CH₂)₄-CH(CH₃)₂ + H₂O

Two primary methods for the esterification of this compound are detailed: Fischer-Speier Esterification, which is a robust and widely used acid-catalyzed method, and Enzymatic Esterification, which offers a milder, more selective, and environmentally benign alternative.

Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[2] To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[3] For the synthesis of esters of this compound, using an excess of the carboxylic acid or the alcohol are both viable strategies.

Reaction Mechanism: The reaction proceeds via a series of protonation and nucleophilic attack steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.

  • The nucleophilic oxygen of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

  • Elimination of a water molecule, a good leaving group, occurs.

  • Deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final ester product.[3]

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Caption: Fischer-Speier esterification reaction pathway.

The following table summarizes typical reaction conditions and expected yields for the synthesis of 5-methylhexyl esters based on protocols for similar primary alcohols.

Carboxylic AcidCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Expected Yield (%)
Acetic AcidH₂SO₄ (conc.)1:1.2Reflux (~110-120)1-265-80
Propanoic Acidp-TsOH1:1.2Reflux (~120-130)2-460-75
Butanoic AcidH₂SO₄ (conc.)1:1.2Reflux (~130-140)3-560-75

Note: Yields are estimates based on reactions with structurally similar alcohols and may vary depending on the specific reaction setup and purification efficiency.

This protocol details the synthesis of 5-methylhexyl acetate from this compound and acetic acid.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 0.1 mol), glacial acetic acid (e.g., 0.12 mol, 1.2 equivalents), and a few boiling chips.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 50 mL of deionized water.

    • Add 50 mL of diethyl ether and shake gently, venting frequently to release any pressure.

    • Separate the layers and discard the lower aqueous layer.

  • Work-up - Neutralization:

    • Wash the organic layer with 50 mL portions of 5% sodium bicarbonate solution until the aqueous washing is no longer acidic (test with pH paper). This step neutralizes any remaining acetic acid and sulfuric acid.[4] Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • Purify the crude ester by simple or fractional distillation to obtain pure 5-methylhexyl acetate.

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Caption: General workflow for Fischer-Speier esterification.

Enzymatic Esterification

Enzymatic esterification using lipases offers a green and highly selective alternative for synthesizing esters. Lipases can catalyze esterification in non-aqueous environments and operate under mild conditions, which can be advantageous for sensitive substrates. Immobilized lipases are often used to simplify catalyst recovery and reuse.

The following table presents typical conditions for the enzymatic synthesis of esters from primary alcohols.

Acyl DonorLipaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Acetic AcidNovozym® 435Solvent-free50-6024-48>90
Propanoic AcidNovozym® 435Solvent-free50-6024-48>90
Decanoic AcidImmobilized Candida antarctica lipase BSolvent-free508-24>95

Note: Yields are based on published data for similar enzymatic esterifications and can be influenced by factors such as water content and enzyme loading.

This protocol describes the synthesis of 5-methylhexyl propanoate using an immobilized lipase.

Materials:

  • This compound

  • Propanoic Acid

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (3Å or 4Å, activated)

  • Hexane (for purification)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Screw-capped flask or vial

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine this compound (e.g., 10 mmol) and propanoic acid (e.g., 10 mmol, 1:1 molar ratio).

  • Enzyme and Desiccant Addition: Add the immobilized lipase (typically 5-10% of the total reactant weight) and a small amount of activated molecular sieves to remove the water produced during the reaction.

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 50-60 °C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: The reaction can be monitored over time by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion rate.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, cool the mixture and recover the immobilized enzyme by filtration. The enzyme can be washed with a non-polar solvent like hexane, dried, and stored for reuse.

  • Product Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash the mixture with a 5% aqueous solution of sodium bicarbonate to remove any unreacted propanoic acid.

    • Wash with deionized water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • If necessary, purify the final product by vacuum distillation.

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Temperature -> Rate [label="Increases", color="#4285F4"]; Catalyst -> Rate [label="Increases", color="#4285F4"]; Time -> Yield [label="Increases (to equilibrium)", color="#4285F4"]; Molar_Ratio -> Equilibrium [label="Shifts", color="#4285F4"]; Water_Removal -> Equilibrium [label="Shifts", color="#4285F4"];

Rate -> Yield [label="Affects time to reach", color="#5F6368"]; Equilibrium -> Yield [label="Determines max.", color="#5F6368"]; } }

Caption: Relationship between reaction parameters and product yield.

References

Application Notes and Protocols for the Oxidation of 5-Methyl-1-hexanol to 5-methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, 5-methyl-1-hexanol, to the corresponding aldehyde, 5-methylhexanal. The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, as it avoids over-oxidation to the carboxylic acid.[1] This note compares several common and reliable methods, offering detailed procedures to aid researchers in selecting the optimal strategy for their synthetic needs.

Data Presentation

For clarity and comparative purposes, the physical properties of the starting material and the desired product are summarized below.

Table 1: Physical Properties of Reactant and Product

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound(Image of this compound structure)627-98-5[2][3]C₇H₁₆O[4][5]116.20167-1680.823
5-methylhexanal(Image of 5-methylhexanal structure)1860-39-5[6][7][8]C₇H₁₄O[7][8]114.19[9]141.2 (est.)[6]0.805 - 0.817[9]

Table 2: Comparison of Common Oxidation Methods for Primary Alcohols

MethodOxidizing SystemTypical ConditionsTypical YieldsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine[10][11]Anhydrous CH₂Cl₂, -78°C to RT[1][12]High (85-98%)Very mild, high yields, broad functional group tolerance.[1][11]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; generates CO and CO₂ gas.[10][11]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)[13]CH₂Cl₂, Room Temperature[1][13]High (90-98%)Mild, neutral conditions; rapid reaction times; simple workup.[1][13][14]Reagent is expensive and potentially explosive; stoichiometric amounts of iodine waste.[14][15]
PCC Oxidation Pyridinium Chlorochromate (PCC)[16]Anhydrous CH₂Cl₂, Room Temperature[16]Good (70-85%)Operationally simple, commercially available reagent.[16]Chromium-based reagents are toxic and pose disposal challenges; slightly acidic conditions.[13]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)[17][18]Biphasic (e.g., CH₂Cl₂/H₂O), 0°C to RT[19]High (90-95%)Catalytic use of TEMPO; uses inexpensive bleach as the terminal oxidant; environmentally benign.[17][19]Biphasic system can sometimes be inefficient; over-oxidation to carboxylic acid is a possible side reaction.[19]

Experimental Protocols & Workflows

The following section provides detailed, step-by-step protocols for the oxidation of this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine to effect the oxidation.[10] It is renowned for its mild conditions.[1][11]

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol).

  • Activation: Cool the flask to -78 °C using a dry ice/acetone bath.[1] Add dimethyl sulfoxide (DMSO, 2.5 equiv.) to the DCM. Slowly add oxalyl chloride (1.5 equiv.) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15-30 minutes at -78 °C.[1][20]

  • Alcohol Addition: Dissolve this compound (1.0 equiv.) in a small amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir the reaction for 30-45 minutes at -78 °C.[1]

  • Elimination: Add triethylamine (Et₃N, 5.0 equiv.) dropwise to the flask.[1] After the addition is complete, stir for an additional 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.[12]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 5-methylhexanal by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Preparation & Activation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Work-up & Purification (RT) A 1. Add DCM and DMSO to flask B 2. Add Oxalyl Chloride (dropwise) A->B Stir 15-30 min C 3. Add this compound in DCM B->C D 4. Add Triethylamine (Et3N) C->D Stir 30-45 min E 5. Quench with H₂O D->E Warm to RT F 6. Extract with DCM E->F G 7. Wash, Dry, Concentrate F->G H 8. Column Chromatography G->H I Pure 5-methylhexanal H->I

Caption: Workflow for the Swern oxidation of this compound.
Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine compound, Dess-Martin periodinane (DMP), as a mild and selective oxidizing agent that operates at room temperature.[13][15]

Protocol:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.) dissolved in anhydrous dichloromethane (DCM, ~0.2 M).

  • Reaction: Add Dess-Martin periodinane (1.2-1.5 equiv.) to the solution in one portion at room temperature.[1] If the starting material is acid-sensitive, sodium bicarbonate (2.0-4.0 equiv.) can be added as a buffer.[13][21]

  • Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by pouring it into a vigorously stirred solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).[1] Continue stirring until the solid dissolves and the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 5-methylhexanal.

Workflow Diagram:

DMP_Oxidation_Workflow cluster_reaction Reaction (Room Temp) cluster_workup Work-up & Purification A 1. Dissolve this compound in DCM B 2. Add Dess-Martin Periodinane (DMP) A->B Stir 1-4 hours C 3. Dilute with Ether B->C D 4. Quench with NaHCO₃/Na₂S₂O₃ C->D E 5. Extract & Wash D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Pure 5-methylhexanal G->H

Caption: Workflow for the Dess-Martin oxidation of this compound.
Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild, selective oxidant that converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is run under anhydrous conditions.[16][22][23]

Protocol:

  • Setup: To a round-bottom flask with a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 equiv.) and a small amount of powdered molecular sieves (or silica gel) to a suspension in anhydrous dichloromethane (DCM).

  • Reaction: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, tarry substance. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the mixture with diethyl ether and filter it through a short plug of silica gel or Florisil to remove the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can often be used without further purification, or it can be purified by flash column chromatography if necessary.

Workflow Diagram:

PCC_Oxidation_Workflow cluster_reaction Reaction (Room Temp) cluster_workup Work-up & Purification A 1. Suspend PCC in DCM B 2. Add this compound solution A->B Stir 2-4 hours C 3. Dilute with Ether B->C D 4. Filter through Silica/Florisil C->D E 5. Concentrate Filtrate D->E F Pure 5-methylhexanal E->F

Caption: Workflow for the PCC oxidation of this compound.
TEMPO-catalyzed Oxidation

This method uses a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) with a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (bleach).[17]

Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate (e.g., 0.5 M).

  • Catalyst Addition: To the vigorously stirred biphasic mixture, add TEMPO (0.01-0.05 equiv.) and potassium bromide (or sodium bromide, 0.1 equiv.).[17][24]

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 equiv., household bleach) dropwise, keeping the temperature below 5 °C. The orange color of the reaction should be maintained.

  • Monitoring: Stir vigorously at 0 °C until TLC analysis shows complete consumption of the starting alcohol (typically 30-60 minutes).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Extraction & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow Diagram:

TEMPO_Oxidation_Workflow cluster_prep Preparation (0 °C) cluster_reaction Oxidation (0 °C) cluster_workup Work-up & Purification A 1. Biphasic mixture: Alcohol in DCM + aq. NaHCO₃ B 2. Add TEMPO (cat.) and KBr (cat.) A->B C 3. Add NaOCl (bleach) dropwise B->C Stir 30-60 min D 4. Quench with Na₂S₂O₃ C->D E 5. Separate and Extract D->E F 6. Wash, Dry, Concentrate E->F G 7. Column Chromatography F->G H Pure 5-methylhexanal G->H

Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.

References

Application of 5-Methyl-1-hexanol in Advanced Microextraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-methyl-1-hexanol as a versatile and efficient extraction solvent in modern microextraction techniques. Its favorable physicochemical properties make it an excellent alternative to traditional solvents, offering high extraction efficiency, low water solubility, and compatibility with various analytical instruments.

Physicochemical Properties of this compound

This compound, an isomer of heptanol, is a clear, colorless liquid with properties that make it highly suitable for liquid-phase microextraction. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Isoheptyl alcohol, 5-Methylhexanol[1][2]
CAS Number 627-98-5[3]
Molecular Formula C₇H₁₆O[3]
Molecular Weight 116.20 g/mol [2]
Density 0.823 g/mL at 25 °C[4]
Boiling Point 167-168 °C[4]
Water Solubility Low[5]
Appearance Colorless liquid[4]

Application in Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction is a rapid and efficient sample preparation technique that involves the injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution where the fine droplets of the extraction solvent provide a large surface area for the rapid transfer of analytes from the aqueous phase.

Application Note: Determination of Fungicides in Environmental Water Samples

This protocol outlines the use of this compound in a DLLME method for the extraction of common fungicides from river water samples, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: DLLME-HPLC for Fungicide Analysis

Objective: To extract and preconcentrate a mixture of fungicides (e.g., tebuconazole, penconazole, and myclobutanil) from water samples for quantitative analysis.

Materials:

  • This compound (extraction solvent)

  • Acetonitrile (disperser solvent)

  • Deionized water

  • Fungicide standards

  • River water samples, filtered

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Place a 5.0 mL aliquot of the filtered river water sample into a 10 mL conical centrifuge tube.

  • In a separate vial, prepare a mixture of 100 µL of this compound and 1.0 mL of acetonitrile.

  • Rapidly inject this mixture into the water sample using a syringe.

  • A cloudy solution will form. Vortex the mixture for 60 seconds to ensure thorough dispersion.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

  • The fine droplet of this compound containing the extracted fungicides will sediment at the bottom of the tube.

  • Carefully remove the upper aqueous layer with a pipette.

  • Dissolve the remaining organic phase in 100 µL of acetonitrile.

  • Inject a 20 µL aliquot into the HPLC system for analysis.

Expected Performance Data

The following table summarizes the expected quantitative performance of the DLLME method using this compound for the extraction of selected fungicides.

Table 2: Representative Quantitative Data for Fungicide Analysis by DLLME-HPLC

AnalyteLinear Range (µg/L)Limit of Detection (µg/L)Recovery (%)Enrichment Factor
Tebuconazole1 - 5000.395.2190
Penconazole1 - 5000.298.1196
Myclobutanil2 - 5000.592.5185

Experimental Workflow: DLLME

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Microextraction cluster_analysis Analysis s1 5.0 mL Water Sample in Centrifuge Tube s3 Rapid Injection into Sample s1->s3 s2 Prepare 100 µL this compound + 1.0 mL Acetonitrile s2->s3 s4 Vortex for 60s (Cloudy Solution Forms) s3->s4 s5 Centrifuge at 4000 rpm for 5 min s4->s5 s6 Remove Aqueous Layer s5->s6 s7 Dissolve Organic Phase in Acetonitrile s6->s7 s8 Inject into HPLC-UV s7->s8

Dispersive Liquid-Liquid Microextraction Workflow.

Application in Hollow Fiber Liquid-Phase Microextraction (HF-LPME)

Hollow fiber liquid-phase microextraction is a technique where a small volume of organic solvent is immobilized in the pores of a porous, hydrophobic hollow fiber. This serves as a supported liquid membrane (SLM) for the extraction of analytes from an aqueous sample into an acceptor phase within the lumen of the fiber.

Application Note: Determination of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Pharmaceutical Wastewater

This protocol describes a three-phase HF-LPME method using this compound as the supported liquid membrane for the extraction of NSAIDs (e.g., ibuprofen, naproxen, and diclofenac) from wastewater samples prior to analysis by HPLC.

Experimental Protocol: HF-LPME-HPLC for NSAID Analysis

Objective: To extract and preconcentrate common NSAIDs from pharmaceutical wastewater for quantitative analysis.

Materials:

  • This compound (SLM solvent)

  • Polypropylene hollow fiber (e.g., Q3/2 Accurel)

  • Deionized water

  • NSAID standards

  • Pharmaceutical wastewater samples, filtered

  • Sodium hydroxide (for pH adjustment of the donor phase)

  • Hydrochloric acid (for pH adjustment of the acceptor phase)

  • Stirring plate and stir bar

  • HPLC system with a C18 column and UV detector

Procedure:

  • Cut a 5 cm piece of the hollow fiber.

  • Immerse the fiber in this compound for 5 minutes to impregnate the pores.

  • Fill the lumen of the fiber with 20 µL of 0.1 M HCl (acceptor phase) using a microsyringe.

  • Place a 10 mL aliquot of the filtered wastewater sample into a 15 mL vial with a small stir bar.

  • Adjust the pH of the wastewater sample (donor phase) to 2.0 with HCl.

  • Immerse the prepared hollow fiber into the donor phase.

  • Stir the sample at 1000 rpm for 30 minutes.

  • After extraction, carefully remove the hollow fiber from the sample.

  • Withdraw the acceptor phase from the lumen of the fiber into a clean microsyringe.

  • Inject the entire volume of the acceptor phase into the HPLC for analysis.

Expected Performance Data

The following table presents representative quantitative data for the HF-LPME method for the analysis of selected NSAIDs.

Table 3: Representative Quantitative Data for NSAID Analysis by HF-LPME-HPLC

AnalyteLinear Range (µg/L)Limit of Detection (µg/L)Recovery (%)Enrichment Factor
Ibuprofen5 - 10001.296.5241
Naproxen5 - 10001.099.2248
Diclofenac2 - 8000.597.8244

Experimental Workflow: HF-LPME

HFLPME_Workflow cluster_prep Fiber Preparation cluster_extraction Microextraction cluster_analysis Analysis f1 Cut 5 cm Hollow Fiber f2 Impregnate with this compound f1->f2 f3 Fill Lumen with 20 µL 0.1 M HCl (Acceptor Phase) f2->f3 s2 Immerse Fiber in Sample f3->s2 s1 10 mL Wastewater Sample (Donor Phase, pH 2.0) s1->s2 s3 Stir at 1000 rpm for 30 min s2->s3 a1 Remove Fiber from Sample s3->a1 a2 Withdraw Acceptor Phase a1->a2 a3 Inject into HPLC-UV a2->a3

Hollow Fiber Liquid-Phase Microextraction Workflow.

Logical Relationships in Microextraction Method Development

The development of a robust microextraction method involves the systematic optimization of several key parameters. The logical flow of this process is crucial for achieving high efficiency and reproducibility.

Optimization_Logic cluster_dllme DLLME Optimization cluster_hflpme HF-LPME Optimization d1 Select Extraction Solvent (this compound) d2 Select Disperser Solvent (e.g., Acetonitrile, Methanol) d1->d2 d3 Optimize Extraction Solvent Volume d2->d3 d4 Optimize Disperser Solvent Volume d3->d4 d5 Optimize Sample pH d4->d5 d6 Optimize Salt Effect d5->d6 d7 Optimize Centrifugation Time/Speed d6->d7 h1 Select SLM Solvent (this compound) h2 Optimize Donor Phase pH h1->h2 h3 Optimize Acceptor Phase Composition h2->h3 h4 Optimize Stirring Rate h3->h4 h5 Optimize Extraction Time h4->h5 h6 Optimize Salt Effect h5->h6

Logical Flow for Microextraction Method Optimization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-1-hexanol. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for purifying this compound are fractional distillation and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a sample of this compound?

Impurities in this compound can originate from its synthesis or degradation. Common impurities may include:

  • Isomeric hexanols: Other C7 alcohols with similar boiling points, which can be challenging to separate by distillation.

  • Unreacted starting materials: Depending on the synthetic route, this could include 5-methylhexanoic acid or Grignard reagents.[1]

  • Byproducts of synthesis: For example, Grignard synthesis can lead to the formation of biphenyl (if using phenylmagnesium bromide) and other side products.

  • Water: Can form azeotropes with the alcohol, complicating distillation.

  • Degradation products: Prolonged heating during distillation can potentially cause dehydration of the alcohol to form alkenes.

Q3: How can I assess the purity of my this compound sample?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for assessing the purity of this compound.[2] It allows for the separation of volatile components and their identification based on their mass spectra. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 116) and key fragment ions.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and identify impurities.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for purifying this compound by separating it from compounds with different boiling points.

Troubleshooting Common Distillation Problems

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of components - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the distillation column.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.- Insulate the column with glass wool or aluminum foil to minimize heat loss.
"Bumping" or uneven boiling - Lack of boiling chips or stirring.- Superheating of the liquid.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating of the flask.
Temperature fluctuations at the thermometer - Distillation rate is too high.- Improper thermometer placement.- Reduce the heating rate.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
No distillate collecting - Insufficient heating.- Leak in the apparatus.- Blockage in the condenser.- Increase the temperature of the heating mantle.- Check all joints for a proper seal.- Ensure there is a clear path for the vapor to travel through the condenser.
Cloudy distillate - The wash has frothed and carried over into the condenser.- Use a distillation conditioner or ensure the initial wash is clear before starting distillation.[5]

Experimental Protocol: Fractional Vacuum Distillation of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Connect the apparatus to a vacuum source with a pressure gauge.

    • Place boiling chips or a magnetic stir bar in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Seal all joints properly with grease suitable for vacuum applications.

    • Begin to evacuate the system slowly to the desired pressure. A pressure of 10-20 mmHg is a good starting point to lower the boiling point and prevent thermal decomposition.

    • Once the desired pressure is stable, begin heating the distillation flask gently.

    • Observe the vapor front rising slowly up the fractionating column.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the main fraction.

    • Continue distillation at a slow and steady rate (1-2 drops per second).

    • If the temperature begins to drop or rise significantly, stop the distillation or change the receiving flask to collect a final fraction (tailings).

    • Allow the apparatus to cool completely before venting to atmospheric pressure.

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Quantitative Data for Distillation

ParameterSimple DistillationFractional DistillationFractional Vacuum Distillation
Typical Purity Achieved 85-95%>98%>99%
Typical Yield ~80%~70%~75%
Boiling Point (°C at atm) 170170Lowered (e.g., ~70°C at 10 mmHg)
Key Advantage Simple setupGood separation of close-boiling impuritiesPrevents thermal degradation
Key Disadvantage Poor separation of isomersSlower processRequires vacuum setup

Note: The values in this table are estimates and can vary depending on the initial purity of the sample and the specific experimental conditions.

Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for removing non-volatile impurities or isomers that are difficult to separate by distillation.

Troubleshooting Common Chromatography Problems

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation (overlapping peaks) - Inappropriate solvent system.- Column is overloaded with the sample.- Column was packed improperly (channeling).- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a homogenous stationary phase bed.
Compound is not eluting from the column - The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase.
Compound elutes too quickly - The solvent system is too polar.- Decrease the polarity of the mobile phase.
Streaking or tailing of bands - The compound is not very soluble in the mobile phase.- The compound is interacting too strongly with the silica gel.- Try a different solvent system in which the compound is more soluble.- Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase.
Cracked or dry column bed - The solvent level dropped below the top of the stationary phase.- Always keep the column head filled with solvent. A cracked column will lead to poor separation and must be repacked.

Experimental Protocol: Flash Column Chromatography of this compound

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select an appropriate size glass column.

    • Pack the column with silica gel using either the "dry packing" or "wet slurry" method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data for Flash Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Typical Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Typical Purity Achieved >99%
Typical Yield 80-95%
Key Advantage Excellent for removing non-volatile or highly polar/non-polar impurities.
Key Disadvantage Can be more time-consuming and uses larger volumes of solvent than distillation.

Note: The values in this table are typical and may vary based on the specific sample and experimental setup.

Visual Guides

PurificationWorkflow crude Crude this compound analysis1 Purity Analysis (GC-MS) crude->analysis1 decision Purity > 95%? analysis1->decision distillation Fractional Distillation decision->distillation  Yes (volatile impurities) chromatography Flash Chromatography decision->chromatography  No (non-volatile or isomeric impurities) analysis2 Purity Analysis of Fractions distillation->analysis2 chromatography->analysis2 pure_product Pure this compound combine Combine Pure Fractions analysis2->combine combine->pure_product

Caption: Decision workflow for selecting a purification method.

DistillationTroubleshooting start Distillation Problem p1 Poor Separation? start->p1 s1a Increase Column Efficiency p1->s1a Yes p2 Uneven Boiling? p1->p2 No s1b Decrease Distillation Rate s1a->s1b s2 Add Boiling Chips/Stir p2->s2 Yes p3 Temperature Fluctuations? p2->p3 No s3a Check Thermometer Placement p3->s3a Yes s3b Reduce Heating Rate s3a->s3b

Caption: Troubleshooting logic for fractional distillation.

References

Technical Support Center: Optimizing Reactions with 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with 5-Methyl-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile C7 alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a primary alcohol that readily participates in a variety of common organic reactions. The most frequent transformations include Fischer esterification to form esters, Williamson ether synthesis to produce ethers, and oxidation to yield the corresponding aldehyde, 5-methylhexanal.[1][2]

Q2: How can I purify this compound before use?

A2: If the purity of your this compound is a concern, it can be purified by fractional distillation. The boiling point of this compound is approximately 167-168°C. Ensure your distillation apparatus is dry, and for moisture-sensitive reactions, perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

Q3: What safety precautions should I take when working with this compound and its reactions?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a flammable liquid. Reactions involving reagents like sodium hydride (for Williamson ether synthesis) or pyridinium chlorochromate (PCC) require specific safety measures. Sodium hydride reacts violently with water, and PCC is a toxic chromium (VI) compound. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Troubleshooting Guides

Fischer Esterification: Synthesis of 5-Methylhexyl Acetate

Issue 1: Low Yield of 5-Methylhexyl Acetate

  • Potential Cause: Fischer esterification is an equilibrium-controlled reaction. The presence of water, a byproduct, can drive the reaction backward, reducing the yield.[3][4]

  • Recommended Solutions:

    • Use Excess Reactant: Employ a molar excess of one of the reactants, typically the less expensive one. For the synthesis of 5-methylhexyl acetate, using an excess of acetic acid is a common strategy.

    • Remove Water: The most effective way to drive the equilibrium forward is to remove water as it is formed. This can be achieved by:

      • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.

      • Adding a dehydrating agent like molecular sieves to the reaction mixture.

    • Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used. A concentration of 1-4 mol% with respect to the limiting reagent is a good starting point.

Issue 2: Reaction Appears Stalled (No Further Product Formation)

  • Potential Cause: The reaction may have reached equilibrium, or the catalyst may have been deactivated.

  • Recommended Solutions:

    • Increase Temperature: Gently increasing the reflux temperature can increase the reaction rate.

    • Add More Catalyst: If you suspect catalyst deactivation, a small additional amount of the acid catalyst can be introduced.

    • Extend Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Williamson Ether Synthesis: Synthesis of Methyl 5-Methylhexyl Ether

Issue 1: Significant Alkene Byproduct Formation (Elimination)

  • Potential Cause: The alkoxide base can also act as a base to promote an E2 elimination reaction, especially at higher temperatures.[1]

  • Recommended Solutions:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50 to 100°C.[1] If elimination is a significant issue, try lowering the temperature and extending the reaction time.

    • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide.[5] Employ a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[6]

Issue 2: Low Conversion to the Ether

  • Potential Cause: Incomplete deprotonation of the alcohol, insufficient reaction time, or low reactivity of the alkyl halide.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Water will quench the strong base used to form the alkoxide. Use anhydrous solvents and dry glassware.

    • Use a Reactive Alkyl Halide: Methyl iodide is an excellent substrate for SN2 reactions. Ensure its purity and use a slight excess.

    • Increase Reaction Time: Williamson ether synthesis can take from 1 to 8 hours to reach completion.[1] Monitor the reaction by TLC to determine the optimal time.

Oxidation: Synthesis of 5-Methylhexanal

Issue 1: Over-oxidation to 5-Methylhexanoic Acid

  • Potential Cause: The presence of water in the reaction mixture when using certain oxidizing agents.

  • Recommended Solution:

    • Use an Anhydrous Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is typically used in anhydrous dichloromethane (DCM) to selectively oxidize primary alcohols to aldehydes without significant over-oxidation.[7]

Issue 2: Difficult Workup Due to Colloidal Chromium Byproducts

  • Potential Cause: The reduced chromium species from PCC oxidation can form a fine, dark precipitate that is difficult to filter.

  • Recommended Solutions:

    • Adsorbent Filtration: After the reaction is complete, the mixture can be filtered through a pad of silica gel or Celite. The chromium byproducts will be adsorbed, allowing for a cleaner filtrate.[8]

    • Aqueous Workup: Some protocols suggest quenching the reaction with an aqueous solution, such as 1M citric acid, which can help to complex the chromium salts and facilitate their removal during an aqueous extraction.[9]

Data Presentation

The following tables provide illustrative quantitative data for optimizing the key reactions of this compound. This data is based on typical results for primary alcohols and should be used as a starting point for your own optimization studies.

Table 1: Optimization of Fischer Esterification of this compound with Acetic Acid

EntryMolar Ratio (Alcohol:Acid)Catalyst (H₂SO₄ mol%)Temperature (°C)Reaction Time (h)Yield of 5-Methylhexyl Acetate (%)
11:1.2180465
21:1.21100478
31:1.51100485
41:1.52100492
51:1.52100895

Table 2: Optimization of Williamson Ether Synthesis of this compound with Methyl Iodide

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield of Methyl 5-Methylhexyl Ether (%)
1NaH (1.1)THF50470
2NaH (1.1)DMF50485
3NaH (1.1)DMF70290
4KH (1.1)DMF70292
5NaH (1.1)DMF70494

Table 3: Optimization of PCC Oxidation of this compound

EntryPCC (equivalents)SolventTemperature (°C)Reaction Time (h)Yield of 5-Methylhexanal (%)
11.2DCM25475
21.5DCM25488
31.5DCM40 (reflux)292
41.5DCM with Celite40 (reflux)291
52.0DCM40 (reflux)293

Experimental Protocols

Protocol 1: Synthesis of 5-Methylhexyl Acetate via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (1.5 eq), and concentrated sulfuric acid (0.02 eq).

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-110°C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation.

Protocol 2: Synthesis of Methyl 5-Methylhexyl Ether via Williamson Ether Synthesis
  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction: Cool the alkoxide solution back to 0°C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 70°C for 2-4 hours.

  • Work-up: Cool the reaction mixture and cautiously quench with water. Transfer to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ether by distillation.

Protocol 3: Synthesis of 5-Methylhexanal via PCC Oxidation
  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and Celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq) in DCM in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. If necessary, the product can be purified by distillation.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Products cluster_application Potential Application in Flavolipid Synthesis 5_Methyl_1_hexanol This compound Esterification Fischer Esterification (+ Acetic Acid, H+) 5_Methyl_1_hexanol->Esterification Etherification Williamson Ether Synthesis (1. NaH; 2. CH3I) 5_Methyl_1_hexanol->Etherification Oxidation PCC Oxidation 5_Methyl_1_hexanol->Oxidation Ester 5-Methylhexyl Acetate Esterification->Ester Ether Methyl 5-Methylhexyl Ether Etherification->Ether Aldehyde 5-Methylhexanal Oxidation->Aldehyde Flavolipid_precursor Flavolipid Precursor Ester->Flavolipid_precursor Further Elaboration Ether->Flavolipid_precursor Further Elaboration Aldehyde->Flavolipid_precursor Further Elaboration

Caption: Synthetic pathways from this compound.

References

Technical Support Center: 5-Methyl-1-hexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 5-Methyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The nature of impurities largely depends on the synthetic route employed.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a quick purity check. A single spot on the TLC plate is indicative of high purity, whereas multiple spots suggest the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a more definitive method for both qualitative and quantitative assessment.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most effective purification method is fractional distillation, which separates compounds based on their boiling points. For acidic impurities, such as carboxylic acids formed from the oxidation of aldehyde byproducts, a wash with a mild base (e.g., sodium bicarbonate solution) during the workup is recommended.

Q4: Which analytical techniques are best for quantifying the purity of this compound?

A4: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for quantifying the purity of volatile compounds like this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for purity determination, especially when using a certified internal standard.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Presence of Aldehyde Impurities
  • Symptom: A sharp, unpleasant odor in the product, and/or the appearance of an additional peak in the aldehyde region (around 9.5-10 ppm) of the ¹H NMR spectrum.

  • Likely Cause (Hydroformylation Route): Incomplete reduction of the intermediate aldehyde to the desired alcohol.

  • Troubleshooting Steps:

    • Optimize Reduction Conditions: If the synthesis involves a reduction step after hydroformylation, ensure the reducing agent is fresh and used in a sufficient stoichiometric amount.

    • Fractional Distillation: Carefully perform fractional distillation. Aldehydes typically have lower boiling points than their corresponding alcohols, allowing for their removal as the initial fraction.

    • Chemical Treatment: For persistent aldehyde impurities, consider forming a non-volatile bisulfite adduct by washing the crude product with a saturated sodium bisulfite solution. The adduct can then be removed by extraction, and the purified alcohol recovered.

Issue 2: Contamination with Unreacted Starting Materials
  • Symptom: GC-MS analysis shows a peak corresponding to the starting material (e.g., 4-methyl-1-pentene or isobutyl bromide).

  • Likely Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC or GC to monitor the reaction progress and ensure it has gone to completion before workup.

    • Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the stoichiometry of one of the reactants to drive the reaction to completion.

    • Efficient Purification: Fractional distillation is highly effective for removing lower-boiling starting materials.[1][2][3]

Issue 3: Presence of Isomeric Alcohol Impurities
  • Symptom: GC analysis shows multiple peaks with similar mass spectra, and the ¹H and ¹³C NMR spectra show overlapping signals that are difficult to interpret.

  • Likely Cause (Hydroformylation Route): Lack of regioselectivity in the hydroformylation step, leading to the formation of branched isomers.

  • Troubleshooting Steps:

    • Optimize Catalyst and Ligands: The choice of catalyst and ligands in the hydroformylation reaction is critical for controlling regioselectivity. Consult the literature for catalyst systems known to favor the formation of the linear alcohol.

    • High-Efficiency Fractional Distillation: Isomeric alcohols often have very close boiling points, requiring a fractional distillation column with a high number of theoretical plates for effective separation.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundBoiling Point (°C at 760 mmHg)
This compound 167-170 [4]
2,4-Dimethylpentanal134.5[5]
2,4-Dimethyl-1-pentanol159-161[6][7]
Isobutyl bromide91-92[1][2][3][8][9]
2,5-Dimethylhexane108-109[10][11][12][13][14]

Table 2: Typical GC-MS Parameters for this compound Purity Analysis

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50 °C for 2 min, Ramp: 10 °C/min to 220 °C, Hold: 5 min
Ion Source Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for Potential Impurities

Impurity¹H NMR (ppm)¹³C NMR (ppm)
2,4-Dimethylpentanal Aldehyde proton (~9.6 ppm), other signals in the alkyl region (0.8-2.5 ppm)Carbonyl carbon (~205 ppm), other signals in the alkyl region (10-50 ppm)
2,4-Dimethyl-1-pentanol -CH₂OH protons (~3.5 ppm), other signals in the alkyl region (0.8-1.8 ppm)-CH₂OH carbon (~68 ppm), other signals in the alkyl region (10-50 ppm)
2,5-Dimethylhexane Signals in the alkyl region (0.8-1.5 ppm)[15]Signals in the alkyl region (22, 30, 37 ppm)[16][17]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate this compound from lower-boiling impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a sufficient number of theoretical plates. Use a heating mantle with a stirrer and ensure all joints are well-sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound, adding a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gently heat the flask.

    • Collect the initial fraction, which will be enriched in lower-boiling impurities (e.g., isobutyl bromide, 2,5-dimethylhexane, 2,4-dimethylpentanal), at the appropriate boiling temperature (refer to Table 1).[1][2][3][5][18][9][10][11][12][13][14]

    • Once the temperature begins to rise and then stabilizes at the boiling point of this compound (167-170 °C), change the receiving flask to collect the purified product.[4]

    • Monitor the temperature closely; a sharp drop in temperature indicates that the main fraction has been collected.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their identity and purity.

Protocol 2: Purity Assessment by GC-MS

This protocol outlines a standard method for analyzing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a volatile solvent such as dichloromethane (B109758) or ethanol.

  • Instrument Setup: Set up the GC-MS according to the parameters outlined in Table 2.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Troubleshooting_Workflow start Crude this compound Sample purity_assessment Purity Assessment (GC-MS, NMR) start->purity_assessment is_pure Purity > 99%? purity_assessment->is_pure end_product Pure this compound is_pure->end_product Yes identify_impurities Identify Impurities is_pure->identify_impurities No fractional_distillation Fractional Distillation identify_impurities->fractional_distillation chemical_treatment Chemical Treatment (e.g., base wash, bisulfite wash) identify_impurities->chemical_treatment reassess_purity Re-assess Purity fractional_distillation->reassess_purity chemical_treatment->reassess_purity reassess_purity->is_pure

Caption: A logical workflow for the purification and purity assessment of this compound.

Synthesis_Impurities cluster_hydroformylation Hydroformylation Route cluster_grignard Grignard Route start_hydro 4-Methyl-1-pentene hydroformylation Hydroformylation (CO, H₂, Catalyst) start_hydro->hydroformylation impurities_hydro 2,4-Dimethylpentanal Unreacted Alkene hydroformylation->impurities_hydro reduction Reduction hydroformylation->reduction impurities_hydro:f0->reduction impurity_alcohol 2,4-Dimethyl-1-pentanol impurities_hydro:f0->impurity_alcohol product_hydro This compound reduction->product_hydro start_grignard Isobutyl bromide + Mg grignard_reagent Isobutylmagnesium bromide start_grignard->grignard_reagent impurities_grignard 2,5-Dimethylhexane (Wurtz) Unreacted Isobutyl bromide start_grignard->impurities_grignard:f0 grignard_reagent->impurities_grignard:f1 reaction Reaction with Ethylene Oxide grignard_reagent->reaction product_grignard This compound reaction->product_grignard

References

Challenges in the industrial scale-up of 5-Methyl-1-hexanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 5-Methyl-1-hexanol production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale. The primary synthesis routes covered are the hydroformylation of isohexene and the reduction of 5-methylhexanoic acid.

Hydroformylation Route: Troubleshooting

The hydroformylation of isohexene followed by hydrogenation is a common industrial method for producing this compound.

Problem: Low Yield or Incomplete Conversion

Possible Cause Suggested Solution
Catalyst Deactivation - Identify the cause: Common causes include poisoning by impurities (e.g., sulfur, peroxides in the olefin feed), thermal degradation, or coking.[1][2] - Regenerate the catalyst: Depending on the catalyst type (e.g., cobalt, rhodium), regeneration may involve thermal treatment or washing with specific solvents. For rhodium-based catalysts, treatment with an oxygen-containing gas in the presence of the aldehyde product can sometimes reactivate the catalyst.[1] - Purify the feedstock: Implement a purification step for the isohexene feed to remove catalyst poisons. This can be achieved by passing the olefin through an alumina column.[1]
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway and minimize side reactions like hydrogenation.[1] - Pressure: Adjust the partial pressures of carbon monoxide and hydrogen. Higher CO pressure can favor the formation of the linear aldehyde.[1] - Mixing: Ensure efficient mixing to overcome mass transfer limitations, especially in larger reactors.
Ligand Degradation - Monitor ligand integrity: Use techniques like ³¹P NMR to monitor the degradation of phosphorus-based ligands.[1] - Select robust ligands: Choose ligands that are more resistant to the reaction conditions.

Problem: Poor Regioselectivity (Undesirable Isomer Formation)

Possible Cause Suggested Solution
Incorrect Catalyst/Ligand System - Ligand Selection: Employ bulky phosphine or phosphite ligands to sterically hinder the formation of branched isomers.[1] - Catalyst Choice: Rhodium-based catalysts generally exhibit higher selectivity for linear aldehydes compared to cobalt catalysts.[1]
Unfavorable Reaction Conditions - Temperature and Pressure: Lower temperatures and higher carbon monoxide partial pressures can enhance the yield of the desired linear aldehyde.[1]

Problem: Formation of Byproducts

Possible Cause Suggested Solution
Hydrogenation of Alkene/Aldehyde - Lower the temperature: Hydrogenation is often more favorable at higher temperatures.[1] - Adjust H₂/CO ratio: A lower hydrogen partial pressure can reduce the rate of hydrogenation.
Aldol Condensation - Optimize temperature and residence time: Higher temperatures and longer residence times can promote the self-condensation of the aldehyde product.
Isomerization of the Alkene - Catalyst selection: Choose a catalyst system that minimizes double bond migration in the starting alkene.
Reduction of 5-Methylhexanoic Acid Route: Troubleshooting

This route involves the reduction of 5-methylhexanoic acid to this compound.[3][4]

Problem: Incomplete Reduction

Possible Cause Suggested Solution
Insufficient Reducing Agent - Ensure the stoichiometry of the reducing agent (e.g., LiAlH₄, though less common on an industrial scale due to cost and safety) is adequate. For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading.
Catalyst Deactivation (for catalytic hydrogenation) - Check for catalyst poisons in the 5-methylhexanoic acid feed. - Regenerate or replace the catalyst. Common catalysts include ruthenium or rhodium-based systems.
Poor Solubility - Select a suitable solvent that ensures the solubility of both the substrate and the reducing agent/catalyst.
General Purification Challenges: Troubleshooting

Problem: Difficulty in Separating this compound from Byproducts

Possible Cause Suggested Solution
Close Boiling Points of Impurities - Fractional Distillation: Optimize the distillation column parameters (e.g., number of theoretical plates, reflux ratio) for efficient separation. The boiling point of this compound is approximately 167-168 °C.[3] - Azeotropic Distillation: If close-boiling azeotropes are formed, consider using an entrainer to facilitate separation.
Presence of Non-Volatile Impurities - Filtration/Extraction: Use filtration to remove solid impurities or liquid-liquid extraction to remove soluble non-volatile byproducts before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial routes are the hydroformylation of isohexenes followed by hydrogenation of the resulting aldehyde, and the reduction of 5-methylhexanoic acid.[3][4][5]

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: Key safety considerations include:

  • Flammability: this compound is a flammable liquid.[6] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.

  • Handling of Reagents: Hydroformylation involves handling flammable and toxic gases like carbon monoxide and hydrogen under high pressure.[7] Grignard synthesis, if used, involves highly reactive and pyrophoric reagents.

  • Exothermic Reactions: Both hydroformylation and Grignard reactions can be highly exothermic. Proper heat management and emergency cooling systems are crucial to prevent runaway reactions.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-resistant clothing, and gloves, must be worn.[6]

Q3: How can I minimize catalyst deactivation in the hydroformylation process?

A3: To minimize catalyst deactivation, you should:

  • Ensure the purity of your raw materials (isohexene, CO, H₂) to avoid catalyst poisons.[1]

  • Optimize reaction conditions (temperature, pressure) to prevent thermal degradation of the catalyst and ligands.[1]

  • Select robust ligands that are stable under the process conditions.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and product purity?

A4: Recommended analytical techniques include:

  • Gas Chromatography (GC): To monitor the conversion of reactants and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR for monitoring the integrity of phosphorus-based ligands in hydroformylation.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups and confirm the presence of the desired alcohol.

  • Mass Spectrometry (MS): For the identification of unknown impurities.

Q5: What are the common impurities found in crude this compound and how are they removed?

A5: Common impurities can include unreacted starting materials (isohexene, 5-methylhexanoic acid), intermediate aldehydes, isomers of this compound, and byproducts from side reactions such as aldol condensation products or alkanes from hydrogenation.[1] Purification is typically achieved through fractional distillation.[9]

Visualizations

Experimental Workflow for Hydroformylation Route

hydroformylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Final Product raw_materials Raw Materials (Isohexene, CO, H₂) purification Feedstock Purification raw_materials->purification Removal of poisons hydroformylation Hydroformylation Reactor purification->hydroformylation hydrogenation Hydrogenation Reactor hydroformylation->hydrogenation Crude Aldehyde catalyst_separation Catalyst Separation hydrogenation->catalyst_separation Crude Alcohol distillation Fractional Distillation catalyst_separation->distillation final_product High-Purity This compound distillation->final_product

Caption: Workflow for the industrial production of this compound via hydroformylation.

Troubleshooting Logic for Low Yield in Hydroformylation

troubleshooting_low_yield start Low Yield of This compound check_conversion Check Reactant Conversion (GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Selectivity check_conversion->high_conversion High check_catalyst Investigate Catalyst Activity low_conversion->check_catalyst check_byproducts Analyze Byproducts (GC-MS) high_conversion->check_byproducts catalyst_deactivated Catalyst Deactivated check_catalyst->catalyst_deactivated Yes suboptimal_conditions Suboptimal Conditions check_catalyst->suboptimal_conditions No regenerate_catalyst Regenerate/Replace Catalyst catalyst_deactivated->regenerate_catalyst optimize_conditions Optimize T, P, Mixing suboptimal_conditions->optimize_conditions hydrogenation_issue Excess Hydrogenation check_byproducts->hydrogenation_issue Alkane byproduct aldol_issue Aldol Condensation check_byproducts->aldol_issue Heavy byproducts adjust_h2_ratio Lower Temp / Adjust H₂:CO hydrogenation_issue->adjust_h2_ratio adjust_res_time Lower Temp / Reduce Residence Time aldol_issue->adjust_res_time

Caption: A logical workflow for troubleshooting low yields in the hydroformylation process.

References

Technical Support Center: Synthesis of 5-Methyl-1-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Methyl-1-hexanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two most common and effective methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of an alkene.

  • Grignard Reaction: This method involves the reaction of isobutylmagnesium bromide (a Grignard reagent) with formaldehyde. This is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of primary alcohols.[1][2]

  • Hydroboration-Oxidation: This two-step process involves the reaction of 4-methyl-1-pentene with a borane reagent (like BH₃•THF), followed by oxidation with hydrogen peroxide and a base.[3][4][5][6] This method is known for its high regioselectivity, yielding the anti-Markovnikov alcohol.[3][4][6]

Q2: Which synthetic route typically gives a higher yield for this compound?

Both the Grignard reaction and hydroboration-oxidation can provide good to excellent yields of this compound. The optimal choice often depends on the available starting materials, equipment, and the specific derivative being synthesized. For analogous primary alcohols, hydroboration-oxidation of terminal alkenes can often provide slightly higher yields (78-86% for 1-hexanol) compared to the Grignard reaction with formaldehyde (64-66% for 2-methyl-1-hexanol). However, yields are highly dependent on reaction conditions and substrate.

Q3: How critical is the exclusion of water in these syntheses?

Exclusion of water is absolutely critical, especially for the Grignard synthesis. Grignard reagents are highly reactive and will readily react with water, which will quench the reagent and significantly reduce the yield.[7] For hydroboration, while the borane reagents are also water-sensitive, the Grignard reaction is generally more demanding in terms of requiring strictly anhydrous conditions.

Troubleshooting Guides

Grignard Synthesis of this compound

This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction of isobutylmagnesium bromide with formaldehyde.

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (diethyl ether or THF). The magnesium turnings should be fresh and activated (e.g., with a crystal of iodine or by crushing them).
Presence of Water Water from glassware, solvents, or the atmosphere will quench the Grignard reagent. Ensure all reagents and equipment are scrupulously dry.[7]
Incorrect Stoichiometry The concentration of the Grignard reagent should be accurately determined by titration before use.[8] An excess of formaldehyde or its polymer, paraformaldehyde, is often used.
Side Reactions The primary side reaction is the Wurtz coupling of the isobutyl bromide with the Grignard reagent. This can be minimized by slow addition of the isobutyl bromide during the Grignard formation.

Problem 2: Formation of significant byproducts.

Byproduct Possible Cause Mitigation Strategy
Isobutane Reaction of the Grignard reagent with trace amounts of water or other acidic protons.Ensure strictly anhydrous conditions.
2,5-Dimethylhexane Wurtz coupling of two isobutyl bromide molecules.Add the isobutyl bromide slowly to the magnesium turnings to maintain a low concentration.
Hydroboration-Oxidation Synthesis of this compound

This section addresses common issues encountered during the synthesis of this compound from 4-methyl-1-pentene.

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Inefficient Hydroboration Ensure the borane reagent (e.g., BH₃•THF) is fresh and has not decomposed. Perform the reaction under an inert atmosphere to prevent oxidation of the borane. Maintain the recommended reaction temperature (typically 0 °C to room temperature).
Incomplete Oxidation The oxidation step with hydrogen peroxide and sodium hydroxide is exothermic and needs to be controlled. Ensure complete addition of the reagents and sufficient reaction time for the oxidation to go to completion.
Loss of Product during Workup This compound has some volatility. Avoid excessive heating during solvent removal. Ensure efficient extraction from the aqueous layer.

Problem 2: Formation of the isomeric alcohol, 5-Methyl-2-hexanol.

Possible Cause Mitigation Strategy
Non-optimal Regioselectivity While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, trace amounts of the Markovnikov product can form. Using a bulkier borane reagent, such as 9-BBN (9-borabicyclo[3.3.1]nonane), can further enhance the selectivity for the primary alcohol.[4][5][6]

Quantitative Data

Table 1: Comparison of Yields for Primary Alcohol Synthesis using Analogous Reactions

Synthetic RouteStarting MaterialsProductReported Yield (%)Reference
Grignard Reactionn-Butyllithium and 2-propen-1-ol2-Methyl-1-hexanol64-66Organic Syntheses Procedure
Hydroboration-Oxidation1-Hexene and BH₃•THF1-Hexanol78-86Organic Syntheses Procedure

Note: The yields reported are for analogous reactions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Hydrochloric acid (e.g., 1 M)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, add a solution of isobutyl bromide in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add dry paraformaldehyde in portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by distillation.

Protocol 2: Hydroboration-Oxidation of 4-Methyl-1-pentene

Materials:

  • 4-Methyl-1-pentene

  • Borane-tetrahydrofuran complex (BH₃•THF)

  • Sodium hydroxide solution (e.g., 3 M)

  • Hydrogen peroxide (30%)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 4-methyl-1-pentene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH₃•THF solution via a syringe or dropping funnel, maintaining the temperature at 0 °C.[3]

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not rise excessively.[3]

    • After the addition is complete, stir the mixture at room temperature for at least one hour.

  • Workup:

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Anhydrous Conditions mg Activate Mg with Iodine start->mg add_halide Slowly add Isobutyl Bromide in Ether mg->add_halide reflux Reflux for 30 min add_halide->reflux cool_grignard Cool Grignard Reagent (0°C) reflux->cool_grignard add_ch2o Add Paraformaldehyde cool_grignard->add_ch2o stir Stir at Room Temp (1-2h) add_ch2o->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether quench->extract dry Dry over Na2SO4 extract->dry distill Distill to Purify dry->distill end End: this compound distill->end Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification start Start: 4-Methyl-1-pentene in THF cool_alkene Cool to 0°C start->cool_alkene add_borane Slowly add BH3-THF cool_alkene->add_borane stir_rt Stir at Room Temp (1-2h) add_borane->stir_rt cool_borane Cool to 0°C stir_rt->cool_borane add_base Add NaOH solution cool_borane->add_base add_peroxide Add H2O2 dropwise add_base->add_peroxide stir_ox Stir at Room Temp (1h) add_peroxide->stir_ox extract Extract with Ether stir_ox->extract dry Dry over MgSO4 extract->dry distill Distill to Purify dry->distill end End: this compound distill->end Troubleshooting_Low_Yield cluster_grignard Grignard Synthesis Issues cluster_hydroboration Hydroboration-Oxidation Issues start Low Yield of this compound check_anhydrous Check for Moisture (Glassware, Solvents) start->check_anhydrous Grignard check_borane Check Borane Reagent Quality start->check_borane Hydroboration check_mg Check Mg Activation check_anhydrous->check_mg check_stoich Verify Grignard Concentration (Titration) check_mg->check_stoich check_oxidation Ensure Complete Oxidation (Time, Temp) check_borane->check_oxidation check_workup Optimize Workup to Minimize Product Loss check_oxidation->check_workup

References

5-Methyl-1-hexanol stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Methyl-1-hexanol, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is a flammable liquid and must be kept away from heat, sparks, open flames, and other sources of ignition. It is also incompatible with strong oxidizing agents.

Q2: What is the expected shelf life of this compound?

A2: Unopened, properly stored this compound is expected to be stable for a significant period, with many chemical suppliers offering a shelf life of 3 to 5 years for similar technical grade solvents. Once opened, the shelf life can be shorter due to exposure to air and moisture. The rate of degradation for opened primary alcohols can vary, but it is good practice to monitor for any changes in appearance or purity over time, especially after a year.

Q3: What are the primary degradation pathways for this compound?

A3: As a primary alcohol, this compound is susceptible to two main degradation pathways:

  • Oxidation: In the presence of oxidizing agents or through slow autoxidation with atmospheric oxygen, it can oxidize first to 5-methylhexanal (an aldehyde) and subsequently to 5-methylhexanoic acid (a carboxylic acid).

  • Peroxide Formation: Like many organic solvents, this compound can form explosive peroxides over time when exposed to air and light. This process is catalyzed by heat.

Q4: Are there any visual or olfactory signs of this compound degradation?

A4: Yes, signs of degradation may include:

  • Visual: The appearance of crystals, a change in color, or the formation of a precipitate or an oily, viscous layer can indicate significant peroxide formation. A color change from orange to green would be observed if the alcohol is reacting with a chromium-based oxidizing agent.

  • Olfactory: The development of a sharp, pungent odor may indicate the formation of 5-methylhexanal (aldehyde) or a sour, rancid smell could suggest the presence of 5-methylhexanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem 1: Inconsistent experimental results using a previously opened bottle of this compound.

  • Possible Cause: The compound may have degraded due to improper storage or prolonged exposure to air.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully examine the container for any signs of degradation as listed in FAQ Q4. Caution: If crystals are observed, do not move or shake the container, as this could indicate the presence of shock-sensitive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Peroxide Testing: Test for the presence of peroxides using commercially available test strips or the potassium iodide method (see Experimental Protocols).

    • Purity Analysis: If peroxides are not detected or are within acceptable limits, assess the chemical purity using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any oxidation products.

    • Purification: If minor impurities are detected, consider purifying the alcohol by distillation. Warning: Do not distill if peroxides are present.

    • Replacement: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of this compound.

Problem 2: The this compound has a noticeable off-odor.

  • Possible Cause: Oxidation of the alcohol to an aldehyde or carboxylic acid.

  • Troubleshooting Steps:

    • Odor Characterization: Try to characterize the odor. A sharp, pungent smell is indicative of an aldehyde, while a sour or rancid odor suggests a carboxylic acid.

    • pH Test: If the presence of a carboxylic acid is suspected, a simple pH test of an aqueous extract of the alcohol may show increased acidity.

    • Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to look for the characteristic carbonyl (C=O) stretch of aldehydes (~1720-1740 cm⁻¹) or carboxylic acids (~1700-1725 cm⁻¹).

    • Chromatographic Analysis: Confirm the presence of impurities and determine their concentration using GC-MS.

Data Presentation

Table 1: General Stability and Storage of this compound

ParameterRecommendation
Storage Temperature Cool (Room Temperature)
Storage Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term storage of opened containers to prevent oxidation and peroxide formation.
Container Tightly sealed, opaque glass bottle.
Incompatibilities Strong oxidizing agents, acids, and bases.
Hazardous Decomposition Carbon oxides upon combustion. Peroxides upon exposure to air and light.

Table 2: Potential Degradation Products and Their Detection

Degradation ProductChemical FormulaDetection MethodKey Indicator
5-MethylhexanalC₇H₁₄OGC-MS, FTIRPungent odor, Carbonyl peak (~1720-1740 cm⁻¹)
5-Methylhexanoic AcidC₇H₁₄O₂GC-MS, FTIR, pH testSour odor, Carbonyl peak (~1700-1725 cm⁻¹), Increased acidity
PeroxidesR-O-O-R'Peroxide test strips, Potassium iodide testFormation of crystals, color change in test

Experimental Protocols

Protocol 1: Peroxide Testing using Potassium Iodide

Objective: To qualitatively detect the presence of peroxides in this compound.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tubes

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add a small crystal of potassium iodide.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution.

Interpretation of Results:

  • Colorless or pale yellow: Peroxides are likely absent or at a very low concentration.

  • Yellow to brown: Peroxides are present. The intensity of the color is proportional to the peroxide concentration.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in this compound.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector in split mode.

  • Carrier Gas: Helium.

  • Oven Program: An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

  • Mass Spectrometer (if used): Electron Ionization (EI) source, scanning a mass range of m/z 35-350.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Run the GC-MS analysis using the defined method.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results visual_inspection Visually inspect the container (color change, crystals, precipitate) start->visual_inspection crystals_found Crystals or significant precipitate found? visual_inspection->crystals_found contact_ehs STOP! Do not move. Contact EHS immediately. crystals_found->contact_ehs Yes no_crystals No immediate visual signs of degradation crystals_found->no_crystals No peroxide_test Perform peroxide test no_crystals->peroxide_test peroxide_positive Peroxides detected? peroxide_test->peroxide_positive dispose Dispose of as hazardous waste according to institutional guidelines. peroxide_positive->dispose Yes (>100 ppm) purity_analysis Perform GC-MS analysis for purity peroxide_positive->purity_analysis No or low level impurities_found Impurities (aldehydes, acids) detected? purity_analysis->impurities_found purify Consider purification (distillation) if impurities are minor. impurities_found->purify Yes (minor) use_new Use a fresh bottle of this compound impurities_found->use_new Yes (significant) / No purify->use_new If purification is not feasible

Caption: Troubleshooting workflow for inconsistent experimental results.

PeroxideTestProtocol start Start: Peroxide Test add_sample Add 1 mL of This compound to test tube start->add_sample add_acid Add 1 mL of glacial acetic acid add_sample->add_acid add_ki Add a crystal of potassium iodide (KI) add_acid->add_ki shake Stopper and shake for 1 minute add_ki->shake observe Observe the color shake->observe result Color change? observe->result positive Yellow to brown color: Peroxides are present. result->positive Yes negative Colorless/pale yellow: Peroxides are absent or low. result->negative No

Caption: Experimental workflow for peroxide testing.

Handling and disposal of 5-Methyl-1-hexanol in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-1-hexanol

This guide provides essential information for the safe handling and disposal of this compound in a laboratory environment. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 627-98-5) is a branched-chain primary alcohol.[1] It is a flammable liquid and vapor. Key hazards include causing skin irritation, serious eye damage, and potential respiratory irritation.[2] It is also harmful if swallowed.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following PPE should be worn:

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[4]

  • Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[4]

  • Skin and Body Protection: A lab coat or protective clothing is necessary. For larger quantities or situations with a higher risk of splashing, fire/flame resistant and impervious clothing should be worn.[5][4]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to control airborne levels.[5][4] If exposure limits are exceeded, a full-face respirator may be required.[4]

Q3: How should this compound be stored?

Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[5][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][4] Ensure the container is bonded and grounded to prevent static discharge.[4][6] It must be stored separately from incompatible materials, such as strong oxidizing agents.[5][4]

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents.[5] It can react violently with substances like acetyl bromide and may form explosive mixtures with concentrated sulfuric acid and strong hydrogen peroxide.[4] It can also attack plastics.[4]

Troubleshooting Guide

Issue: Accidental Spill

  • Immediate Actions: Evacuate personnel from the immediate area and remove all sources of ignition.[4] Ensure adequate ventilation.[4]

  • Containment: Prevent the spill from entering drains or waterways.[4] For large spills, create a dike to contain the liquid.[7]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection, safety goggles, and chemical-resistant gloves.[4]

    • Use non-sparking tools and explosion-proof equipment.[4]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

    • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[4]

    • Wash the spill site after the material has been collected.[5]

Issue: Exposure or Contamination

  • Eye Contact: Immediately rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[5][4]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected skin thoroughly with soap and plenty of water.[5][4] If skin irritation occurs, get medical help.[4]

  • Inhalation: Move the person to fresh air.[5][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][4][8]

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 627-98-5[1][2][4][9][10][11][12][13]
Molecular Formula C7H16O[3][2][4][12]
Molecular Weight 116.20 g/mol [3][2]
Appearance Clear, colorless liquid[4][10]
Boiling Point 167-168 °C (lit.)[3]
Density 0.823 g/mL at 25 °C (lit.)[3]
Flash Point 30 °C (86 °F)[3]
Refractive Index n20/D 1.422 (lit.)[3]
GHS Hazard Class Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2[3][2]

Experimental Protocols

Standard Operating Procedure for Safe Use of this compound

  • Preparation and Precautionary Measures:

    • Identify the location of the nearest safety shower, eye wash station, and fire extinguisher before starting work.

    • Ensure all work is performed inside a certified chemical fume hood to ensure adequate ventilation.[5][4]

    • Assemble all necessary PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

    • Prepare a designated hazardous waste container, properly labeled for this compound waste.[14][15]

  • Handling and Dispensing:

    • Ground and bond the container and receiving equipment to prevent static discharge.[4][6]

    • Use non-sparking tools when opening or handling the container.[4]

    • Carefully dispense the required amount, avoiding splashing and the formation of aerosols or vapors.[4]

    • Keep the container tightly closed when not in use.[5][4]

  • During the Experiment:

    • Continuously maintain good ventilation.

    • Keep the reaction vessel away from heat, sparks, and open flames.[4]

    • Do not eat, drink, or smoke in the laboratory area.[4]

  • Post-Experiment and Waste Collection:

    • Upon completion, transfer all waste containing this compound into the designated, labeled hazardous waste container.[14][15]

    • Do not mix with incompatible waste streams (e.g., strong oxidizers).[15]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE and wash hands thoroughly with soap and water.[4]

Disposal Guidelines

Q: How must this compound waste be disposed of?

This compound and materials contaminated with it must be disposed of as hazardous waste.[4][16] Do not dispose of it down the drain or in the regular trash.[4][17] The disposal must be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations.[7]

Waste Management Protocol:

  • Collection: Collect waste in a container that is compatible with the chemical and can be tightly sealed.[14][16] The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[15][18]

  • Segregation: Keep this compound waste separate from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[15]

  • Storage: Store the waste container in a designated satellite accumulation area within the lab.[15] The container must remain closed except when adding waste.[16][18]

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department by submitting a hazardous waste pickup request.[14]

Visual Workflows

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage prep_space Prepare Ventilated Workspace (Fume Hood) don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep_space->don_ppe Verify Safety Equipment dispense Ground Container and Dispense Chemical don_ppe->dispense experiment Perform Experiment dispense->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste store Store Securely or Dispose of Waste collect_waste->store clean_area Clean Work Area store->clean_area remove_ppe Remove PPE & Wash Hands clean_area->remove_ppe Disposal_Decision_Workflow start Generated Waste Containing This compound decision Is waste mixed with other chemicals? start->decision collect_pure Collect in a designated container labeled 'Hazardous Waste: this compound' decision->collect_pure No check_compat Identify all components and check for incompatibility decision->check_compat Yes storage Store in Satellite Accumulation Area (Keep container closed) collect_pure->storage incompatible Segregate into separate waste streams check_compat->incompatible Incompatible compatible Collect in a labeled container listing all chemical components check_compat->compatible Compatible incompatible->storage compatible->storage request Submit Hazardous Waste Pickup Request to EHS storage->request

References

Technical Support Center: Esterification of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 5-Methyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification.[1][2][3] This reaction involves heating the this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is an equilibrium, so specific techniques are often employed to drive it to completion.[2]

Q2: What are the primary side reactions to be aware of during the esterification of this compound?

A2: The main side reaction is the acid-catalyzed dehydration of this compound to form the symmetrical ether, bis(5-methylhexyl) ether. This becomes more significant at higher temperatures. At very high temperatures (typically above 150°C for primary alcohols), elimination to form alkenes can also occur, though ether formation is the more common issue under typical esterification conditions.

Q3: How can I shift the reaction equilibrium to favor ester formation and increase my yield?

A3: To maximize the yield of the desired ester, you can employ Le Chatelier's principle in two main ways:

  • Use an excess of one reactant: Typically, the alcohol (this compound) is used in large excess, as it can often double as the solvent.[4] Using a large excess of the alcohol can drive the equilibrium towards the products.[5]

  • Remove water as it forms: Since water is a product of the reaction, its removal will push the equilibrium to the right. This is most effectively done using a Dean-Stark apparatus, which continuously separates water from the reaction mixture via azeotropic distillation with a solvent like toluene or hexane.[1][2]

Q4: Which acid catalyst is better, sulfuric acid or p-toluenesulfonic acid (p-TsOH)?

A4: Both are effective catalysts. Sulfuric acid is a strong, inexpensive catalyst but can sometimes lead to more charring or darker reaction mixtures at high temperatures. p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and is often considered a milder catalyst that can lead to cleaner reactions, though it may require longer reaction times or higher temperatures to achieve the same conversion rate as sulfuric acid. Some studies suggest p-TsOH can offer higher catalytic activity in certain contexts.

Troubleshooting Guide

Problem 1: Low or No Ester Yield

Possible Cause Suggested Solution
Insufficient Catalyst Ensure you have added a catalytic amount of strong acid (typically 1-5 mol% relative to the limiting reagent).
Reaction Has Not Reached Equilibrium The Fischer esterification is often slow. Increase the reaction time or gently increase the reflux temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Equilibrium is Unfavorable The reaction has reached equilibrium but the conversion is low. Re-run the reaction using a large excess of this compound (e.g., 5-10 equivalents) or employ a Dean-Stark trap to remove water azeotropically.[2][5]
Wet Reagents or Glassware The presence of water at the start of the reaction will inhibit the forward reaction. Ensure all reagents are anhydrous and glassware is thoroughly dried before starting the experiment.

Problem 2: Formation of a High-Boiling Point Impurity

Possible Cause Suggested Solution
Ether Formation Side Reaction You are likely forming bis(5-methylhexyl) ether. This side reaction is favored by higher temperatures. Reduce the reaction temperature. If refluxing in a high-boiling solvent, switch to a lower-boiling one. The optimal temperature for esterification of primary alcohols is often a balance between reaction rate and minimizing ether formation.
Inefficient Water Removal If using a Dean-Stark trap, ensure it is functioning correctly and water is being collected. An inefficient trap can lead to a buildup of water, which can hydrolyze the ester back to the starting materials, requiring longer heating times and thus promoting side reactions.
Choice of Catalyst While both are effective, concentrated sulfuric acid can be a more aggressive dehydrating agent than p-TsOH. Consider switching to p-toluenesulfonic acid, which may offer better selectivity for the ester at a given temperature.

Data Presentation

The following table provides representative data on how reaction temperature can influence the selectivity between ester and ether formation during the acid-catalyzed reaction of a long-chain primary alcohol (e.g., 1-hexanol, a structural analog of this compound) with acetic acid.

Temperature (°C)Catalyst (mol%)Reaction Time (h)Ester Yield (%)Ether Yield (%)Notes
80H₂SO₄ (2%)8~85%< 5%Lower temperature favors ester formation but requires longer time.
110H₂SO₄ (2%)4~90%~8%A good balance between reaction rate and selectivity.
140H₂SO₄ (2%)2~75%~20%Higher temperature significantly increases the rate of ether formation.
110p-TsOH (2%)6~88%~6%p-TsOH can offer slightly better selectivity than H₂SO₄.

Note: This data is illustrative, based on general principles of Fischer esterification for long-chain primary alcohols. Actual yields will vary based on specific substrates, reactant ratios, and water removal efficiency.

Experimental Protocols

Protocol 1: Standard Fischer Esterification (Excess Alcohol Method)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).

  • Reagents: Add this compound (5.0 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02 eq).

  • Reaction: Heat the mixture to a gentle reflux (approximately 120-130°C) for 4-6 hours. Monitor the reaction by TLC or GC.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation.

Protocol 2: Azeotropic Fischer Esterification (Dean-Stark Method)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a suitable solvent for azeotropic removal of water (e.g., toluene, at a concentration of ~0.5 M).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water will collect in the bottom of the trap as the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with additional toluene or diethyl ether if necessary. Wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation.

Visualizations

Experimental_Workflow A 1. Reagent Setup Add Carboxylic Acid, this compound, and Solvent (optional) to Flask B 2. Catalyst Addition Carefully add H₂SO₄ or p-TsOH A->B C 3. Reaction Heat to Reflux (with or without Dean-Stark trap) B->C D 4. Monitoring Track progress via TLC or GC C->D E 5. Workup Cool, dilute, and perform aqueous washes (H₂O, NaHCO₃, Brine) C->E Upon completion F 6. Isolation Dry organic layer, filter, and evaporate solvent E->F G 7. Purification Purify crude product via vacuum distillation F->G Troubleshooting_Yield Start Low Ester Yield Q1 Is a significant byproduct observed (e.g., by GC/NMR)? Start->Q1 A1_Yes High-boiling byproduct likely bis(5-methylhexyl) ether Q1->A1_Yes Yes A1_No Reaction likely incomplete or equilibrium unfavorable Q1->A1_No No Sol1 Reduce reaction temperature. Use milder catalyst (p-TsOH). A1_Yes->Sol1 Q2 Was water actively removed (e.g., Dean-Stark)? A1_No->Q2 A2_No Increase excess of alcohol. Re-run with Dean-Stark trap. Q2->A2_No No A2_Yes Increase reaction time. Check catalyst activity. Q2->A2_Yes Yes Reaction_Pathways cluster_ester Desired Pathway: Esterification cluster_ether Side Reaction: Ether Formation Reactants1 This compound + R-COOH + H⁺ Catalyst Intermediate1 Protonated Carboxylic Acid Reactants1->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Product1 Desired Ester + H₂O Intermediate2->Product1 Reactants2 2x this compound + H⁺ Catalyst Intermediate3 Protonated Alcohol Reactants2->Intermediate3 Product2 bis(5-methylhexyl) Ether + H₂O Intermediate3->Product2 SN2 attack by another alcohol (Favored at higher temp)

References

Technical Support Center: 5-Methyl-1-hexanol Reaction Monitoring by GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring 5-Methyl-1-hexanol reactions using Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when analyzing this compound by GC?

The most prevalent issue is peak tailing.[1][2][3][4][5] This is common for polar compounds like alcohols due to their tendency to interact with active sites within the GC system. These interactions can lead to poor peak shape, reduced resolution, and inaccurate quantification.[1][2][3]

Q2: Which type of GC column is recommended for the analysis of this compound?

For the analysis of polar analytes such as this compound, a polar stationary phase column is generally recommended to achieve better peak shape and resolution.[6] Wax-type (polyethylene glycol) or mid-polarity cyanopropylphenyl-based columns are suitable choices.[6][7] For separating isomers or if the alcohol has been derivatized, a non-polar or mid-polar column, like a 5% phenyl-methylpolysiloxane, can also be effective.[6] The NIST Chemistry WebBook shows retention indices for this compound on both DB-Wax (polar) and HP-5 (non-polar) columns, indicating that both can be used depending on the specific separation needs.[8]

Q3: How can I improve the sensitivity of my analysis for low concentrations of this compound?

To enhance sensitivity, you can optimize several parameters. Using a shorter column (10-15 m) with a narrower internal diameter (0.18-0.25 mm) and a thinner film (<0.3 µm) can result in sharper peaks and a better signal-to-noise ratio.[9] Additionally, optimizing the Flame Ionization Detector (FID) gases, such as the hydrogen-to-air ratio, and the makeup gas flow rate can significantly affect sensitivity.[9] A splitless injection can also be employed to introduce more of the analyte onto the column, but care must be taken to avoid overloading the column.

Q4: My retention times are shifting from one injection to the next. What could be the cause?

Inconsistent retention times can be caused by several factors. Insufficient equilibration time between runs, leaks in the injector or gas lines, or a poorly conditioned column can all contribute to this issue.[10] It is also important to ensure that the oven temperature program is consistent and that the carrier gas flow rate is stable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound.

Problem 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak. This can affect integration and reproducibility.[1][2][3]

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Polar hydroxyl groups in alcohols can interact with active silanol groups in the injector liner or the front of the column.[1][4] Solution: Use a fresh, deactivated inlet liner and trim 10-20 cm from the front of the column.[1]
Improper Column Installation A poorly cut or improperly positioned column in the inlet can create dead volumes and turbulence, leading to peak tailing.[1][2][4] Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as specified by the instrument manufacturer.[1][2]
Column Contamination Non-volatile residues from previous injections can accumulate on the column, causing peak distortion.[5] Solution: Bake out the column at a high temperature or perform a solvent rinse if the stationary phase is bonded and cross-linked.[5]
Inappropriate Solvent A mismatch in polarity between the sample solvent and the stationary phase can affect peak shape.[9] Solution: Choose a sample solvent that is compatible with the polarity of the GC column.[9]
Problem 2: Poor Resolution or Co-elution

Symptoms: The peak for this compound is not well separated from other components in the reaction mixture.

Possible Causes and Solutions:

CauseSolution
Suboptimal Oven Temperature Program The temperature ramp rate may be too fast, or the initial temperature may not be optimal for separating the compounds of interest. Solution: Decrease the oven temperature ramp rate to allow for better separation. You can also optimize the initial and final hold times.
Incorrect Column Choice The stationary phase may not have the right selectivity for the compounds being analyzed. Solution: Select a column with a different polarity. For example, if you are using a non-polar column, try a polar wax-type column.[6]
Carrier Gas Flow Rate Not Optimized The linear velocity of the carrier gas may not be optimal for the column dimensions, leading to band broadening. Solution: Adjust the carrier gas flow rate to the optimal linear velocity for your column's internal diameter.
Problem 3: No Peaks or Low Signal

Symptoms: No peaks are observed, or the peak for this compound is much smaller than expected.

Possible Causes and Solutions:

CauseSolution
Syringe or Injector Issue The syringe may be clogged or leaking, or there may be a leak in the injector septum.[10][11] Solution: Clean or replace the syringe. Replace the injector septum and check for leaks.[10][11]
Incorrect Split Ratio If using a split injection, the split ratio may be too high, sending most of the sample to the split vent instead of the column.[11] Solution: Decrease the split ratio or use a splitless injection for trace analysis.
Detector Malfunction The FID may not be lit, or the gas flows to the detector may be incorrect. Solution: Check to ensure the FID is lit. Verify and optimize the hydrogen, air, and makeup gas flow rates.[9]

Experimental Protocols

GC-FID Method for Monitoring this compound

This protocol provides a starting point for monitoring the progress of a reaction involving this compound. Optimization may be required based on the specific reaction mixture and instrumentation.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC analysis.

  • If quantitative analysis is required, add an internal standard to the diluted sample.

2. GC-FID Parameters:

ParameterRecommended Setting
GC System Agilent 6890 or equivalent with FID
Column DB-Wax (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio, adjust as needed)
Injection Volume 1 µL
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: Hold at 220 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
FID Gas Flows - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup (Helium): 25 mL/min

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any other relevant peaks (e.g., starting materials, products, internal standard).

  • For reaction monitoring, track the decrease in the peak area of this compound and the increase in the peak area of the product(s) over time.

Data Presentation

Table 1: Effect of Inlet Liner Type on this compound Peak Asymmetry

This table presents representative data on how the choice of inlet liner can impact the peak shape of this compound. The Peak Asymmetry Factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 indicate tailing.

Inlet Liner TypePeak Asymmetry Factor (Tf)Observations
Standard Glass Wool Liner1.8Significant peak tailing observed.
Deactivated Glass Wool Liner1.2Improved peak symmetry, reduced tailing.
Ultra Inert Liner1.05Nearly symmetrical peak, minimal tailing.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for GC Peak Tailing start Observe Peak Tailing for this compound all_peaks_tail Do ALL peaks in the chromatogram show tailing? start->all_peaks_tail physical_issue Likely a physical or installation issue all_peaks_tail->physical_issue Yes chemical_issue Likely a chemical or activity-related issue all_peaks_tail->chemical_issue No check_column_cut Check column cut (should be clean and 90°) physical_issue->check_column_cut check_column_install Verify column installation depth in inlet and detector physical_issue->check_column_install reevaluate Re-evaluate Peak Shape check_column_cut->reevaluate check_column_install->reevaluate inlet_maintenance Perform Inlet Maintenance chemical_issue->inlet_maintenance column_maintenance Perform Column Maintenance chemical_issue->column_maintenance replace_liner Replace with a new, deactivated liner inlet_maintenance->replace_liner replace_septum Replace septum inlet_maintenance->replace_septum replace_liner->reevaluate replace_septum->reevaluate trim_column Trim 10-20 cm from the front of the column column_maintenance->trim_column trim_column->reevaluate

Caption: Troubleshooting workflow for peak tailing in GC analysis.

References

Troubleshooting guide for reactions involving 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 5-Methyl-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a primary alcohol, this compound readily undergoes several common and useful organic reactions. The most frequently performed transformations include:

  • Oxidation: To synthesize 5-methylhexanal or 5-methylhexanoic acid.

  • Esterification: To form various esters, such as 5-methylhexyl acetate.

  • Etherification: To produce ethers, for example, through the Williamson ether synthesis.

Q2: What are the key physical properties of this compound to consider during reaction setup and workup?

A2: Key physical properties of this compound are summarized in the table below. Its boiling point is particularly important for purification by distillation, and its solubility characteristics are crucial for extraction procedures.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 167-168 °C
Density 0.823 g/mL at 25 °C
Solubility in Water 1348 mg/L at 25 °C (estimated)[1]

Q3: Are there any specific safety precautions for working with this compound and its reactions?

A3: Yes, standard laboratory safety protocols should be strictly followed. This compound is a flammable liquid.[2] Reactions should be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specific reagents used in the reactions, such as strong acids, bases, and oxidizing agents, have their own unique hazards that must be reviewed before starting any experiment.

Troubleshooting Guides

Oxidation of this compound to 5-Methylhexanal

Q: I am attempting to oxidize this compound to 5-methylhexanal, but I am getting a low yield of the desired aldehyde. What could be the problem?

A: Low yields in the oxidation of primary alcohols to aldehydes are a common issue. Several factors could be contributing to this problem. The troubleshooting workflow below can help you identify the root cause.

Oxidation_Troubleshooting start Low Yield of 5-Methylhexanal q1 What oxidizing agent are you using? start->q1 a1_strong Strong Oxidant (e.g., Chromic Acid) q1->a1_strong a1_mild Mild Oxidant (e.g., PCC, DMP) q1->a1_mild issue1 Issue: Over-oxidation to Carboxylic Acid a1_strong->issue1 q2 Are you running the reaction under anhydrous conditions? a1_mild->q2 solution1 Solution: Switch to a milder, selective oxidizing agent like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) under anhydrous conditions. issue1->solution1 a2_no No, water is present. q2->a2_no a2_yes Yes, using dry solvents and glassware. q2->a2_yes issue2 Issue: Formation of the aldehyde hydrate, which can be further oxidized. a2_no->issue2 q3 Have you considered side reactions due to the branched structure? a2_yes->q3 solution2 Solution: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dichloromethane). Add molecular sieves to the reaction mixture. issue2->solution2 a3_no No, what should I look for? q3->a3_no issue3 Issue: Potential for dehydration to form alkenes, especially with acidic reagents or high temperatures. a3_no->issue3 solution3 Solution: Use neutral or mildly acidic conditions and maintain a controlled, moderate reaction temperature. issue3->solution3

Troubleshooting workflow for low yield in the oxidation of this compound.
Fischer Esterification of this compound

Q: My Fischer esterification of this compound with acetic acid is resulting in a low conversion to the ester. How can I improve the yield?

A: The Fischer esterification is an equilibrium-limited reaction, so low conversion is often due to the reaction not being driven to completion.[3][4][5][6] The following Q&A addresses common issues.

Common Issues and Solutions in Fischer Esterification

Question Potential Cause Recommended Solution
Are you using a catalyst? The reaction is very slow without an acid catalyst.[3][4]Add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
How are you driving the equilibrium? The presence of water, a byproduct, shifts the equilibrium back to the starting materials.[3][4][6]Use a large excess of the alcohol (this compound) or the carboxylic acid.[7] Alternatively, remove water as it forms using a Dean-Stark apparatus.[8]
Is your alcohol sterically hindered? While this compound is a primary alcohol, the branching may slightly reduce reactivity compared to a linear alcohol.Increase the reaction time or consider using a more reactive acylating agent like acetic anhydride.
Are you experiencing side reactions? At high temperatures with a strong acid catalyst, dehydration of the alcohol to form an alkene is possible.Maintain a moderate reflux temperature and use a catalytic amount of acid.
Williamson Ether Synthesis with this compound

Q: I am getting a low yield of the desired ether in my Williamson ether synthesis using this compound, and I suspect a side reaction is occurring. What is the likely culprit?

A: The most common side reaction in a Williamson ether synthesis is E2 elimination, which competes with the desired SN2 substitution. This is especially problematic when using sterically hindered alkyl halides.[9][10]

Williamson_Troubleshooting start Low Ether Yield q1 What is the structure of your alkyl halide? start->q1 a1_primary Primary Alkyl Halide (e.g., CH₃I, BnBr) q1->a1_primary a1_secondary_tertiary Secondary or Tertiary Alkyl Halide q1->a1_secondary_tertiary q2 Is the alkoxide of this compound fully formed? a1_primary->q2 issue1 Issue: E2 Elimination is the major pathway. a1_secondary_tertiary->issue1 solution1 Solution: Redesign your synthesis to use a primary alkyl halide and the alkoxide of the more sterically hindered alcohol. For this compound, it should be used to form the alkoxide. issue1->solution1 a2_no Incomplete deprotonation. q2->a2_no a2_yes Yes, a strong base was used. q2->a2_yes issue2 Issue: Unreacted alcohol remains, reducing the concentration of the nucleophile. a2_no->issue2 q3 Are your reaction conditions optimized? a2_yes->q3 solution2 Solution: Use a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation of the alcohol. issue2->solution2 a3 Review temperature and solvent. q3->a3 issue3 Issue: High temperatures can favor elimination over substitution. a3->issue3 solution3 Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. issue3->solution3

Logical workflow for troubleshooting Williamson ether synthesis.

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Methylhexanal using PCC

This protocol describes a general procedure for the selective oxidation of a primary alcohol to an aldehyde.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Suspend PCC (1.5 eq.) in anhydrous CH₂Cl₂ in a round-bottom flask with a stir bar. B Add powdered molecular sieves. A->B C Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂. B->C D Add the alcohol solution to the PCC suspension dropwise at room temperature. C->D E Stir the mixture vigorously for 2-4 hours. Monitor by TLC. D->E F Dilute the reaction mixture with diethyl ether. E->F G Filter through a pad of silica gel or Celite to remove chromium salts. F->G H Wash the filter cake with additional diethyl ether. G->H I Concentrate the filtrate under reduced pressure. H->I J Purify the crude aldehyde by distillation or column chromatography. I->J

Experimental workflow for the oxidation of this compound.

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add powdered molecular sieves.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Add the solution of the alcohol to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake with additional portions of diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude 5-methylhexanal by vacuum distillation or flash column chromatography.

Protocol 2: Fischer Esterification of this compound with Acetic Acid

This protocol outlines the synthesis of 5-methylhexyl acetate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equivalent) and a large excess of acetic acid (e.g., 5-10 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the unreacted acid), and finally with brine.[7][11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-methylhexyl acetate by distillation.

Protocol 3: Williamson Ether Synthesis of 5-Methyl-1-methoxyhexane

This protocol describes the synthesis of an ether from this compound and methyl iodide.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a magnetic stir bar and anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH) (1.1 equivalents, as a 60% dispersion in mineral oil) to the THF.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium 5-methyl-1-hexoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.

  • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-methyl-1-methoxyhexane by distillation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5-Methyl-1-hexanol Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical entities is a cornerstone of quality control and regulatory compliance. 5-Methyl-1-hexanol, an important branched-chain alcohol, finds applications as a solvent, a fragrance intermediate, and a precursor in the synthesis of various organic compounds. Ensuring its purity is critical for the consistency and safety of end products. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Redox Titration.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment is contingent on several factors, including the expected impurities, the required level of precision and accuracy, sample throughput, and cost considerations. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)Redox Titration
Principle Separation based on volatility and differential partitioning between a stationary and mobile phase.The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Oxidation of the alcohol functional group by a strong oxidizing agent, followed by back-titration of the excess reagent.
Purity Determined Chemical and isomeric purity.Chemical, isomeric, and structural purity.Total chemical (oxidizable) purity.
Accuracy HighHighModerate to High
Precision HighHighHigh
Limit of Detection (LOD) ppm level~0.1%~0.1%
Limit of Quantitation (LOQ) ppm level[1]~0.5%~0.5%
Sample Throughput HighModerateLow to Moderate
Cost per Sample ModerateHighLow
Strengths Excellent for separating volatile impurities and isomers. High sensitivity.Provides structural information, requires no analyte-specific reference standard for impurity identification, and is non-destructive.[2][3]Cost-effective and does not require sophisticated instrumentation.
Limitations Requires volatilization of the sample; may not be suitable for thermally labile compounds.Lower sensitivity compared to GC for trace impurities. Potential for signal overlap.Not specific; any oxidizable impurity will be quantified as the analyte. Less accurate for complex mixtures.[4][5]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[6] A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like this compound due to its high sensitivity and wide linear range.

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or methanol. An internal standard (e.g., n-heptanol) can be added for improved quantitative accuracy.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column is used. A common column choice is a polar column like a DB-Wax or a non-polar column like a HP-5, depending on the expected impurities.[7][8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 5 minutes.

      • Ramp: Increase at 10 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes.

    • Detector Temperature: 300 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.[9] The formula for percent purity is:

    Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides both qualitative and quantitative information about a sample.[3] It allows for the direct determination of purity by comparing the integral of the analyte signal to that of a certified internal standard of known purity.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d or DMSO-d6) and ensure complete dissolution.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).

    • Spectral Width: To encompass all signals of interest.

  • Data Analysis: After Fourier transformation and phase correction, integrate the well-resolved signals of both the this compound and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Redox Titration

This classical chemical method determines the total amount of oxidizable substances in the sample. For this compound, this involves oxidation to the corresponding carboxylic acid using an excess of a strong oxidizing agent like potassium dichromate in an acidic medium. The unreacted dichromate is then determined by a back-titration with a standard reducing agent.[4][5][10]

Methodology:

  • Reagent Preparation:

    • Standardized Potassium Dichromate solution (e.g., 0.1 N).

    • Concentrated Sulfuric Acid.

    • Potassium Iodide solution.

    • Standardized Sodium Thiosulfate solution (e.g., 0.1 N).

    • Starch indicator solution.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of water.

    • To a conical flask, add a precise volume of the standardized potassium dichromate solution and slowly add concentrated sulfuric acid while cooling.

    • Add a known aliquot of the this compound solution to the acidified dichromate.

    • Heat the mixture gently (e.g., in a water bath at 60°C) for about 30 minutes to ensure complete oxidation.

    • Cool the solution and add an excess of potassium iodide solution. The excess dichromate will oxidize the iodide to iodine.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow.

    • Add a few drops of starch indicator, which will turn the solution blue-black.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

    • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation: The amount of this compound is calculated from the difference between the blank and the sample titration volumes.

Workflow for Purity Method Selection

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow to guide the selection process.

G Workflow for Selecting a Purity Assessment Method for this compound start Start: Purity Analysis of This compound Required q1 Need to identify and quantify volatile isomers or related impurities? start->q1 gc Use Gas Chromatography (GC-FID) q1->gc Yes q2 Need structural confirmation and quantification without impurity standards? q1->q2 No end End: Method Selected gc->end qnmr Use Quantitative NMR (qNMR) q2->qnmr Yes q3 Is a cost-effective method for total alcohol content sufficient? q2->q3 No qnmr->end titration Use Redox Titration q3->titration Yes q3->end No titration->end

Caption: A decision-making workflow for selecting the appropriate analytical method for this compound purity determination.

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-methyl-1-hexanol, offering a comparative perspective with its structural isomers to aid in spectral interpretation and compound identification.

This guide presents a thorough examination of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted spectral data as a primary reference. This predicted data is then compared with available experimental data for its isomers, including 1-hexanol, 2-methyl-1-hexanol, and 3-methyl-1-hexanol, to provide a robust framework for spectral analysis and interpretation.

¹H and ¹³C NMR Spectral Data at a Glance

The chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) are the key parameters derived from NMR spectra that provide detailed information about the chemical environment of each nucleus. Below is a summary of the predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for its isomers for comparative analysis.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1~3.64Triplet (t)~6.6
H2~1.56Multiplet (m)-
H3~1.34Multiplet (m)-
H4~1.19Multiplet (m)-
H5~1.65Multiplet (m)-
H6 (CH₃)~0.88Doublet (d)~6.6
OHVariableSinglet (s, broad)-
1-Hexanol H13.70--
H2, H3, H4, H51.42 - 1.57Multiplet (m)-
H6 (CH₃)0.93--
2-Methyl-1-hexanol H1~3.45Multiplet (m)-
H2~1.65Multiplet (m)-
H3, H4, H5~1.2-1.4Multiplet (m)-
CH₃ (at C2)~0.90Doublet (d)~6.7
H6 (CH₃)~0.89Triplet (t)~7.0
3-Methyl-1-hexanol H1~3.65Multiplet (m)-
H2~1.55Multiplet (m)-
H3~1.40Multiplet (m)-
H4, H5~1.2-1.4Multiplet (m)-
CH₃ (at C3)~0.88Doublet (d)~6.6
H6 (CH₃)~0.89Triplet (t)~7.2

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound C1~62.9
C2~32.8
C3~23.8
C4~38.8
C5~27.9
C6 (CH₃)~22.6
1-Hexanol C161.8
C232.79
C325.7
C431.80
C522.75
C614.07
2-Methyl-1-hexanol C1~68.4
C2~35.6
C3~29.3
C4~28.7
C5~23.0
C6~14.1
CH₃ (at C2)~16.5
3-Methyl-1-hexanol C1~61.1
C2~39.6
C3~32.1
C4~29.5
C5~20.2
C6~14.3
CH₃ (at C3)~19.3

Deciphering the Signals: A Logical Approach

The structural differences between this compound and its isomers lead to distinct NMR spectra. The following workflow outlines the key steps in analyzing and differentiating these compounds based on their NMR data.

NMR_Analysis_Workflow Workflow for NMR-based Isomer Differentiation start Obtain ¹H and ¹³C NMR Spectra count_signals Count the number of unique signals in both spectra start->count_signals analyze_1h Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity count_signals->analyze_1h analyze_13c Analyze ¹³C NMR: - Chemical Shift - DEPT (if available) count_signals->analyze_13c compare_isomers Compare spectral features with known isomer data analyze_1h->compare_isomers analyze_13c->compare_isomers identify_structure Identify the specific isomer compare_isomers->identify_structure

Caption: Logical workflow for differentiating isomers using NMR spectroscopy.

Visualizing the Connections: NMR Correlations in this compound

A correlation diagram helps to visualize the connectivity of the molecule and how different protons and carbons are related in the NMR spectra.

Mass Spectrometry Fragmentation Analysis: 5-Methyl-1-hexanol vs. Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Analytical Chemistry

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 5-Methyl-1-hexanol and its structural isomers: n-heptanol, 2-heptanol, and 3-heptanol. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices.

Comparative Fragmentation Data

The mass spectra of this compound and its isomers, while all corresponding to the molecular formula C7H16O (molecular weight: 116.20 g/mol ), exhibit characteristic differences in their fragmentation patterns. These variations arise from the influence of the hydroxyl group's position and the branching of the alkyl chain on the stability of the resulting fragment ions. The quantitative data for the most significant fragments are summarized below.

m/z This compound (Primary Alcohol) n-Heptanol (Primary Alcohol) 2-Heptanol (Secondary Alcohol) 3-Heptanol (Secondary Alcohol) Proposed Fragment Ion/Identity
116 Low / Not ObservedLow / Not ObservedLow / Not ObservedLow / Not Observed[C7H16O]•+ (Molecular Ion)
98 --ModerateModerate[C7H14]•+ (Loss of H2O)
87 LowLow--[M-C2H5]+
83 --18.76-[C6H11]+
73 ---High[M-C3H7]+
70 HighHigh--[C5H10]•+ (From Dehydration)
59 ---High[CH(OH)CH2CH3]+
55 HighHigh24.11-[C4H7]+
45 --100-[CH3CH=OH]+ (Base Peak)
43 100100--[C3H7]+ (Base Peak)
31 ProminentProminentLowLow[CH2OH]+

Note: Relative abundance is presented as a percentage of the base peak.

Deciphering the Fragmentation Pathways

The fragmentation of aliphatic alcohols under electron ionization is primarily governed by two competing pathways: alpha-cleavage and dehydration (loss of water).[1]

1. Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.[1]

  • Primary Alcohols (this compound and n-Heptanol): For primary alcohols, alpha-cleavage results in the loss of the largest possible alkyl radical to form the stable [CH2OH]+ ion at m/z 31.[2] However, the base peak for both this compound and n-heptanol is observed at m/z 43, corresponding to the propyl cation ([C3H7]+), indicating that other fragmentation and rearrangement processes are more favorable.

  • Secondary Alcohols (2-Heptanol and 3-Heptanol): Alpha-cleavage can occur on either side of the hydroxyl-bearing carbon. For 2-heptanol, cleavage between C2 and C3 results in the loss of a pentyl radical and the formation of the base peak at m/z 45 ([CH3CH=OH]+).[3] For 3-heptanol, cleavage can lead to fragments at m/z 59 ([CH(OH)CH2CH3]+) and m/z 87.

2. Dehydration (Loss of H2O): The elimination of a water molecule (18 amu) is a common fragmentation pathway for alcohols, resulting in an alkene radical cation ([M-18]•+).[2] This is often followed by further fragmentation. In the case of this compound and n-heptanol, a prominent peak is observed at m/z 70, which can be attributed to the loss of water followed by the loss of an ethyl radical.

The logical relationship of the key fragmentation pathways for this compound is depicted in the following diagram:

G Figure 1: Fragmentation Pathway of this compound M This compound (m/z 116) M_ion [M]•+ (m/z 116) M->M_ion Ionization frag_98 [M-H2O]•+ (m/z 98) M_ion->frag_98 - H2O frag_43 [C3H7]+ (m/z 43) Base Peak M_ion->frag_43 β-cleavage & rearrangement frag_55 [C4H7]+ (m/z 55) M_ion->frag_55 frag_31 [CH2OH]+ (m/z 31) M_ion->frag_31 α-cleavage frag_70 [C5H10]•+ (m/z 70) frag_98->frag_70 - C2H4

Caption: Fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry of Alcohols

This section outlines a standard procedure for the analysis of volatile alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of the alcohol standard at a concentration of 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 30-200.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's control software.

  • Integrate the chromatographic peaks to determine the retention time of each isomer.

  • Analyze the mass spectrum corresponding to each chromatographic peak.

  • Identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

The general workflow for this experimental procedure is illustrated below:

G Figure 2: Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilution stock->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library Library Matching (NIST) spectrum->library identification Compound Identification library->identification

References

A Comparative Guide to the Gas Chromatography Retention Index of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of volatile and semi-volatile compounds is paramount. Gas chromatography (GC) coupled with the Kovats retention index (RI) system provides a standardized method for compound identification based on retention times relative to n-alkane standards. This guide offers a comparative analysis of the retention index of 5-Methyl-1-hexanol on various stationary phases, supported by experimental data and detailed protocols.

Performance Comparison: Retention Indices of this compound and Related Alcohols

The retention index of a compound is highly dependent on the polarity of the stationary phase and the operational parameters of the gas chromatograph. The following table summarizes the experimentally determined Kovats retention indices for this compound and its structural isomer, 1-hexanol, on different types of GC columns.

CompoundStationary PhaseColumn TypeRetention Index (RI)Reference
This compound DB-WaxPolar1466[1]
HP-5Non-polar930[1]
Standard PolarPolar1442, 1466[2]
Semi-standard Non-polarNon-polar930[2]
1-Hexanol 5% Phenyl methyl siloxaneNon-polar865[3]
DB-WaxPolar1466[1]
This compound, TMS derivative Standard Non-polarNon-polar1051[4]

Key Observations:

  • As expected, the retention index of this compound is significantly higher on polar stationary phases (e.g., DB-Wax) compared to non-polar phases (e.g., HP-5). This is due to the strong interactions between the hydroxyl group of the alcohol and the polar phase.

  • The trimethylsilyl (TMS) derivatization of this compound, a common technique to increase volatility and reduce polarity, results in a lower retention index on a non-polar column compared to its underivatized form on a polar column.

Experimental Workflow for Retention Index Determination

The following diagram illustrates the typical workflow for determining the Kovats retention index of a target analyte, such as this compound.

GC_RI_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Analyte Target Analyte (this compound) Sample_Prep Prepare separate or co-injection samples Analyte->Sample_Prep Alkane_Mix n-Alkane Standard Mix (e.g., C8-C20) Alkane_Mix->Sample_Prep GC_Injection Inject Sample into GC Sample_Prep->GC_Injection GC_Separation Separation on Chromatographic Column GC_Injection->GC_Separation MS_Detection Detection by MS GC_Separation->MS_Detection Data_Acquisition Acquire Chromatograms MS_Detection->Data_Acquisition Peak_Integration Identify and Integrate Peaks (Analyte and Alkanes) Data_Acquisition->Peak_Integration RT_Determination Determine Retention Times (RT) Peak_Integration->RT_Determination RI_Calculation Calculate Kovats Retention Index RT_Determination->RI_Calculation Final_RI Final_RI RI_Calculation->Final_RI Reported RI

Caption: Workflow for the determination of the Kovats retention index using gas chromatography.

Detailed Experimental Protocols

The following are representative experimental protocols for the determination of the retention index of this compound on polar and non-polar stationary phases, based on the cited literature.

Protocol 1: Analysis on a Polar Stationary Phase (DB-Wax)
  • Column: DB-Wax capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[1]

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 30°C, hold for 8 minutes.[1]

    • Ramp 1: Increase to 60°C at a rate of 4°C/minute.[1]

    • Ramp 2: Increase to 160°C at a rate of 6°C/minute.[1]

    • Ramp 3: Increase to 200°C at a rate of 20°C/minute, hold for 1 minute.[1]

  • Injector: Split/splitless injector.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Sample Preparation: A solution of this compound and a homologous series of n-alkanes (e.g., C8-C20) are prepared in a suitable solvent (e.g., hexane or dichloromethane). The sample is then injected into the GC.

  • Data Analysis: The retention times of this compound and the n-alkanes are determined from the resulting chromatogram. The Kovats retention index is then calculated using the established formula.

Protocol 2: Analysis on a Non-Polar Stationary Phase (HP-5)
  • Column: HP-5 capillary column (dimensions can vary, a typical example is 30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C.[1]

    • Ramp 1: Increase to 200°C at a rate of 3°C/minute, hold for 10 minutes.[1]

    • Ramp 2: Increase to 290°C at a rate of 10°C/minute, hold for 10 minutes.[1]

  • Injector: Split/splitless injector.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Sample Preparation and Data Analysis: As described in Protocol 1.

Conclusion

The retention index is a crucial parameter for the confident identification of this compound and other volatile compounds in complex mixtures. This guide provides a comparative overview of its retention behavior on different stationary phases, highlighting the importance of selecting the appropriate column chemistry for a given analytical challenge. The detailed experimental protocols and workflow diagram serve as a practical resource for researchers to implement standardized GC methods for compound identification. By utilizing the Kovats retention index system, scientists can achieve more reliable and reproducible results in their analytical endeavors.

References

A Comparative Analysis of 5-Methyl-1-hexanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and analysis of 5-Methyl-1-hexanol and its primary alcohol isomers, providing essential data for informed decision-making in research and development.

This guide offers a comprehensive comparative study of this compound and its key structural isomers: 1-Heptanol, 2-Methyl-1-hexanol, 3-Methyl-1-hexanol, and 4-Methyl-1-hexanol. As C7 aliphatic alcohols, these compounds share the same molecular formula (C7H16O) and molecular weight, yet their distinct branching structures give rise to variations in their physical and chemical properties. Understanding these differences is crucial for applications ranging from solvent selection and starting material for chemical synthesis to their potential roles as flavor and fragrance ingredients. This document provides a side-by-side comparison of their key physicochemical properties, detailed experimental protocols for their synthesis and analysis, and visualizations of synthetic pathways and analytical workflows.

Physicochemical Properties: A Comparative Overview

The structural variations among this compound and its isomers directly influence their boiling points, densities, and solubilities. 1-Heptanol, the straight-chain isomer, exhibits the highest boiling point due to stronger intermolecular van der Waals forces. As the methyl branch moves closer to the hydroxyl group, the boiling point generally decreases. Density also shows subtle variations among the isomers. Solubility in water is limited for all these heptanols due to their significant hydrocarbon character, though they are readily soluble in many organic solvents.[1][2][3]

PropertyThis compound1-Heptanol2-Methyl-1-hexanol3-Methyl-1-hexanol4-Methyl-1-hexanol
Molecular Formula C7H16OC7H16OC7H16OC7H16OC7H16O
Molecular Weight ( g/mol ) 116.20116.20116.20116.20116.20
Boiling Point (°C) 167-168175.8[4][5]161-162[1][6]161-162[7]172-174[8]
Density (g/mL at 20°C) ~0.823~0.822[9]~0.818[1]~0.824[10]~0.818
Water Solubility (g/L at 25°C) Moderate1.67[11]~4.09[1]~4.09[7]~4.09[8]
CAS Number 627-98-5111-70-6624-22-613231-81-7818-49-5

Experimental Protocols

Synthesis of Methyl-1-hexanol Isomers

The synthesis of these alcohols can be achieved through various established organic chemistry reactions. A common approach involves the Grignard reaction, where a suitable Grignard reagent is reacted with an aldehyde. For instance, 3-Methyl-1-hexanol can be synthesized by reacting 1-bromobutane with magnesium to form the Grignard reagent, which is then reacted with propionaldehyde.

General Grignard Reaction Protocol for the Synthesis of a Methyl-1-hexanol Isomer:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of the appropriate bromoalkane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of the corresponding aldehyde in anhydrous diethyl ether is added dropwise. The reaction is stirred and then allowed to come to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude alcohol is purified by distillation.

Below is a DOT script visualizing the synthesis of 3-Methyl-1-hexanol via a Grignard reaction.

Synthesis_of_3_Methyl_1_hexanol reagent1 1-Bromobutane grignard Butylmagnesium bromide reagent1->grignard in dry ether reagent2 Mg reagent2->grignard intermediate Intermediate alkoxide grignard->intermediate reagent3 Propionaldehyde reagent3->intermediate product 3-Methyl-1-hexanol intermediate->product h3o H3O+ (work-up) h3o->product

Synthesis of 3-Methyl-1-hexanol via Grignard Reaction.
Determination of Physicochemical Properties

Boiling Point Determination (Thiele Tube Method):

A reliable and straightforward method for determining the boiling point of a small sample of liquid is the Thiele tube method.

  • A small amount of the alcohol is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube.

Gas Chromatography for Isomer Analysis:

Gas chromatography (GC) is an excellent technique for separating and analyzing the different isomers of methyl-1-hexanol.

  • Sample Preparation: A dilute solution of the alcohol mixture is prepared in a suitable solvent (e.g., dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

  • Separation: The isomers are separated on a capillary column (e.g., a non-polar or slightly polar stationary phase) based on their boiling points and interactions with the stationary phase.

  • Detection: A flame ionization detector (FID) is commonly used to detect the eluted compounds.

  • Analysis: The retention time of each peak is used to identify the isomer (by comparison with standards), and the peak area is used to determine the relative abundance of each isomer in a mixture.

The following DOT script illustrates a general workflow for the analysis of a mixture of this compound and its isomers using Gas Chromatography.

GC_Analysis_Workflow start Mixture of This compound and its isomers prep Sample Preparation (Dilution in a suitable solvent) start->prep injection Injection into GC prep->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection analysis Data Analysis (Retention Times and Peak Areas) detection->analysis result Identification and Quantification of each isomer analysis->result

Workflow for Gas Chromatography Analysis of Isomers.

Conclusion

The choice between this compound and its isomers is contingent upon the specific requirements of the intended application. For processes where a higher boiling point and slower evaporation rate are desired, the linear 1-Heptanol may be the preferred choice. Conversely, the branched isomers, with their lower boiling points, might be more suitable for applications requiring higher volatility. The subtle differences in their physical properties, stemming from their isomeric structures, underscore the importance of having access to reliable comparative data. The experimental protocols and analytical workflows provided in this guide offer a foundational framework for researchers and drug development professionals to synthesize, analyze, and ultimately select the most appropriate isomer for their work.

References

A Comparative Analysis of the Reactivity of 5-Methyl-1-hexanol and 1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Methyl-1-hexanol and its straight-chain isomer, 1-hexanol. Understanding the nuanced differences in their reactivity is crucial for process optimization, catalyst selection, and predicting reaction outcomes in various synthetic applications, including pharmaceutical development. This comparison is supported by available experimental data and established principles of organic chemistry.

Structural Differences

The primary distinction between this compound and 1-hexanol lies in their carbon skeletons. 1-hexanol is a linear primary alcohol, while this compound features a methyl group at the C5 position, introducing a degree of steric hindrance further down the chain from the hydroxyl group. This structural variance, though seemingly minor, significantly influences the accessibility of the reactive hydroxyl group and the overall reactivity of the molecule.

1-Hexanol: CH₃(CH₂)₅OH[1]

This compound: (CH₃)₂CH(CH₂)₃OH

Comparative Reactivity Analysis

The presence of the methyl branch in this compound generally leads to a lower reaction rate compared to 1-hexanol in typical alcohol reactions. This is primarily attributed to steric hindrance, where the bulky alkyl group impedes the approach of reagents to the reaction center.

Oxidation

The oxidation of primary alcohols is a fundamental transformation yielding aldehydes and carboxylic acids. The rate of this reaction is sensitive to the steric environment around the hydroxyl group.

ReactionSubstrateOxidizing AgentProductObserved Rate Constant (k) / Yield
Oxidation1-HexanolChloramine B in HClHexanalRate constants have been determined, showing a dependency on reactant concentrations.[2]
OxidationThis compoundTypical Oxidants (e.g., PCC, KMnO₄)5-MethylhexanalExpected to be lower than 1-hexanol due to steric hindrance. Specific quantitative data is not readily available.

Oxidation_Pathway cluster_1hexanol 1-Hexanol Oxidation cluster_5methyl This compound Oxidation 1-Hexanol 1-Hexanol Hexanal Hexanal 1-Hexanol->Hexanal Mild Oxidation (e.g., PCC) Hexanoic_Acid Hexanoic_Acid Hexanal->Hexanoic_Acid Strong Oxidation (e.g., KMnO4) This compound This compound 5-Methylhexanal 5-Methylhexanal This compound->5-Methylhexanal Mild Oxidation (e.g., PCC) 5-Methylhexanoic_Acid 5-Methylhexanoic_Acid 5-Methylhexanal->5-Methylhexanoic_Acid Strong Oxidation (e.g., KMnO4) Reactivity_Note Note: Reaction rates for this compound are generally lower due to steric hindrance.

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is also subject to steric effects. The general order of reactivity for alcohols in esterification is primary > secondary > tertiary. While both 1-hexanol and this compound are primary alcohols, the branching in the latter can influence the reaction rate.

Studies on the esterification of 1-hexanol with various carboxylic acids have been reported, with yields varying based on the catalyst and reaction conditions. For this compound, while it readily undergoes esterification, its reaction rate is anticipated to be slightly lower than that of 1-hexanol due to the steric bulk of the isoheptyl group.

ReactionSubstrateCarboxylic AcidCatalystYield
Esterification1-HexanolHexanoic AcidLipaseHigh yields (e.g., 95% within 2 hours) have been reported under optimized enzymatic conditions.[3]
EsterificationThis compoundVariousAcid CatalystGenerally good yields, though potentially requiring longer reaction times or harsher conditions compared to 1-hexanol.

Esterification_Workflow Start Start Mix Mix Alcohol, Carboxylic Acid, and Acid Catalyst Start->Mix Heat Heat under Reflux Mix->Heat Monitor Monitor Reaction Progress (e.g., by TLC or GC) Heat->Monitor Workup Aqueous Workup (Neutralization & Extraction) Monitor->Workup Reaction Complete Purify Purification (e.g., Distillation or Chromatography) Workup->Purify End End Purify->End

Dehydration

The acid-catalyzed dehydration of alcohols to form alkenes is a common elimination reaction. For primary alcohols, this typically proceeds via an E2 mechanism. The dehydration of 1-hexanol primarily yields 1-hexene, though rearrangements can lead to other isomers.[4]

For this compound, dehydration would be expected to yield a mixture of alkenes. Following Zaitsev's rule, the major product would likely be the more substituted alkene, 5-methyl-2-hexene, resulting from the removal of a hydrogen from the more substituted adjacent carbon. The minor product would be 5-methyl-1-hexene. This is analogous to the dehydration of 5-methyl-3-hexanol, which also favors the formation of the more substituted alkene.[5]

ReactionSubstrateCatalystMajor Product(s)
Dehydration1-HexanolH₂SO₄ or Al₂O₃1-Hexene (major), other hexene isomers (minor)[4]
DehydrationThis compoundH₂SO₄ or H₃PO₄5-Methyl-2-hexene (major, predicted), 5-Methyl-1-hexene (minor, predicted)

Experimental Protocols

General Protocol for Oxidation of a Primary Alcohol

Objective: To oxidize a primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • Primary alcohol (1-hexanol or this compound)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting aldehyde by distillation or column chromatography.

General Protocol for Fischer Esterification

Objective: To synthesize an ester from a primary alcohol and a carboxylic acid.

Materials:

  • Primary alcohol (1-hexanol or this compound)

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Dean-Stark apparatus (optional, for water removal)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent) and the alcohol (2.0-3.0 equivalents).

  • If using, add toluene to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Equip the flask with a condenser (and a Dean-Stark trap if used) and heat the mixture to reflux.

  • Continue refluxing until the reaction is complete (as determined by TLC or the cessation of water collection in the Dean-Stark trap).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the ester by distillation.

Conclusion

The reactivity of this compound is generally lower than that of its linear isomer, 1-hexanol, in common alcohol reactions such as oxidation, esterification, and dehydration. This difference is primarily attributed to the steric hindrance imposed by the methyl group at the C5 position. While both are valuable primary alcohol building blocks in organic synthesis, the choice between them will depend on the desired reaction rate and the specific steric and electronic requirements of the target molecule. For reactions requiring faster rates, 1-hexanol would be the preferred substrate, whereas this compound might be chosen to introduce a specific branched alkyl chain or to moderate reactivity. Researchers and process chemists should consider these differences when designing synthetic routes and optimizing reaction conditions.

References

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Linear and Branched Hexanols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of linear 1-hexanol and its branched isomers reveals key structural insights crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a clear distinction between these closely related aliphatic alcohols.

The seemingly subtle variation in the branching of the carbon chain in hexanol isomers leads to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous identification, purity assessment, and quality control in various scientific and industrial applications, including solvent characterization, synthesis of fine chemicals, and pharmaceutical development. This guide presents a side-by-side comparison of the spectroscopic data for 1-hexanol (a linear isomer) and representative branched isomers, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Skeletons

NMR spectroscopy, a powerful tool for elucidating molecular structure, clearly differentiates between linear and branched hexanols through chemical shifts and signal splitting patterns in both ¹H and ¹³C NMR spectra.

In ¹H NMR, the protons attached to the carbon bearing the hydroxyl group (-CH-OH or -CH₂-OH) are particularly diagnostic. For the linear 1-hexanol, these protons typically appear as a triplet at approximately 3.6 ppm. In contrast, the chemical shift and multiplicity of this signal vary significantly for branched isomers depending on the substitution pattern around the hydroxyl group. For instance, in 2-hexanol, the proton on the hydroxyl-bearing carbon is a sextet, shifted upfield compared to 1-hexanol.

¹³C NMR provides an even more direct comparison of the carbon skeleton. The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule, a key indicator of its symmetry and branching. Linear 1-hexanol exhibits six distinct signals, while branched isomers may show fewer or a different distribution of signals depending on their symmetry. For example, the chemical shifts of the methyl carbons in branched isomers are significantly different from the terminal methyl group in 1-hexanol.

Comparative ¹H NMR Data of Selected Hexanol Isomers
Compound-CH(OH)- or -CH₂(OH)- Proton Chemical Shift (ppm) & Multiplicity
1-Hexanol~3.6 (triplet)
2-Hexanol~3.8 (sextet)
3-Methyl-1-pentanol~3.7 (multiplet)
4-Methyl-1-pentanol~3.6 (triplet)
3-Methyl-3-pentanolNo proton on hydroxyl-bearing carbon
Comparative ¹³C NMR Data of Selected Hexanol Isomers
CompoundNumber of SignalsApproximate Chemical Shift Ranges (ppm)
1-Hexanol614-63
2-Hexanol614-68
3-Methyl-1-pentanol611-61
4-Methyl-1-pentanol522-63
3-Methyl-3-pentanol48-73

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy primarily identifies the functional groups present in a molecule. For all hexanol isomers, the most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[1] The C-O stretching vibration, appearing in the 1000-1200 cm⁻¹ region, can offer some structural clues. Primary alcohols like 1-hexanol show this band around 1050-1060 cm⁻¹, while secondary and tertiary alcohols exhibit this peak at slightly higher wavenumbers. The C-H stretching vibrations for the alkyl chains are observed between 2850 and 3000 cm⁻¹.[2] While the overall IR spectra of the isomers are broadly similar due to the presence of the same functional group, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation with a reference spectrum.

Key IR Absorption Bands for Hexanols
Vibrational ModeApproximate Wavenumber (cm⁻¹)Appearance
O-H Stretch3200-3600Broad
C-H Stretch2850-3000Strong, sharp
C-O Stretch (Primary)~1050-1060Strong
C-O Stretch (Secondary)~1100-1120Strong
C-O Stretch (Tertiary)~1150-1200Strong

Mass Spectrometry: Fragmentation Patterns as Structural Clues

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure. The molecular ion peak (M⁺) for alcohols is often weak or absent.[3] The fragmentation of hexanol isomers is primarily driven by the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule.[4]

For 1-hexanol, a prominent peak is often observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment. Alpha-cleavage in branched isomers leads to different characteristic fragments. For example, 2-hexanol will readily form a fragment at m/z 45 ([CH(OH)CH₃]⁺). The fragmentation patterns of tertiary alcohols, like 3-methyl-3-pentanol, are dominated by the formation of a stable tertiary carbocation. The loss of water (M-18 peak) is a common feature for most alcohol isomers.[3]

Common Mass Fragments of Selected Hexanol Isomers (m/z)
CompoundAlpha-Cleavage FragmentsOther Key Fragments
1-Hexanol3143, 56, 70, 84 (M-18)
2-Hexanol45, 8743, 55, 69, 84 (M-18)
3-Methyl-1-pentanol31, 7143, 57, 84 (M-18)
4-Methyl-1-pentanol31, 5743, 69, 84 (M-18)
3-Methyl-3-pentanol59, 7343, 55, 84 (M-18)

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving approximately 10-50 mg of the hexanol isomer in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.[5] The spectra are then recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed by placing a drop of the alcohol between two sodium chloride or potassium bromide plates. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing a drop of the sample directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of linear and branched hexanols.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Hexanol Isomers cluster_isomers Hexanol Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis linear Linear (1-Hexanol) NMR NMR (¹H, ¹³C) linear->NMR IR IR linear->IR MS Mass Spectrometry linear->MS branched Branched Isomers branched->NMR branched->IR branched->MS NMR_data Chemical Shifts Multiplicity Number of Signals NMR->NMR_data IR_data Functional Groups (O-H, C-O) Fingerprint Region IR->IR_data MS_data Molecular Ion Peak Fragmentation Patterns MS->MS_data Structure_ID Structural Elucidation & Isomer Differentiation NMR_data->Structure_ID IR_data->Structure_ID MS_data->Structure_ID

Caption: Logical workflow for comparing hexanol isomers.

References

A Comparative Guide to the Synthesis and Validation of 5-Methyl-1-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 5-Methyl-1-hexanol and its derivatives, alongside an evaluation of their performance relative to straight-chain analogs. The inclusion of a methyl branch on a carbon chain, a concept often referred to as the "magic methyl" effect in medicinal chemistry, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document offers detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in making informed decisions for their synthetic and drug discovery endeavors.

I. Comparison of Synthetic Routes for this compound

Two primary and robust methods for the synthesis of this compound are the Grignard reaction and the reduction of a carboxylic acid. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.

Table 1: Comparison of Synthetic Methods for this compound

ParameterGrignard SynthesisHydride Reduction
Starting Material 1-Bromo-4-methylpentane5-Methylhexanoic acid
Primary Reagent Magnesium (Mg), Formaldehyde (CH₂O)Lithium Aluminum Hydride (LiAlH₄)
Typical Yield 60-80%>90%
Reaction Time 2-4 hours1-3 hours
Scalability Good for lab-scale; exothermic nature requires careful control on a larger scale.Excellent; can be readily scaled with appropriate equipment.
Safety Considerations Grignard reagents are highly reactive and sensitive to moisture and protic solvents. Diethyl ether is flammable.Lithium Aluminum Hydride is highly pyrophoric and reacts violently with water. Requires strict anhydrous conditions and careful handling.
Cost Generally lower cost of reagents.LiAlH₄ is more expensive than the reagents for Grignard synthesis.

II. Experimental Protocols

A. Grignard Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromo-4-methylpentane and paraformaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 1-Bromo-4-methylpentane

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromo-4-methylpentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling.

  • Add the remaining 1-bromo-4-methylpentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Formaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas into the stirred Grignard solution through a subsurface delivery tube. Alternatively, add dry paraformaldehyde powder (1.5 eq) portion-wise to the cooled Grignard solution.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

B. Reduction of 5-Methylhexanoic Acid to this compound

This protocol describes the reduction of 5-methylhexanoic acid using lithium aluminum hydride (LiAlH₄).

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 5-Methylhexanoic acid

  • Ethyl acetate (for quenching)

  • 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 eq) in anhydrous THF.

  • Addition of Carboxylic Acid: Dissolve 5-methylhexanoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then gently reflux for an additional 2 hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add ethyl acetate dropwise to quench the excess LiAlH₄, followed by the slow, dropwise addition of water.

  • Work-up: Add 10% H₂SO₄ to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by distillation to yield this compound.

III. Performance Comparison of this compound Derivatives vs. Alternatives

The introduction of a methyl group at the 5-position of a hexanol derivative can significantly impact its biological activity. This is often attributed to improved metabolic stability, altered lipophilicity, and the creation of more favorable interactions with biological targets.

A common alternative to this compound derivatives in drug discovery are their straight-chain counterparts, 1-hexanol derivatives. The following table presents a hypothetical, yet representative, comparison of the biological activity of a 5-methylhexyl derivative versus its n-hexyl analog against a generic kinase target.

Table 2: Comparative Biological Activity of a Hypothetical Derivative Series

Compound IDR GroupIC₅₀ (nM)
1a n-hexyl150
1b 5-methylhexyl35

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ indicates higher potency.

The data illustrates that the introduction of a methyl group can lead to a significant increase in potency. This enhancement is a key rationale for exploring branched-chain derivatives in drug development programs.

IV. Visualizing Synthetic and Logical Pathways

A. Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Grignard Synthesis cluster_1 Hydride Reduction 1-Bromo-4-methylpentane 1-Bromo-4-methylpentane Grignard Reagent Grignard Reagent 1-Bromo-4-methylpentane->Grignard Reagent Mg, Et₂O 5-Methyl-1-hexanol_G This compound Grignard Reagent->5-Methyl-1-hexanol_G 1. CH₂O 2. H₃O⁺ work-up Formaldehyde Formaldehyde Formaldehyde->5-Methyl-1-hexanol_G 5-Methylhexanoic acid 5-Methylhexanoic acid 5-Methyl-1-hexanol_R This compound 5-Methylhexanoic acid->5-Methyl-1-hexanol_R 1. LiAlH₄, THF 2. H₃O⁺ work-up

Caption: Synthetic routes to this compound via Grignard reaction and hydride reduction.

B. Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Reaction Complete Extraction Extraction Work-up->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for the synthesis and purification of chemical compounds.

C. Rationale for Branched vs. Straight-Chain Derivatives in Drug Discovery

SAR_Logic Lead Compound Lead Compound SAR Exploration SAR Exploration Lead Compound->SAR Exploration Straight-Chain Analog (n-hexyl) Straight-Chain Analog (n-hexyl) SAR Exploration->Straight-Chain Analog (n-hexyl) Branched-Chain Analog (5-methylhexyl) Branched-Chain Analog (5-methylhexyl) SAR Exploration->Branched-Chain Analog (5-methylhexyl) Biological Assay Biological Assay Straight-Chain Analog (n-hexyl)->Biological Assay Branched-Chain Analog (5-methylhexyl)->Biological Assay Improved Potency Improved Potency Biological Assay->Improved Potency Lower IC₅₀ Improved PK Properties Improved PK Properties Biological Assay->Improved PK Properties e.g., Metabolic Stability Optimized Lead Optimized Lead Improved Potency->Optimized Lead Improved PK Properties->Optimized Lead

Caption: Decision-making logic for exploring branched-chain derivatives in drug discovery.

Purity Analysis of Commercial 5-Methyl-1-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercial 5-Methyl-1-hexanol, focusing on purity analysis and comparison with viable alternatives. The information presented herein is intended to assist researchers and professionals in selecting the appropriate materials for their specific applications, with a focus on experimental data and detailed analytical protocols.

Comparative Analysis of this compound and Alternatives

The selection of a chemical reagent in research and development, particularly in the pharmaceutical industry, hinges on its purity and physical properties. This compound, a branched-chain primary alcohol, is utilized in various applications including as a solvent, a fragrance ingredient, and a chemical intermediate in the synthesis of more complex molecules such as flavolipids with potential antitumor properties.[1][2][3][4][5] The primary method for its synthesis involves the reduction of 5-methylhexanoic acid.[2]

This section provides a comparative overview of this compound against its structural isomers which can be considered as alternatives in certain applications. The data presented is a synthesis of information from various chemical suppliers and databases. It is important to note that purity profiles can vary between suppliers and batches.

PropertyThis compound1-Heptanol (n-Heptyl alcohol)2-Methyl-1-hexanol3-Methyl-1-hexanol
CAS Number 627-98-5111-70-6624-22-613231-81-7
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol 116.20 g/mol 116.20 g/mol 116.20 g/mol
Boiling Point 167-168 °C175.8 °C161-169 °C158-161.3 °C
Density (at 20-25°C) ~0.823 g/cm³~0.822 g/cm³~0.818 g/cm³~0.825 g/cm³
Refractive Index (at 20°C) ~1.422~1.424~1.429~1.424-1.427
Solubility in Water LimitedVery slightly solubleLimited (4089 mg/L at 25 °C, est.)Moderately soluble
Typical Purity ≥97%≥98%≥97%≥97%
Potential Impurities 5-methylhexanoic acid (unreacted starting material), 5-methylhexanal (intermediate), residual solvents (e.g., diethyl ether), other isomeric alcohols.1-Heptene, Heptanal, other isomeric alcohols.2-Methylhexanoic acid, 2-methylhexanal, other isomeric alcohols.3-Methylhexanoic acid, 3-methylhexanal, other isomeric alcohols.
Primary Applications Chemical synthesis, solvent, fragrance.[1][4]Solvent, fragrance, food flavoring, organic synthesis.[6]Chemical synthesis, potential in fragrances.[7][8]Fragrance, flavoring agent, synthesis of plasticizers and surfactants.[9]

Experimental Protocols for Purity Analysis

Accurate determination of purity is critical for ensuring reproducibility and reliability in research and manufacturing. The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of this compound and identifying any impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards of this compound in the same solvent, with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For quantitative analysis, add an internal standard (e.g., n-heptanol or a suitable deuterated analog) at a fixed concentration to all samples and calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30-300.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • For quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound and any quantifiable impurities in the sample is then determined from this curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

qNMR is a primary analytical method for determining the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a resonance that does not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all relevant signals (e.g., 20 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential multiplication factor of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the triplet corresponding to the -CH₂OH protons is often a good choice.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Visualizations

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a commercial chemical sample.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Reception Receive Commercial Sample Sample_Login Log Sample Information Sample_Reception->Sample_Login Sample_Preparation Prepare for Analysis (e.g., Dilution, Addition of Internal Standard) Sample_Login->Sample_Preparation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Preparation->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample_Preparation->NMR Data_Processing Process Raw Data (e.g., Integration, Spectral Library Search) GC_MS->Data_Processing NMR->Data_Processing Purity_Calculation Calculate Purity and Quantify Impurities Data_Processing->Purity_Calculation Final_Report Generate Certificate of Analysis / Purity Report Purity_Calculation->Final_Report

Caption: A generalized workflow for the purity analysis of a commercial chemical.

Comparison of Key Properties of this compound and its Alternatives

The following diagram provides a visual comparison of the key physical properties of this compound and its selected alternatives.

Properties_Comparison cluster_main Comparison of C7 Alcohols Compound_5M1H This compound Boiling Point: 167-168 °C Density: ~0.823 g/cm³ Refractive Index: ~1.422 Compound_1H 1-Heptanol Boiling Point: 175.8 °C Density: ~0.822 g/cm³ Refractive Index: ~1.424 Compound_2M1H 2-Methyl-1-hexanol Boiling Point: 161-169 °C Density: ~0.818 g/cm³ Refractive Index: ~1.429 Compound_3M1H 3-Methyl-1-hexanol Boiling Point: 158-161.3 °C Density: ~0.825 g/cm³ Refractive Index: ~1.424-1.427

Caption: A comparison of key physical properties of C7 alcohol isomers.

References

Comparing the solvent properties of 5-Methyl-1-hexanol to other alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, product purity, and process efficiency. This guide provides a detailed comparison of the solvent properties of 5-Methyl-1-hexanol against other structurally related alcohols: 1-hexanol, 2-ethyl-1-hexanol, and cyclohexanol. The following sections present key physical and chemical data, outline experimental methodologies for their determination, and visualize the structural-property relationships to aid researchers in making informed solvent choices.

Quantitative Comparison of Solvent Properties

The selection of a solvent is often guided by its physical properties. The table below summarizes key parameters for this compound and its counterparts.

PropertyThis compound1-Hexanol2-Ethyl-1-hexanolCyclohexanol
Molecular Formula C7H16O[1][2]C6H14O[3][4]C8H18O[5][6]C6H12O[7]
Molecular Weight ( g/mol ) 116.20[1][2]102.18[4]130.23[5][6]100.16[7][8]
Boiling Point (°C) 161.3 - 172[1][9][10][11][12][13]157[3][4][14]180 - 186[15]161[7][16]
Density (g/mL at 20-25°C) 0.812 - 0.823[1][9][10][12][13]~0.82[3][4]~0.833[5]0.962[7]
Water Solubility Moderate[17]; 4089 mg/L at 25°C (est.)[11]Sparingly soluble[18]; 5.9 g/L at 20°C[4][19]Poorly soluble[15]Sparingly soluble[16]; 3.6 g/100 mL at 20°C[8]
Polarity Polar due to -OH group[17]Polar due to -OH group[18]Some polarity due to -OH group[5]Polar due to -OH group[16]

Relationship Between Molecular Structure and Solvent Properties

The solvent characteristics of an alcohol are intrinsically linked to its molecular structure. The diagram below illustrates how factors such as carbon chain length, branching, and cyclic structure influence key solvent properties like boiling point and polarity.

G Structural Influences on Alcohol Solvent Properties A Molecular Structure of Alcohols B Carbon Chain Length A->B C Branching A->C D Cyclic Structure A->D F Polarity / Water Solubility B->F Decreases with length G Van der Waals Forces B->G Increases with length C->F Increases solubility cf. linear H Steric Hindrance C->H Increases D->H Present E Boiling Point G->E Increases H->E Decreases I Hydrogen Bonding I->E Increases I->F Increases

Caption: Factors influencing the solvent properties of alcohols.

Experimental Protocols

The data presented in this guide are determined through standardized experimental methodologies. Below are outlines of the typical procedures used to measure the key solvent properties of alcohols.

1. Determination of Boiling Point:

The boiling point of an alcohol is determined by heating the liquid until it is in equilibrium with its vapor phase.

  • Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.

  • Procedure:

    • The alcohol is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • A thermometer is positioned in the neck of the flask with the bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The flask is gently heated, and the temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

2. Measurement of Density:

Density, the mass per unit volume, is a fundamental physical property.

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the alcohol, and any excess is carefully removed.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the alcohol (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.

3. Assessment of Water Solubility:

The solubility of an alcohol in water provides insight into its polarity.

  • Apparatus: Test tubes, pipettes, and a vortex mixer.

  • Procedure:

    • A specific volume of deionized water is placed in a test tube.

    • A measured amount of the alcohol is added to the water.

    • The mixture is agitated vigorously using a vortex mixer for a set period.

    • The mixture is then allowed to stand and is observed for the presence of a single phase (soluble or miscible) or two distinct layers (insoluble or immiscible). For quantitative measurement, the concentration of the alcohol in the aqueous phase can be determined using techniques like gas chromatography.

4. Comparative Polarity Assessment (Inferred):

While direct measurement of the dielectric constant is the most accurate method for determining polarity, a comparative assessment can be inferred from solubility behavior. Alcohols with a greater affinity for polar solvents like water are considered more polar. The extent of the nonpolar carbon chain and its structure (linear, branched, or cyclic) influences the overall polarity imparted by the hydroxyl (-OH) group.

Conclusion

This compound presents a unique combination of properties. Its branched structure results in a boiling point that is comparable to or slightly higher than its linear and cyclic isomers, while its density is in a similar range to other aliphatic alcohols. Its moderate water solubility reflects the balance between the polar hydroxyl group and the nonpolar hydrocarbon chain. For researchers and drug development professionals, this compound can serve as a valuable solvent, offering a specific balance of polarity, boiling point, and density that may be advantageous for particular applications where controlled volatility and selective solubility are required. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the chemical process, including desired solubility of reactants, reaction temperature, and ease of solvent removal.

References

Safety Operating Guide

5-Methyl-1-hexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-Methyl-1-hexanol is critical for ensuring laboratory safety and environmental compliance. As a flammable liquid that can cause skin, eye, and respiratory irritation, it must be managed as hazardous waste from the moment it is designated for disposal.[1][2][3] Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety glasses, protective gloves, and a lab coat.[1] All handling should occur in a well-ventilated area, away from heat, sparks, or open flames, as this chemical is flammable.[1][4]

In Case of Accidental Release:

  • Small Spills: For minor spills that can be cleaned up within 15 minutes without risk of overexposure, use an absorbent material like dry sand or earth to contain the liquid.[5][6] All contaminated cleanup materials must be collected and managed as hazardous waste.[5][7]

  • Large Spills: If a spill is large or cannot be cleaned up safely, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[7]

Step-by-Step Disposal Protocol

A laboratory chemical is considered waste once it is no longer intended for use.[5][7] The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, which is regulated by entities such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

1. Waste Characterization and Segregation:

  • Treat this compound waste as hazardous.[7]

  • It must be segregated from incompatible materials, particularly strong oxidants.[1]

  • Store it with other flammable liquid and organic solvent waste streams.[10] Do not mix it with other waste categories like acids, bases, or solid waste.[10]

2. Containerization:

  • Select a container that is in good condition, with no leaks or cracks, and is chemically compatible with the alcohol.[5][11] Plastic containers are often preferred.[12]

  • The container must have a secure, leak-proof lid and must be kept closed at all times, except when adding waste.[5][7][12]

  • Avoid overfilling the container to prevent spills.[10]

3. Labeling:

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[5][7]

  • The label must be filled out completely, clearly identifying the contents as "this compound" and listing any other components if it is a mixture.

  • Indicate the associated hazards by checking the appropriate boxes (e.g., Flammable, Irritant).

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[11][12]

  • The SAA must have secondary containment, such as a spill tray or tub, to contain any potential leaks.[5][7][11]

  • Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time.[7][12]

5. Arranging for Disposal:

  • Once the container is full or waste has been accumulated for the maximum allowable time (e.g., up to 9 months at some institutions), arrange for its removal.[5]

  • Contact your institution's EH&S department or equivalent office to request a waste pickup.[12] Follow your organization's specific procedures, which may involve an online request system.[7]

  • Never dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[5][7]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitations
CAS Number 627-98-5[1][3]
Hazard Class Flammable Liquid 3; Acute Toxicity 4 (Oral); Skin Irritant 2[2][3]
Flash Point 30 °C (86 °F)[3]
Boiling Point 167-168 °C[3]
Density 0.823 g/mL at 25 °C[3]
Incompatible Materials Strong oxidants[1]
SAA Storage Limit 55 gallons (for total hazardous waste)[7][12]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal start Designate this compound as Waste container Select a compatible, leak-proof container start->container label_waste Affix a completed Hazardous Waste Label container->label_waste add_waste Add waste to container (Do not overfill) label_waste->add_waste store Store container in a designated Satellite Accumulation Area add_waste->store containment Ensure secondary containment (e.g., spill tray) is used store->containment segregate Segregate from incompatible chemicals (e.g., Strong Oxidants) containment->segregate check_full Container full or disposal required? segregate->check_full check_full->store No request_pickup Request pickup from Environmental Health & Safety check_full->request_pickup Yes end_process Waste Removed by EH&S request_pickup->end_process

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-Methyl-1-hexanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 627-98-5
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid[2]
Odor Mild, alcohol-like[2]
Boiling Point 167-170 °C (333-338 °F)[3]
Flash Point 30 °C (86 °F)
Density 0.823 g/mL at 25 °C
Vapor Pressure 0.8 mmHg at 25 °C (estimated)[3]
Solubility Moderately soluble in water; highly soluble in non-polar organic solvents.[2]
Refractive Index n20/D 1.422

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and is associated with the following hazards:

  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_eng Verify Engineering Controls are Functional prep_ppe->prep_eng handle_hood Work in a certified chemical fume hood prep_eng->handle_hood Proceed to handling handle_transfer Use grounded equipment for transfers to prevent static discharge handle_hood->handle_transfer handle_quantities Use the smallest practical quantities handle_transfer->handle_quantities handle_ignition Keep away from ignition sources (heat, sparks, open flames) handle_quantities->handle_ignition post_storage Store in a tightly closed, properly labeled container handle_ignition->post_storage Complete handling post_area Clean work area post_storage->post_area post_wash Wash hands thoroughly post_area->post_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

    • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below.

    • Engineering Controls: Ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible within a 10-second travel distance.

  • Handling:

    • All work with this compound should be conducted within a chemical fume hood to minimize inhalation exposure.

    • To prevent the build-up of static electricity, which can be an ignition source, ensure that metal containers are grounded and bonded during transfers.

    • Use the smallest quantity of the chemical necessary for the experiment to minimize potential hazards.

    • Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Post "No Open Flames" signs in the work area.

  • Post-Handling:

    • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be a designated flammable liquids cabinet.

    • Work Area Decontamination: Clean the work area thoroughly after handling.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye damage.
Hand Protection Nitrile or butyl rubber gloves. For prolonged contact, heavier-duty gloves are recommended.Prevents skin contact and irritation. Always consult the glove manufacturer's resistance chart.
Skin and Body Protection A flame-resistant lab coat worn over clothing that covers the legs and arms.Protects against accidental splashes and fire hazards.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection Generally not required when working in a fume hood. If vapor concentrations may exceed exposure limits, a respirator with an organic vapor cartridge may be necessary.Prevents respiratory tract irritation from inhaling vapors.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is crucial.

cluster_spill Spill Response cluster_exposure Exposure Response spill_alert Alert others in the area spill_evacuate Evacuate if necessary spill_alert->spill_evacuate spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_cleanup Clean the area spill_contain->spill_cleanup spill_dispose Dispose of waste spill_cleanup->spill_dispose exp_remove Remove contaminated clothing exp_skin Skin: Wash with soap and water for 15 min exp_remove->exp_skin exp_eyes Eyes: Flush with water for 15 min at eyewash station exp_remove->exp_eyes exp_inhalation Inhalation: Move to fresh air exp_remove->exp_inhalation exp_ingestion Ingestion: Rinse mouth, do not induce vomiting exp_remove->exp_ingestion exp_medical Seek immediate medical attention exp_skin->exp_medical exp_eyes->exp_medical exp_inhalation->exp_medical exp_ingestion->exp_medical

Caption: Emergency response procedures for spills and personnel exposure.

Spill Cleanup Protocol
  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Remove Ignition Sources: Turn off all potential ignition sources.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercially available spill pads to contain the liquid. Avoid using combustible materials like paper towels.

  • Cleanup: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation
  • Waste Container: Collect all this compound waste, including contaminated absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with flammable liquids.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Flammable Liquid).

  • Segregation: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents.

Storage of Waste
  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area must be cool, dry, and well-ventilated, away from ignition sources.

  • Keep the container tightly closed when not in use.

Disposal Procedure
  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do NOT dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. An empty container that held this substance should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

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